molecular formula C15H22N2O3 B3048065 N-(2-ethylhexyl)-4-nitrobenzamide CAS No. 154702-08-6

N-(2-ethylhexyl)-4-nitrobenzamide

Cat. No.: B3048065
CAS No.: 154702-08-6
M. Wt: 278.35 g/mol
InChI Key: XYLYSNQGXATQBX-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-4-nitrobenzamide is a specialized organic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.40 g/mol . It belongs to the nitrobenzamide family, characterized by a benzamide core structure substituted with a nitro group at the para position and a branched N-(2-ethylhexyl) chain on the amide nitrogen . This structural motif is significant in various chemical research domains. Its primary research value lies in its role as a key synthetic intermediate. The nitro group can be selectively reduced to an amino group, enabling the synthesis of more complex molecules, such as derivatives for material science or pharmaceutical research . Similarly, the 2-ethylhexyl chain is a common motif found in plasticizers and additives, suggesting potential investigative applications in polymer science . Researchers should note that while specific mechanistic studies on this exact compound are not widely reported, the electronic effects of the para-nitro group can influence the compound's reactivity and physical properties, making it a subject of interest in structure-activity relationship studies and method development in organic synthesis . As a nitro-aromatic compound, it may also be of interest in the development of analytical methods or environmental studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylhexyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22N2O3/c1-3-5-6-12(4-2)11-16-15(18)13-7-9-14(10-8-13)17(19)20/h7-10,12H,3-6,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLYSNQGXATQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298944
Record name N-(2-Ethylhexyl)-4-nitrobenzamide
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Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154702-08-6
Record name N-(2-Ethylhexyl)-4-nitrobenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylhexyl)-4-nitrobenzamide
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Record name Benzamide, N-(2-ethylhexyl)-4-nitro
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Foundational & Exploratory

An In-depth Technical Guide to N-(2-ethylhexyl)-4-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-ethylhexyl)-4-nitrobenzamide, a specialized organic compound with potential applications in drug discovery and materials science. As this molecule is not extensively documented in publicly available databases, this guide serves as a foundational resource for researchers, offering a proposed synthesis pathway, predicted physicochemical and spectroscopic properties, and an exploration of its potential biological activities based on the known characteristics of related nitrobenzamide derivatives.

Chemical Identity and Nomenclature

While a specific CAS number for this compound has not been found in major chemical databases, indicating its novelty or limited commercial availability, its chemical identity can be definitively established through systematic nomenclature.

IUPAC Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from its structure: a benzamide core with a nitro group at the para (4) position of the benzene ring and a 2-ethylhexyl substituent on the amide nitrogen.

Chemical Structure:

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS Number Not found

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which involves the acylation of an amine.[1] The proposed two-step synthesis starts from 4-nitrobenzoic acid.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

The first step is the conversion of 4-nitrobenzoic acid to the more reactive acyl chloride, 4-nitrobenzoyl chloride. This can be accomplished using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3]

Reaction:

G 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride + SOCl2 or PCl5 G 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride This compound This compound 4-Nitrobenzoyl Chloride->this compound + 2-Ethylhexylamine

Caption: Synthesis of this compound.

Experimental Protocol:

  • Dissolve 2-ethylhexylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

  • Add a suitable base, like triethylamine or pyridine, to the solution to neutralize the HCl byproduct that will be formed. [1]3. Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the amine solution, while stirring, preferably at a low temperature (0 °C) to control the exothermic reaction.

  • Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueJustification
Appearance White to pale yellow solidBased on the appearance of 4-nitrobenzamide and other N-substituted benzamides.
Melting Point 100-150 °CThe introduction of the bulky, flexible 2-ethylhexyl chain is expected to lower the melting point compared to the parent 4-nitrobenzamide (m.p. 199-201 °C). [4]
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone), insoluble in water.The long alkyl chain increases lipophilicity.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, typically as two doublets in the range of δ 7.8-8.5 ppm. The protons of the 2-ethylhexyl group will appear in the upfield region (δ 0.8-3.5 ppm), with the methylene group adjacent to the amide nitrogen showing a signal around δ 3.2-3.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the amide at approximately δ 165-170 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region. The carbons of the 2-ethylhexyl group will appear in the upfield region (δ 10-45 ppm).

  • FT-IR (KBr, cm⁻¹): The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the amide group around 1640-1680 cm⁻¹. The N-H stretching vibration will be observed near 3300 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the amide bond.

Potential Applications and Biological Activity

While specific biological data for this compound is not available, the broader class of nitrobenzamide derivatives has been investigated for various pharmacological activities.

  • Antimicrobial and Antifungal Activity: Several studies have reported that Schiff bases and other derivatives of 4-nitrobenzamide exhibit significant antimicrobial and antifungal properties. [5][6]The presence of the nitro group is often crucial for this activity.

  • Anticancer Potential: N-substituted benzamide derivatives have been designed and synthesized as potential anticancer agents, with some showing potent inhibitory activities against various cancer cell lines. [7]The nitrobenzamide scaffold is a subject of interest in the development of new therapeutic agents.

  • Antitubercular Activity: Recent research has identified nitrobenzamide derivatives as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. [8] The introduction of the lipophilic 2-ethylhexyl group to the 4-nitrobenzamide core in this compound may influence its pharmacokinetic properties, such as membrane permeability and bioavailability, which could modulate its biological activity. Further research is warranted to explore the potential of this compound in these and other therapeutic areas.

Safety and Handling

As there is no specific safety data for this compound, precautions should be based on the known hazards of its parent compounds and functional groups.

  • 4-Nitrobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. * 2-Ethylhexylamine: This compound is flammable and toxic in contact with skin. It also causes severe skin burns and eye damage. * Nitroaromatic Compounds: Many nitroaromatic compounds are considered potentially toxic and should be handled with care.

It is recommended to consult the Safety Data Sheets (SDS) for all starting materials and to handle the final product with caution, assuming it may have similar or unknown hazards.

Conclusion

This compound represents a novel chemical entity with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological properties. The proposed synthetic route is based on well-established chemical principles, and the predicted properties offer a starting point for its analytical characterization. Researchers are encouraged to use this guide as a basis for their own experimental work on this promising compound.

References

  • Exploring the Properties and Applications of 2-Ethylhexylamine (CAS 104-75-6). (2026, February 14). LinkedIn. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Preparation of 4-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Converting Amines to Amides. (2025, October 4). Chemistry Steps. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

  • Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. (2024, July 8). Pearson. [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (n.d.). ResearchGate. [Link]

  • 2-Ethylhexylamine, Technical Grade, Liquid, 1653 lb IBC. (n.d.). Univar Solutions. [Link]

  • 4-Nitrobenzamide. (n.d.). PubChem. [Link]

  • CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. (2009, February 18). Taylor & Francis Online. [Link]

  • Synthesis, spectroscopic and structural characterisation of two p-nitrobenzamide compounds: experimental and DFT study. (2014, September 26). Taylor & Francis Online. [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 11). ResearchGate. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Europe PMC. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019, July 1). International Journal of Pharmacy and Biological Sciences. [Link]

  • Benzamide, 4-nitro-. (n.d.). NIST WebBook. [Link]

  • 4-Nitrobenzamide, N-methallyl-. (n.d.). SpectraBase. [Link]

  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

  • Benzamide, 4-nitro-. (n.d.). NIST WebBook. [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024, February 12). MDPI. [Link]

Sources

Solubility profile of N-(2-ethylhexyl)-4-nitrobenzamide in organic solvents

Technical Guide: Solubility Profile and Thermodynamic Analysis of -(2-ethylhexyl)-4-nitrobenzamide

Executive Summary


The efficiency of this hydrogenation step—and the purity of the final crystalline product—is governed by the solubility profile of the nitro-precursor. Poor solubility control can lead to catalyst poisoning, heterogeneous reaction kinetics, and difficult purification. This guide provides the theoretical framework, experimental protocols, and thermodynamic modeling strategies required to establish a precise solubility profile for NEHNB in organic solvents.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

The solubility behavior of NEHNB is dictated by the competition between its polar nitro-amide "head" and its lipophilic 2-ethylhexyl "tail."

PropertyDescription
Compound Name

-(2-ethylhexyl)-4-nitrobenzamide
CAS Number 154702-08-6
Molecular Formula

Molecular Weight 278.35 g/mol
Structural Features Nitro Group (

):
Strong dipole, H-bond acceptor.Amide Linkage (

):
H-bond donor/acceptor.2-Ethylhexyl Chain: Highly lipophilic, steric bulk.
Predicted LogP ~3.5 – 4.2 (High Lipophilicity)
Theoretical Solubility Prediction

Unlike its parent compound (4-nitrobenzamide), which is high-melting and poorly soluble in non-polar solvents, the 2-ethylhexyl chain disrupts crystal packing and enhances interaction with lipophilic solvents.

  • Polar Protic Solvents (MeOH, EtOH): Moderate solubility expected; temperature-dependent.

  • Polar Aprotic Solvents (DMF, DMSO): High solubility due to strong dipole-dipole interactions with the nitro group.

  • Non-Polar Solvents (Hexane, Toluene): Significantly higher solubility than 4-nitrobenzamide due to the alkyl tail.

Experimental Protocols for Solubility Determination

To generate a robust solubility profile, two complementary methods are recommended: the Static Equilibrium Method (Shake-Flask) for high accuracy and the Dynamic Laser Monitoring Method for speed and temperature-dependent curves.

Protocol A: Static Equilibrium (Shake-Flask) Method

Best for generating thermodynamic data at fixed temperatures (e.g., 298.15 K).

  • Preparation: Add excess NEHNB solid to 20 mL of the target solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24–48 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to avoid temperature drops and precipitation.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (approx. 270 nm) or Gravimetric Analysis (evaporation of solvent).

  • Replication: Perform in triplicate.

Protocol B: Dynamic Laser Monitoring Method

Best for determining the full solubility curve (


  • Setup: Place a mixture of solute and solvent with a known composition (

    
    ) in a specialized glass vessel.
    
  • Heating: Heat the mixture at a slow rate (e.g., 2 K/min) while monitoring the turbidity with a laser transmission probe.

  • Dissolution Point: Record the temperature (

    
    ) where laser transmission reaches 100% (clear solution).
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution. This allows for interpolation and process design.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Interpretation:

    • 
       : Exothermic dissolution (rare for organics).
      
    • 
       : Endothermic dissolution (typical).
      
The van't Hoff Equation

For a narrower temperature range, the simplified van't Hoff relation is used to determine the apparent enthalpy of dissolution (

  • Slope (

    
    ):  Indicates the energy required to break the crystal lattice and solvate the molecule.
    
  • Intercept (

    
    ):  Indicates the entropy change (disorder) upon dissolution.
    
Thermodynamic Parameters Calculation

Using the regression parameters, calculate the Gibbs free energy (



    Visualization: Experimental & Analytical Workflow

    The following diagram illustrates the integrated workflow for determining the solubility profile and applying it to process optimization.

    SolubilityWorkflowcluster_methodsMeasurement ProtocolsStartStart: NEHNB SynthesisSolventSelect1. Solvent Screening(Polar vs Non-Polar)Start->SolventSelectExpMethod2. Experimental Measurement(Laser / Gravimetric)SolventSelect->ExpMethod Select SolventsDataAnalysis3. Data Regression(Apelblat / van't Hoff)ExpMethod->DataAnalysis T vs x DataThermoCalc4. ThermodynamicParameter CalculationDataAnalysis->ThermoCalc A, B, C ParametersProcessOpt5. Process Optimization(Hydrogenation/Crystallization)ThermoCalc->ProcessOpt ΔH, ΔS, ΔGProcessOpt->Start Feedback Loop

    Figure 1: Systematic workflow for determining and applying the solubility profile of NEHNB.

    Process Application: Hydrogenation & Purification

    Understanding the solubility profile of NEHNB is directly applicable to the synthesis of the amino-derivative (

    Solvent Selection for Hydrogenation
    • Requirement: High solubility at reaction temperature (typically 50–80°C) to ensure rapid reaction rates and prevent catalyst fouling.

    • Recommendation: Based on the structure, Ethyl Acetate or Toluene are likely superior to Methanol. The lipophilic tail of NEHNB aligns well with moderately polar esters or aromatics.

    • Thermodynamic Insight: If

      
       is high (strongly endothermic), solubility will increase sharply with temperature. This allows for a "hot filtration" strategy if catalyst removal is needed.
      
    Solvent Selection for Crystallization
    • Requirement: A steep solubility curve (high temperature coefficient) is ideal for cooling crystallization.

    • Strategy: Use the Apelblat parameters . A large

      
       or 
      
      
      value indicates high sensitivity to temperature.
    • Anti-Solvent: If single-solvent crystallization is difficult, use the solubility data to design an anti-solvent process (e.g., dissolving in Toluene and adding Hexane or cold Methanol).

    References

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

    • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

    • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

    • Fisher Scientific. (2024). N-(2-Ethylhexyl)-4-nitrobenzamide Product Specification. Link

    • BASF SE. (2010). Process for the preparation of bis(resorcinyl)triazines. (Patent referencing the amino-precursor synthesis). Link

    Thermodynamic Stability Profile: N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide details the thermodynamic stability profile of N-(2-ethylhexyl)-4-nitrobenzamide . This assessment synthesizes theoretical physicochemical principles with standard industrial stress-testing protocols (ICH Q1A), designed for researchers in pre-formulation and process chemistry.

    Executive Summary

    This compound (NEHNB) represents a class of lipophilic nitroaromatic amides often utilized as intermediates in the synthesis of UV filters (e.g., via reduction to p-aminobenzoates) or as specific additives in material science. Its thermodynamic stability is governed by a "push-pull" conflict: the 4-nitro group electronically activates the carbonyl toward nucleophilic attack (destabilizing), while the bulky 2-ethylhexyl chain provides a steric shield (stabilizing).

    This guide provides a structural analysis of these competing forces, predicts the degradation kinetics, and establishes a self-validating experimental protocol for quantifying its thermodynamic parameters.

    Molecular Architecture & Theoretical Stability

    Electronic Activation (The Destabilizing Factor)

    The 4-nitro group (

    
    ) is a strong electron-withdrawing group (EWG). Through both inductive (
    
    
    
    ) and resonant (
    
    
    ) effects, it pulls electron density away from the benzene ring and, consequently, the amide carbonyl carbon.
    • Consequence: The carbonyl carbon becomes more electrophilic compared to unsubstituted benzamide.

    • Thermodynamic Implication: The activation energy (

      
      ) for nucleophilic attack (e.g., by 
      
      
      
      or
      
      
      ) is lowered. Under alkaline conditions, NEHNB is predicted to hydrolyze significantly faster than N-(2-ethylhexyl)benzamide.
    Steric Shielding (The Stabilizing Factor)

    The N-substituent is a 2-ethylhexyl group, a branched C8 chain.

    • Consequence: The branching at the

      
      -position relative to the nitrogen creates a "steric umbrella." This restricts the approach of nucleophiles to the carbonyl center and limits the rotational freedom of the amide bond.
      
    • Thermodynamic Implication: This increases the entropy of activation (

      
      ) barrier, effectively slowing down the reaction rate constant (
      
      
      
      ) despite the electronic activation.
    Predicted Physicochemical Properties
    ParameterPredicted ValueStructural Basis
    LogP (Octanol/Water) ~4.5 - 5.2High lipophilicity due to C8 alkyl chain and nitro aromatic ring.
    Water Solubility < 1
    
    
    Structurally driven hydrophobicity; requires co-solvents (THF/ACN) for analysis.
    Melting Point 85°C - 105°CLower than 4-nitrobenzamide (~200°C) due to disruption of crystal packing by the flexible alkyl chain.
    pKa (Conjugate Acid) ~ -1.5The nitro group reduces the basicity of the amide nitrogen.

    Degradation Pathways & Kinetics

    The primary thermodynamic instability of NEHNB arises from hydrolysis . The degradation follows pseudo-first-order kinetics in buffered aqueous solutions, though the mechanism shifts based on pH.

    Alkaline Hydrolysis Mechanism ( )

    In basic media (pH > 10), the hydroxide ion functions as the nucleophile. The nitro group stabilizes the anionic transition state, making this the critical stability risk.

    Pathway Visualization (DOT):

    Hydrolysis cluster_0 Electronic Effect NEHNB N-(2-ethylhexyl)- 4-nitrobenzamide TS Tetrahedral Intermediate (Stabilized by -NO2) NEHNB->TS k1 (Rate Limiting) OH OH- (Nucleophile) OH->TS Products 4-Nitrobenzoate + 2-Ethylhexylamine TS->Products k2 (Fast)

    Figure 1: Mechanism of Alkaline Hydrolysis. The electron-withdrawing nitro group stabilizes the negative charge on the tetrahedral intermediate, accelerating the reaction.

    Thermal Decomposition

    While amides are thermally robust, the nitro group introduces a risk of energetic decomposition at high temperatures (>250°C). Differential Scanning Calorimetry (DSC) is required to determine the onset of decomposition (

    
    ).[1]
    

    Experimental Framework: Stability Determination

    To rigorously determine the thermodynamic stability, researchers must perform a Forced Degradation Study followed by Arrhenius analysis.

    Protocol: Accelerated Hydrolytic Stress

    Objective: Determine the rate constant (

    
    ) at varying temperatures to calculate Activation Energy (
    
    
    
    ).

    Reagents:

    • Stock Solution: 1 mg/mL NEHNB in Acetonitrile (ACN).

    • Stress Media: 0.1 N HCl, 0.1 N NaOH, and 3%

      
      .
      

    Workflow:

    • Preparation: Dilute Stock 1:10 into Stress Media (Final conc: 100

      
       in 10% ACN/90% Buffer).
      
      • Note: The 10% organic modifier is critical to maintain solubility of the lipophilic ethylhexyl chain.

    • Incubation: Aliquot samples into HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C .

    • Sampling: Quench aliquots at

      
       hours.
      
      • Quench Method: Neutralize Acid/Base samples immediately to pH 7.0 to freeze the reaction.

    • Analysis: RP-HPLC (C18 Column, Gradient 50-95% ACN).

    Data Analysis: The Arrhenius Model

    Once

    
     is determined for each temperature via the slope of 
    
    
    
    vs time, apply the Arrhenius equation to predict shelf-life stability at 25°C.
    
    
    

    Calculation Table Template:

    Temp (K)
    
    
    (
    
    
    )
    
    
    (
    
    
    )
    
    
    313 (40°C)0.00319[Experimental][Calc]
    333 (60°C)0.00300[Experimental][Calc]
    353 (80°C)0.00283[Experimental][Calc]
    • Slope (

      
      ): 
      
      
      
    • Intercept (

      
      ): 
      
      
      
    Self-Validating Workflow Diagram

    This workflow ensures that solubility issues (common with ethylhexyl chains) do not generate false stability data (e.g., precipitation masking degradation).

    Workflow Start Start: NEHNB Sample SolubilityCheck Solubility Verification (Is solution clear in 10% ACN?) Start->SolubilityCheck Stress Apply Stress Conditions (Acid/Base/Oxidation @ T1, T2, T3) SolubilityCheck->Stress Pass Fail Re-develop Method (Increase Co-solvent) SolubilityCheck->Fail Precipitation Quench Quench & Neutralize Stress->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC DataQC Mass Balance Check (Sum of Area% > 95%?) HPLC->DataQC Calc Calculate k_obs & E_a DataQC->Calc Valid DataQC->Fail Loss of Material

    Figure 2: Stability Testing Workflow. The "Mass Balance Check" is the critical self-validation step to distinguish degradation from precipitation.

    References

    • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

    • Yamaguchi, K., et al. (2017). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited. Journal of Organic Chemistry. Link (Demonstrates the accelerating effect of nitro groups on carboxylate derivatives).

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source on Amide Hydrolysis Mechanisms ).
    • PubChem. (2025).[2] 4-Nitrobenzamide Compound Summary. National Library of Medicine. Link (Source for base structure properties).

    Sources

    The Nitrobenzamide Scaffold: A Technical Analysis of Covalent Inhibition and Zinc Ejection

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This technical guide analyzes the chemical biology of nitrobenzamide derivatives, a class of small molecules characterized by their ability to act as electrophilic "warheads" or prodrugs. Unlike standard competitive inhibitors, nitrobenzamides frequently employ covalent mechanisms—ranging from the suicide inhibition of the Mycobacterium tuberculosis enzyme DprE1 to the ejection of zinc ions in retroviral nucleocapsid proteins. This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and critical "lessons learned" from the clinical failure of Iniparib, providing a roadmap for rational drug design.

    Part 1: Chemical Biology of the Nitro Group

    The nitro group (

    
    ) on the benzamide scaffold is not merely a steric substituent; it is an electronic modulator and a potential reactive center.[1]
    
    The "Warhead" Mechanism

    In medicinal chemistry, the nitro group often serves two distinct roles:

    • Electronic Activation: It withdraws electrons from the benzene ring, making the scaffold susceptible to nucleophilic attack (e.g., by cysteine thiols).

    • Prodrug Moiety: In hypoxic environments or specific enzymatic pockets (like DprE1), the nitro group is reduced to a nitroso (

      
      ) or hydroxylamine (
      
      
      
      ) intermediate, which then forms stable covalent adducts with protein targets.

    Part 2: Tuberculosis – The DprE1 Covalent Inhibitors

    The most successful application of nitrobenzamides is in anti-tubercular agents targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .[2]

    Mechanism of Action

    Dinitrobenzamides (DNBs) act as suicide substrates. The FAD cofactor within DprE1 reduces a specific nitro group on the inhibitor to a nitroso species.[3] This electrophilic intermediate is then attacked by Cys387 in the active site, irreversibly inhibiting the enzyme and blocking cell wall synthesis.

    Signaling Pathway Diagram

    The following diagram illustrates the suicide inhibition mechanism of DNBs against DprE1.

    DprE1_Inhibition DNB Dinitrobenzamide (Prodrug) Complex Enzyme-Inhibitor Complex DNB->Complex Binding DprE1_FAD DprE1 Enzyme (FAD Cofactor) DprE1_FAD->Complex Reduction Nitro reduction to Nitroso (-NO) Complex->Reduction FAD Transfer Covalent Cys387 Nucleophilic Attack Reduction->Covalent Electrophile Generation Inhibition Irreversible Inhibition (Cell Wall Lysis) Covalent->Inhibition Adduct Formation

    Caption: Mechanism of DprE1 suicide inhibition by nitrobenzamides via FAD-dependent reduction.

    SAR Data: Dinitrobenzamide Optimization

    The following table summarizes the Structure-Activity Relationship (SAR) for N-alkyl-3,5-dinitrobenzamides against M. tuberculosis.

    Compound IDR-Group (Amide N)Nitro PositionMIC (µg/mL)Mechanistic Insight
    DNB1 n-Octyl3,5-dinitro0.016Optimal lipophilicity for cell wall penetration.
    DNB2 Benzyl3,5-dinitro0.25Reduced potency due to steric clash or lower lipophilicity.
    Analog A n-Butyl3,5-dinitro> 1.0Chain too short; poor mycobacterial membrane permeability.
    Analog B n-Octyl4-nitro (mono)> 64Loss of activity; second nitro group essential for electron deficiency.

    Part 3: Retroviral Therapy – The Zinc Ejection Mechanism

    In HIV research, nitrobenzamides (specifically disulfide bisbenzamides and their analogs) were identified as Zinc Ejectors .

    Mechanism: Electrophilic Attack on NCp7

    The HIV Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc fingers essential for RNA packaging. Nitrobenzamide derivatives (often requiring activation or possessing a leaving group) attack the sulfur atoms of the coordinating cysteines. This disrupts the coordination geometry, causing the ejection of

    
     and the unfolding of the protein, which renders the virus non-infectious.
    
    Protocol: Zinc Ejection Assay (TSQ Fluorescence)

    Purpose: To quantify the release of zinc from NCp7 upon treatment with a nitrobenzamide derivative. Principle: The probe TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) is non-fluorescent in solution but highly fluorescent when chelated to free

    
    .
    

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 10 mM Tris-HCl (pH 7.4) containing 10% glycerol and 1 mM TCEP (to keep protein reduced). Note: Avoid EDTA.

    • Protein Setup: Dilute recombinant NCp7 to 1 µM in the buffer.

    • Probe Addition: Add TSQ to a final concentration of 5 µM. Measure baseline fluorescence (

      
       nm, 
      
      
      
      nm).
    • Compound Treatment: Add the nitrobenzamide derivative (1–10 µM).

    • Kinetic Measurement: Monitor fluorescence increase over 60 minutes.

    • Validation: Use EDTA (excess) as a positive control for total zinc release.

    Part 4: Oncology – The Iniparib Lesson

    Iniparib (4-iodo-3-nitrobenzamide) serves as a critical case study in the importance of validating mechanism of action (MoA).

    The "PARP Inhibitor" Myth

    Iniparib was advanced to Phase III clinical trials for Triple-Negative Breast Cancer (TNBC) under the assumption it was a PARP1 inhibitor. It failed to improve survival. Subsequent studies revealed it does not bind the PARP catalytic pocket with high affinity (

    
    ).
    
    True Mechanism: Non-Selective Cysteine Modification

    Iniparib acts as a non-specific electrophile. The nitro group activates the iodine for displacement or reduction, leading to the modification of surface-exposed cysteine residues on various proteins (including Zinc fingers, similar to the HIV mechanism).

    FeatureOlaparib (True PARP Inhibitor)Iniparib (Failed Candidate)
    Primary Target PARP1/2 Catalytic DomainNon-specific Cysteines / Zinc Fingers
    IC50 (PARP1) ~5 nM> 50,000 nM (Virtual inactivity)
    Mechanism Competitive Inhibition / TrappingCovalent Modification / Zinc Ejection
    Clinical Outcome FDA ApprovedFailed Phase III

    Part 5: Synthetic Workflow

    The synthesis of nitrobenzamide derivatives generally follows a nucleophilic acyl substitution pathway.[4]

    General Synthesis Protocol

    Reaction: Coupling of 3-nitrobenzoyl chloride with a primary amine.

    Synthesis_Workflow Start Starting Material: 3-Nitrobenzoic Acid Activation Activation: SOCl2 or Oxalyl Chloride (Reflux, 2h) Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate Coupling Coupling: Amine (R-NH2) + Et3N (DCM, 0°C to RT) Intermediate->Coupling Purification Purification: Recrystallization (EtOH) or Column Chromatography Coupling->Purification Product Final Product: Nitrobenzamide Derivative Purification->Product

    Caption: Standard synthetic workflow for nitrobenzamide generation via acid chloride activation.

    Detailed Steps:

    • Activation: Dissolve 3-nitrobenzoic acid (1 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases.

    • Coupling: Cool the acid chloride solution to 0°C. Add the appropriate amine (1.1 eq) and Triethylamine (2 eq) dropwise.

    • Workup: Wash with 1N HCl (to remove unreacted amine) and saturated

      
      . Dry over 
      
      
      
      .
    • Purification: Recrystallize from ethanol/water to yield the pure nitrobenzamide.[4]

    References

    • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[5] Proceedings of the National Academy of Sciences. Link

    • Rice, W. G., et al. (1995).[6][7] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science. Link

    • Makaruha, A., et al. (2018). "DprE1—From the Discovery to the Promising Tuberculosis Drug Target." Molecules. Link

    • Patel, A. G., et al. (2012). "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Vitro." Clinical Cancer Research. Link

    • Tiwari, R., et al. (2012). "Nitrobenzamide derivatives as potential DprE1 inhibitors for tuberculosis."[2][3][8] ACS Medicinal Chemistry Letters. Link

    Sources

    An In-Depth Technical Guide to the Determination of Melting and Boiling Points for N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    Introduction: Characterizing the Unknown

    N-(2-ethylhexyl)-4-nitrobenzamide is a complex organic molecule featuring a rigid aromatic core functionalized with a highly polar nitro group and a large, branched alkyl chain. This unique combination of structural motifs suggests its potential utility in fields ranging from polymer chemistry to pharmaceutical sciences, where such amphiphilic structures can influence properties like solubility, binding affinity, and material performance. However, a thorough review of scientific databases reveals a conspicuous absence of experimentally determined physical constants for this compound.

    The melting and boiling points are fundamental thermophysical properties that dictate a substance's physical state and are indispensable for purification, formulation, and safety assessments. Their determination is a cornerstone of chemical characterization. This guide, therefore, serves as a primary resource for researchers tasked with characterizing this compound or analogous novel compounds. We will first dissect the molecule's structure to form a qualitative prediction of its thermal behavior, followed by a detailed exposition of authoritative, internationally recognized experimental protocols for the precise determination of its melting and boiling points.

    Theoretical Analysis: Predicting Thermal Behavior from Molecular Structure

    The thermal properties of an organic compound are a direct consequence of its molecular structure, which dictates the nature and magnitude of intermolecular forces. By examining the key functional groups of this compound, we can develop a hypothesis regarding its expected melting and boiling behavior.

    FeatureStructural ComponentPredicted Influence on Melting/Boiling PointRationale
    Amide Core -CONH-Increase. The amide group is highly polar and can act as a hydrogen bond donor (N-H) and acceptor (C=O). In secondary amides like this one, intermolecular hydrogen bonding is a significant cohesive force, leading to higher melting and boiling points compared to non-polar analogues.
    Aromatic Ring Benzene RingIncrease. The flat, planar structure of the benzene ring allows for efficient stacking in the solid state (crystal lattice) and promotes pi-pi stacking interactions, which contribute to stronger intermolecular forces.
    Para-Nitro Group -NO₂Significant Increase. The nitro group is one of the most polar functional groups, possessing a large dipole moment. In the para position, it enhances the overall molecular polarity, leading to very strong dipole-dipole interactions between molecules. This effect substantially raises both melting and boiling points.
    N-Alkyl Substituent -(CH₂)-CH(CH₂CH₃)(CH₂)₃CH₃Complex Effects. Boiling Point: The large 2-ethylhexyl group adds significant molecular weight and surface area, which drastically increases London dispersion forces. This will contribute to a very high boiling point. Melting Point: While increased van der Waals forces raise the melting point, the branched, asymmetric nature of the 2-ethylhexyl group can disrupt the ordered packing of molecules into a crystal lattice. This disruption can lower the melting point relative to a comparable linear alkyl chain.

    Predicted State and Properties: Based on this analysis, this compound is predicted to be a solid at room temperature with a moderately high melting point and a very high boiling point. The combination of strong dipole-dipole forces and significant London dispersion forces will require substantial thermal energy to overcome. Crucially, the presence of the nitro group also introduces the risk of thermal decomposition at elevated temperatures, a factor that must be considered during experimental determination of the boiling point.

    Experimental Determination of Melting Point

    The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range. We will describe two primary, authoritative methods for its determination.

    Method 1: Capillary Melting Point Determination

    This classical and widely used method is recognized by numerous international standards, including OECD Guideline 102, ASTM E324, and United States Pharmacopeia (USP) <741>. It involves heating a small amount of finely powdered sample in a capillary tube within a calibrated apparatus.

    Experimental Protocol (Based on USP <741> Class Ia):

    • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently pulverize the crystalline material.

    • Capillary Loading: Charge a capillary tube (0.8–1.2 mm internal diameter) with the powdered sample to a height of 2.5–3.5 mm, ensuring tight packing by tapping the tube on a hard surface.

    • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Heating: Heat the block rapidly to a temperature approximately 10°C below the expected melting point.

    • Determination: Reduce the heating rate to 1°C per minute. Record two temperatures:

      • T_onset (Initial Melting Point): The temperature at which the first droplet of liquid is observed.

      • T_clear (Final Melting Point): The temperature at which the last solid particle melts, and the substance becomes a clear liquid.

    • Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this range should be narrow (e.g., < 1°C).

    Method 2: Differential Scanning Calorimetry (DSC)

    DSC is a modern thermoanalytical technique that offers higher precision and more information than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. This method is described in standards such as ASTM E794.

    Experimental Protocol (General Procedure):

    • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium).

    • Sample Preparation: Accurately weigh 2–5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

    • DSC Program:

      • Place the sample and reference pans into the DSC cell.

      • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

      • Continue heating to a temperature well above the melting transition (e.g., 50°C past the end of the melt).

    • Data Analysis:

      • Plot the heat flow (W/g) versus temperature (°C).

      • The melting event will appear as an endothermic peak.

      • Determine the Onset Temperature (extrapolated start of the peak) and the Peak Temperature (point of maximum heat flow). The onset temperature is typically reported as the melting point.

    DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation P1 Calibrate DSC with Indium Standard P2 Weigh 2-5 mg of Sample P1->P2 P3 Seal in Aluminum Pan P2->P3 A1 Load Sample & Reference Pans into DSC Cell P3->A1 A2 Run Temperature Program (e.g., 10°C/min under N₂) A1->A2 A3 Record Heat Flow vs. Temperature Data A2->A3 R1 Plot Thermogram (Heat Flow vs. Temp) A3->R1 R2 Identify Endothermic Melting Peak R1->R2 R3 Determine Onset and Peak Temperatures R2->R3

    Caption: Workflow for Melting Point Determination using DSC.

    Experimental Determination of Boiling Point & Thermal Stability

    The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a large molecule with a polar nitro group, there is a significant risk of thermal decomposition occurring at or below the atmospheric boiling point. Therefore, assessing thermal stability is a mandatory prerequisite.

    Method 1: Thermogravimetric Analysis (TGA) for Thermal Stability

    TGA measures the change in mass of a sample as a function of temperature. It is the ideal technique to determine the onset temperature of decomposition. This information is critical to decide if a boiling point determination is feasible. The relevant standard is ASTM E1131.

    Experimental Protocol:

    • Instrument Setup: Place a calibrated TGA instrument in a well-ventilated area.

    • Sample Loading: Place 5–10 mg of the this compound sample into the TGA sample pan.

    • TGA Program:

      • Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant rate (e.g., 10°C/min).

      • Conduct the experiment under an inert nitrogen atmosphere to isolate thermal decomposition from oxidative degradation.

    • Data Analysis:

      • Plot the percentage of initial mass remaining versus temperature.

      • The onset of decomposition is the temperature at which significant mass loss begins.

      • If this temperature is below the anticipated boiling point, a boiling point at atmospheric pressure cannot be measured.

    Method 2: Micro-Boiling Point Determination (Siwoloboff Method)

    If the TGA results indicate sufficient thermal stability, the boiling point can be determined. For small research-scale quantities, the Siwoloboff method, described in OECD Guideline 103, is highly suitable as it requires only a minimal amount of substance.

    Experimental Protocol:

    • Apparatus Assembly:

      • Attach a small test tube (fusion tube) containing 0.2-0.5 mL of the liquid sample to a thermometer.

      • Place a melting point capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

    • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

    • Observation:

      • Heat the bath gently. As the temperature rises, air trapped in the capillary will emerge as a slow stream of bubbles.

      • As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor fills the capillary.

      • The boiling point is reached when a rapid, continuous stream of bubbles emerges from the capillary tip.

    • Confirmation: Remove the heat source. The exact boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

    • Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point must be corrected.

    Boiling_Point_Workflow Start Start Characterization TGA Perform TGA Analysis (ASTM E1131) Start->TGA Decision Decomposition Temp > Expected Boiling Temp? TGA->Decision ReportDecomp Report Decomposition Temperature. BP not attainable at 1 atm. Decision->ReportDecomp No   Siwoloboff Determine Boiling Point (Siwoloboff Method, OECD 103) Decision->Siwoloboff  Yes ReportBP Report Corrected Boiling Point Siwoloboff->ReportBP

    Caption: Logical workflow for boiling point and stability analysis.

    Conclusion

    While direct experimental data for the melting and boiling points of this compound are currently absent from the scientific literature, this guide provides the necessary theoretical and practical framework for their rigorous determination. The molecular structure suggests a solid with a high boiling point, but with potential for thermal instability and a melting point that is influenced by competing factors of intermolecular forces and crystal packing efficiency.

    For any definitive characterization, an empirical approach is essential. The protocols outlined herein, based on authoritative standards from the OECD, ASTM, and USP, represent the gold standard for generating reliable data. The logical workflow—beginning with a thermal stability assessment via TGA, followed by precise melting point determination using DSC and a micro-scale boiling point measurement—constitutes a robust strategy for characterizing this and other novel chemical entities. Adherence to these methodologies will ensure that the resulting data is accurate, reproducible, and fit for purpose in any research, development, or regulatory context.

    References

    • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Organic Chemistry Explained. [Link]

    • Understanding Melting and Boiling Points of Organic Compounds. (2025, March 4). HSCprep. [Link]

    • Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

    • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap. [Link]

    • Nitro Compounds. (2021, July 31). Chemistry LibreTexts. [Link]

    • Determination of Boiling Point Using Siwoloboff's Method. (2025, May 29

    Navigating the Target Landscape for N-(2-ethylhexyl)-4-nitrobenzamide: A Technical Guide for Drug Discovery Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Unveiling the Therapeutic Potential of a Novel Nitroaromatic Compound

    N-(2-ethylhexyl)-4-nitrobenzamide emerges from a chemical scaffold, the nitrobenzamides, that has consistently demonstrated a diverse and potent range of biological activities. The presence of the electron-withdrawing nitro group on the benzamide core, coupled with a flexible N-alkyl substituent, suggests a molecule with the potential to interact with a variety of biological targets, offering avenues for therapeutic intervention in oncology, infectious diseases, and beyond. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. By synthesizing data from structurally related compounds and outlining a robust experimental workflow, this document serves as a roadmap for elucidating the mechanism of action and unlocking the full therapeutic potential of this promising molecule.

    The nitroaromatic functionality is a key pharmacophore, known to be susceptible to bioreduction in hypoxic environments, a characteristic feature of solid tumors and certain microbial infections. This opens the exciting possibility of this compound acting as a bioreductive prodrug, selectively activated in diseased tissues to exert its cytotoxic or antimicrobial effects. Furthermore, the broader class of N-substituted benzamides has been successfully developed as inhibitors of crucial cellular enzymes, including poly (ADP-ribose) polymerases (PARPs) and histone deacetylases (HDACs). This guide will therefore explore these and other potential target classes, providing the scientific rationale and detailed experimental protocols necessary for a thorough investigation.

    I. Postulated Biological Target Classes for this compound

    Based on the structure of this compound and the established activities of related nitrobenzamide derivatives, several high-priority target classes can be postulated. The following sections will delve into the rationale for each, supported by evidence from the scientific literature.

    DNA Damage Response Pathways: The PARP Inhibition Hypothesis

    A significant body of research has implicated nitrobenzamide derivatives as modulators of the DNA damage response (DDR), primarily through the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes.[1] PARP-1, in particular, is a critical player in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death via synthetic lethality.[1] The 4-nitrobenzamide moiety present in our lead compound is a known pharmacophore for PARP inhibition.

    Key Evidence & Rationale:

    • Structural Analogy: Various nitrobenzamide derivatives have demonstrated PARP inhibitory activity.[1]

    • Mechanism: The nitro group can participate in key interactions within the PARP active site.

    • Therapeutic Implication: PARP inhibitors are clinically approved for the treatment of certain cancers, making this a highly valuable target to investigate.

    Mycobacterial Enzymes: A Focus on DprE1

    Tuberculosis remains a global health crisis, and the discovery of novel antimycobacterial agents is a critical priority. Several N-alkyl nitrobenzamides have emerged as potent inhibitors of Mycobacterium tuberculosis, with strong evidence pointing towards decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) as a likely target.[2][3] DprE1 is an essential enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive target for drug development. The lipophilic 2-ethylhexyl substituent on our compound of interest may facilitate its transport across the complex mycobacterial cell envelope.

    Key Evidence & Rationale:

    • SAR of Analogs: Studies on N-alkyl nitrobenzamides have shown that derivatives with intermediate lipophilicity exhibit potent antimycobacterial activity.[2]

    • Essential Target: DprE1 is a validated and essential target in M. tuberculosis.[3]

    • Structural Similarity: The N-alkyl nitrobenzamide scaffold is a known DprE1 inhibitor chemotype.[2]

    Epigenetic Modulators: The Potential for HDAC Inhibition

    N-substituted benzamides have also been explored as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation.[4][5] HDAC inhibitors have emerged as a promising class of anticancer agents. While the 4-nitro substitution is less common in clinically advanced HDAC inhibitors, the overall benzamide scaffold is a well-established zinc-binding group that can interact with the active site of these enzymes.

    Key Evidence & Rationale:

    • Scaffold Precedent: The benzamide moiety is a key feature of several known HDAC inhibitors, such as Entinostat (MS-275).[5]

    • Therapeutic Relevance: HDAC inhibitors are an established class of anticancer drugs with broad therapeutic potential.

    • SAR Considerations: Preliminary structure-activity relationship studies on some benzamide series have indicated that while a nitro group can sometimes decrease anti-proliferative activity, the overall substitution pattern is critical.[5]

    Other Potential Avenues of Investigation

    The versatility of the nitrobenzamide scaffold suggests that other biological targets should also be considered:

    • Antimicrobial Targets: Beyond mycobacteria, 4-nitrobenzamide derivatives have demonstrated broader antimicrobial activity, suggesting potential interactions with various bacterial or fungal targets.[6]

    • Opioid Receptors: While structurally distinct from classical opioids, some N-substituted benzamides have been identified as potent and selective agonists of the delta opioid receptor, indicating a potential for activity within the central nervous system.[7]

    • Hypoxia-Activated Prodrug Targets: The nitro group can be reduced by nitroreductase enzymes that are highly expressed in hypoxic tumor environments. This could unmask a potent cytotoxic agent, making the tumor microenvironment itself a "target."[8]

    II. A Step-by-Step Guide to Target Identification and Validation

    The following sections provide detailed, field-proven protocols for the systematic identification and validation of the biological targets of this compound. The workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.

    Initial Phenotypic Screening: Unveiling the Biological Activity Profile

    The first step is to perform broad phenotypic screening to identify the cellular contexts in which this compound exerts a biological effect.

    Experimental Protocol: High-Throughput Cell Viability and Proliferation Assays

    • Cell Line Selection:

      • Oncology Panel: A diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and genetic backgrounds (e.g., BRCA1/2 mutant vs. wild-type, p53 status). Include cell lines known to be sensitive to PARP inhibitors (e.g., MDA-MB-436, Capan-1).

      • Microbiology Panel: A panel of clinically relevant bacterial and fungal strains, including Mycobacterium tuberculosis (if BSL-3 facilities are available), Staphylococcus aureus, Escherichia coli, and Candida albicans.

      • Normal Cell Line Control: A non-cancerous human cell line (e.g., MRC-5, hTERT-RPE1) to assess general cytotoxicity and determine a preliminary therapeutic index.

    • Compound Preparation:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM down to 1 nM).

    • Assay Procedure (Oncology Panel):

      • Seed cells in 96-well or 384-well plates at a predetermined optimal density.

      • After 24 hours, treat the cells with the serially diluted compound. Include vehicle-only (DMSO) and positive controls (e.g., Olaparib for PARP inhibition, Doxorubicin for general cytotoxicity).

      • Incubate for 72 hours.

      • Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® for ATP content, MTT or resazurin for metabolic activity).

    • Assay Procedure (Microbiology Panel):

      • Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

      • Inoculate a suitable broth medium with the microbial strain.

      • Add serially diluted this compound.

      • Incubate under appropriate conditions (temperature, atmosphere, time).

      • Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

    • Data Analysis:

      • For cell viability assays, plot the percentage of viable cells against the log of the compound concentration.

      • Calculate the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values using non-linear regression analysis.

      • For antimicrobial assays, report the MIC values.

    Table 1: Hypothetical Phenotypic Screening Data for this compound

    Cell Line / OrganismAssay TypeIC50 / MIC (µM)Notes
    Oncology
    MDA-MB-436 (BRCA1 mutant)Cell Viability0.5High sensitivity, suggests potential PARP inhibition.
    MCF-7 (BRCA wild-type)Cell Viability15.2Lower sensitivity, consistent with PARP hypothesis.
    A549 (Lung)Cell Viability25.8Moderate activity.
    MRC-5 (Normal Lung)Cell Viability> 50Low cytotoxicity to normal cells.
    Microbiology
    M. tuberculosis H37RvMIC1.6Potent antimycobacterial activity.
    S. aureusMIC> 100No significant activity.
    E. coliMIC> 100No significant activity.
    Target Deconvolution: Identifying the Molecular Binding Partners

    Once a promising phenotype is identified (e.g., potent activity against BRCA-mutant cancer cells or M. tuberculosis), the next step is to identify the direct molecular target(s) of this compound.

    Experimental Workflow: Affinity-Based Proteomics

    This unbiased approach aims to "pull down" the protein targets of the compound from a complex biological lysate.

    G cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Identification A This compound B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Affinity Probe C->D F Incubate Lysate with Affinity Probe D->F E Cell/Tissue Lysate E->F G Capture on Streptavidin Beads F->G H Wash to Remove Non-specific Binders G->H I Elute Bound Proteins H->I J SDS-PAGE & In-gel Digestion I->J K LC-MS/MS Analysis J->K L Protein Identification & Quantitative Analysis K->L M Hypothesis-Driven Validation L->M Prioritize Hits N Further Investigation L->N Prioritize Hits

    Caption: Workflow for affinity-based target identification.

    Detailed Protocol:

    • Affinity Probe Synthesis:

      • Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group.

      • Conjugate this linker-modified compound to an affinity tag, such as biotin.

      • Validate that the affinity probe retains the biological activity of the parent compound.

    • Target Capture:

      • Prepare a native protein lysate from the sensitive cell line or organism identified in the phenotypic screen.

      • Incubate the lysate with the biotinylated affinity probe.

      • As a control, incubate a separate aliquot of the lysate with the probe in the presence of a large excess of the original, unmodified this compound. Proteins that are competed off in this condition are more likely to be specific binders.

      • Capture the probe-protein complexes on streptavidin-coated magnetic beads.

      • Perform stringent washes to remove non-specifically bound proteins.

    • Protein Identification:

      • Elute the bound proteins from the beads.

      • Separate the proteins by SDS-PAGE and perform an in-gel tryptic digest.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

      • Quantify the relative abundance of each identified protein in the experimental and competition control samples. Proteins that are significantly depleted in the competition control are considered high-confidence hits.

    Hypothesis-Driven Target Validation

    The results from the phenotypic screening and target deconvolution will generate specific hypotheses (e.g., "this compound inhibits PARP-1" or "this compound binds to DprE1"). These hypotheses must be rigorously tested using orthogonal, target-specific assays.

    Protocol 2.3.1: In Vitro Enzymatic Assays

    • Objective: To directly measure the inhibitory effect of the compound on the activity of a purified recombinant enzyme.

    • Example (PARP-1 Inhibition):

      • Utilize a commercially available PARP-1 activity assay kit (e.g., a colorimetric or chemiluminescent assay that measures the incorporation of NAD+ onto a histone substrate).

      • Incubate recombinant human PARP-1 enzyme with a histone-coated plate and activated DNA.

      • Add varying concentrations of this compound.

      • Add biotinylated NAD+ and allow the PARP reaction to proceed.

      • Detect the incorporated biotin using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

      • Calculate the IC50 value for PARP-1 inhibition.

    • Example (DprE1 Inhibition):

      • Express and purify recombinant M. tuberculosis DprE1.

      • Use a coupled enzyme assay that measures the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2-keto-ribose (DPRX).

      • Monitor the consumption of a cofactor or the production of a detectable product.

      • Determine the IC50 value for DprE1 inhibition.

    Protocol 2.3.2: Cellular Target Engagement Assays

    • Objective: To confirm that the compound interacts with its intended target within a live cell.

    • Example (Cellular Thermal Shift Assay - CETSA):

      • Treat intact cells with this compound or a vehicle control.

      • Heat aliquots of the treated cells to a range of temperatures.

      • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the amount of the target protein (e.g., PARP-1) remaining in the soluble fraction by Western blotting or ELISA.

      • Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature (i.e., more protein remains soluble at higher temperatures).

    CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Treat with Compound or Vehicle A->B C Aliquot and Heat at Different Temps B->C D Lyse Cells C->D E Separate Soluble & Aggregated Proteins D->E F Analyze Soluble Fraction (e.g., Western Blot) E->F G Plot Soluble Protein vs. Temperature F->G H Determine Thermal Shift G->H

    Caption: Cellular Thermal Shift Assay (CETSA) workflow.

    Protocol 2.3.3: Genetic Target Validation

    • Objective: To demonstrate that the cellular phenotype observed is dependent on the presence of the target protein.

    • Example (CRISPR/Cas9 Knockout):

      • Use CRISPR/Cas9 technology to generate a knockout of the putative target gene (e.g., PARP1) in a sensitive cell line.

      • Confirm the knockout by Western blotting and genomic sequencing.

      • Treat the knockout cells and the parental (wild-type) cells with this compound.

      • If the target is correct, the knockout cells should show a significant resistance to the compound compared to the parental cells.

    III. Concluding Remarks and Future Directions

    This guide has outlined a systematic and comprehensive strategy for the identification and validation of the biological targets of this compound. By leveraging knowledge from structurally related compounds, a set of high-probability target classes has been proposed, including PARP, DprE1, and HDACs. The detailed experimental workflows, progressing from broad phenotypic screening to specific, multi-faceted target validation, provide a robust framework for elucidating the compound's mechanism of action.

    Successful identification and validation of a specific target will pave the way for lead optimization programs, structure-based drug design, and the development of robust biomarker strategies for future clinical trials. The journey from a promising chemical entity to a clinically viable therapeutic is a challenging one, but a thorough understanding of its molecular targets is the foundational first step towards realizing the full potential of this compound.

    References

    • Benchchem. (n.d.). Comparative Analysis of the Structure-Activity Relationship (SAR) of N-Benzylbenzamide and 3-Nitrobenzamide Analogs.
    • Benchchem. (n.d.). Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide.
    • Pinto, M., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC.
    • Lu, X., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.
    • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
    • (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
    • MDPI. (2024, February 12). N-(2,2-Diphenylethyl)-4-nitrobenzamide.
    • PMC. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
    • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
    • PubMed. (2000, October 19). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.

    Sources

    Pharmacophore Analysis & Strategic Evaluation: N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Pharmacophore Analysis of N-(2-ethylhexyl)-4-nitrobenzamide Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads[1]

    Executive Summary

    This technical guide provides a comprehensive structural and pharmacophoric deconstruction of This compound .[1] While often utilized as a synthesis intermediate or plasticizer precursor, this molecule represents a classic "privileged scaffold" in medicinal chemistry—combining a polar, electron-deficient aromatic core with a highly lipophilic aliphatic tail.[1]

    This analysis evaluates the compound as a potential drug lead, focusing on its amphiphilic nature , nitro-group bioactivation potential , and hydrophobic binding capabilities .[1] We explore its suitability as a probe for bacterial nitroreductases or as a scaffold for hydrophobic pocket-binding inhibitors (e.g., HDACs or specific GPCRs).[1]

    Structural Deconstruction & Physiochemical Profile

    To understand the pharmacophore, we must first quantify the physiochemical landscape of the molecule.[1] The structure consists of three distinct domains: the Nitroaromatic Head , the Amide Linker , and the Branched Lipophilic Tail .[1]

    Physiochemical Properties (Computed)
    PropertyValue (Approx.)Significance in Drug Design
    Molecular Weight ~278.35 g/mol Ideal for oral bioavailability (<500 Da).[1]
    LogP (Lipophilicity) ~3.8 - 4.2High lipophilicity due to the ethylhexyl chain; suggests excellent membrane permeability but potential solubility issues.[1]
    H-Bond Donors (HBD) 1 (Amide NH)Critical for directional binding in receptor pockets.[1]
    H-Bond Acceptors (HBA) 3 (Nitro O, Amide O)The nitro group provides a dense electron cloud for electrostatic interactions.[1]
    Rotatable Bonds 6The ethylhexyl chain introduces significant conformational flexibility (entropy penalty upon binding).[1]
    Topological Polar Surface Area (TPSA) ~89 ŲWell within the range for cell membrane penetration (<140 Ų).[1]

    Pharmacophore Feature Mapping

    A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target. Below is the feature map for this compound.

    Core Features
    • Feature A: Electron-Deficient Aromatic Ring (Pi-System)

      • Nature: The benzene ring is deactivated by the strong electron-withdrawing nitro group (-NO2) at the para position.

      • Interaction Potential: Participates in Pi-Pi Stacking (specifically offset-stacked or T-shaped) with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.[1]

    • Feature B: The Nitro "Warhead" (HBA / Metabolic Trigger)

      • Nature: Two oxygen atoms act as weak H-bond acceptors.[1]

      • Critical Insight: In antimicrobial applications (e.g., anti-tuberculars), this group is not just a binding element but a prodrug moiety .[1] It is activated by bacterial Type I Nitroreductases (oxygen-insensitive) to form reactive nitroso/hydroxylamine intermediates that damage DNA.[1]

    • Feature C: Amide Linker (Directional H-Bonding)

      • Nature: The carbonyl oxygen (HBA) and amide nitrogen proton (HBD).[1]

      • Interaction Potential: Forms a "hinge" interaction. The rigidity of the amide bond (due to resonance) enforces a specific planar geometry relative to the benzene ring.[1]

    • Feature D: Branched Hydrophobic Tail (2-ethylhexyl)

      • Nature: A bulky, branched aliphatic chain.[1]

      • Interaction Potential: Targets large Hydrophobic Pockets .[1] The branching (ethyl group at C2) creates a "width" that prevents binding in narrow clefts but optimizes fit in globular hydrophobic cavities (e.g., allosteric sites).[1]

    Visualization: Pharmacophore Map (Graphviz)

    PharmacophoreMap cluster_legend Interaction Types Nitro Nitro Group (H-Bond Acceptor / Warhead) Ring Benzene Ring (Pi-Stacking / Electron Deficient) Nitro->Ring Electron Withdrawal (-M, -I) Linker Amide Linker (HBD + HBA) Nitro->Linker ~6.5 Å (Distal) Ring->Linker Rigid Connection Tail 2-Ethylhexyl Tail (Hydrophobic / Steric Bulk) Ring->Tail Lipophilic Shielding Linker->Tail Flexible Anchor Legend1 Red: Electrostatic/Metabolic Legend2 Yellow: Aromatic/Pi Legend3 Blue: H-Bonding Legend4 Green: Hydrophobic

    Figure 1: Pharmacophore connectivity and interaction map.[1][2] The electron-withdrawing nitro group significantly alters the electronics of the aromatic ring, while the tail provides the necessary lipophilicity for membrane anchoring.[1]

    Target Interaction Hypotheses & Docking Strategy

    Given the structure, this molecule is not a "key-in-lock" fit for a single target but rather a privileged structure for specific classes of proteins.

    Primary Hypothesis: Bacterial Nitroreductase (NTR) Activation

    Nitrobenzamides are classic substrates for bacterial nitroreductases (e.g., M. tuberculosis Ddn or E. coli NfsA/NfsB).[1]

    • Mechanism: The enzyme binds the nitro moiety. Flavin mononucleotide (FMN) transfers electrons to the nitro group.[1]

    • Pharmacophore Requirement: The Amide Linker must position the Nitro group adjacent to the FMN cofactor, while the Lipophilic Tail anchors the molecule in the enzyme's entry channel.[1]

    Secondary Hypothesis: Hydrophobic Pocket Antagonism

    The 2-ethylhexyl group is voluminous. This suggests potential utility in inhibiting enzymes with large hydrophobic active sites, such as:

    • Histone Deacetylases (HDACs): Benzamides are known HDAC inhibitors (e.g., Entinostat).[1] The nitro group would act as the "cap" (or zinc binder precursor if reduced), and the tail would occupy the surface recognition domain.[1]

    Molecular Docking Protocol

    To validate these hypotheses in silico, follow this strict protocol:

    • Ligand Preparation:

      • Generate 3D conformers (critical due to the flexible ethylhexyl tail).[1]

      • Energy minimize using OPLS3e force field.

      • Self-Validation: Ensure the amide bond remains planar (trans conformation).[1]

    • Target Preparation:

      • Retrieve crystal structures (e.g., PDB: 1OOQ for Nitroreductase).[1]

      • Remove water molecules >5Å from the active site.

      • Protonate residues at pH 7.4.

    • Docking Grid Generation:

      • Center grid on the FMN cofactor (for NTR) or Zinc ion (for HDAC).[1]

      • Constraint: Define a positional constraint for the Nitro oxygens (H-bond acceptor) or Amide NH (H-bond donor).

    ADMET & Toxicity Risks (Critical Analysis)

    This section addresses the "Trustworthiness" and safety profile. The presence of a nitro group on an aromatic ring is a major structural alert in drug development.

    The "Nitro" Liability (Mutagenicity)[1]
    • Risk: Nitroaromatics are frequently flagged in the Ames Test (bacterial reverse mutation assay).[1]

    • Mechanism: Intestinal flora or hepatic reductases reduce -NO2 to -NHOH (hydroxylamine).[1] This intermediate can undergo esterification (e.g., by sulfotransferases) to form a nitrenium ion, which covalently binds to DNA guanine bases.[1]

    • Mitigation Strategy: If developing this as a non-antimicrobial drug, the nitro group is often replaced with a bioisostere (e.g., nitrile -CN or trifluoromethyl -CF3) to maintain electron withdrawal without the metabolic liability.[1]

    Lipophilicity & Solubility[1]
    • Risk: The 2-ethylhexyl tail drives LogP up (~4.0).[1]

    • Consequence: High risk of plasma protein binding (>95%) and rapid hepatic clearance (metabolic vulnerability at the alkyl chain via CYP450 oxidation).[1]

    • Formulation: Will likely require lipid-based formulations (e.g., liposomes) for in vivo delivery.[1]

    Experimental Validation Workflow

    To confirm the pharmacophore model, the following experimental pipeline is recommended.

    Synthesis Verification
    • Reaction: Schotten-Baumann reaction.

    • Reagents: 4-nitrobenzoyl chloride + 2-ethylhexylamine + Base (TEA/Pyridine).[1]

    • Validation: 1H NMR must show the characteristic amide doublet (~6.5-8.0 ppm) and the distinct multiplet pattern of the branched alkyl tail (0.8-1.5 ppm).

    Biological Assay: Nitroreductase Reduction Assay
    • Incubate compound (10-100 µM) with purified E. coli Nitroreductase and NADH.[1]

    • Monitor absorbance decrease at 340 nm (NADH consumption) or spectral shift of the nitro compound (approx. 270-300 nm).

    • Control: Use Nitrofurantoin as a positive control.

    Workflow Diagram

    Workflow cluster_InSilico Phase 1: In Silico Modeling cluster_InVitro Phase 2: In Vitro Validation Start Candidate: this compound ConfSearch Conformational Search (Handle flexible tail) Start->ConfSearch Docking Molecular Docking (Target: NTR or HDAC) ConfSearch->Docking ADMET Toxicity Prediction (DEREK: Ames +) Docking->ADMET Synthesis Synthesis & NMR Confirmation ADMET->Synthesis If Toxicity Acceptable Assay Nitroreductase Kinetic Assay Synthesis->Assay Decision Go / No-Go Decision Assay->Decision

    Figure 2: Integrated workflow from computational modeling to experimental validation.

    References

    • Abreu, P., et al. (2025).[1][3] Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. Link

    • Patterson, S., et al. (2000).[1] N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist.[1][4] Journal of Medicinal Chemistry. Link

    • Nepali, K., et al. (2014).[1] Metabolic bioactivation of nitroaromatic drugs: A double-edged sword. Chemico-Biological Interactions. Link[1]

    • PubChem Database. (2025).[1][5] Compound Summary: 4-Nitrobenzamide.[1][5] National Library of Medicine. Link

    • Corinne, S., et al. (2018).[1][6] Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[6] Molecular Systems Design & Engineering. Link

    Sources

    Methodological & Application

    Technical Application Note: High-Fidelity Synthesis of N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scope

    This Application Note details the optimized protocol for the synthesis of N-(2-ethylhexyl)-4-nitrobenzamide . This compound serves as a critical intermediate in the development of liquid crystalline materials, lipophilic pharmaceutical prodrugs, and UV-absorbing structural motifs.

    Unlike generic organic synthesis guides, this protocol focuses on process robustness and impurity control . The method utilizes a nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-ethylhexylamine. The selection of the acid chloride route over carbodiimide coupling (e.g., EDC/NHS) is driven by atom economy, scalability, and the ease of removing byproducts during the aqueous workup phase.

    Key Chemical Transformation

    Reaction Type: Schotten-Baumann Acylation (Anhydrous variation) Critical Quality Attribute (CQA): Control of hydrolytic degradation of the acid chloride and removal of unreacted amine.

    Strategic Reaction Design

    To ensure high yield and purity, we employ a Convergent Synthesis Strategy . The reaction is thermodynamically driven by the formation of a stable amide bond and kinetically accelerated by the high electrophilicity of the acyl chloride.

    Mechanistic Pathway & Workflow

    The following diagram illustrates the reaction logic and the critical control points (CCPs) where experimental intervention determines success.

    ReactionPathway Reagents Reagents: 4-Nitrobenzoyl Chloride 2-Ethylhexylamine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (k1, fast) Product Product: N-(2-ethylhexyl)- 4-nitrobenzamide Intermediate->Product Elimination of Cl- (k2, fast) Byproduct Byproduct: TEA·HCl (Salt) Intermediate->Byproduct Proton Transfer Base Base Scavenger (Triethylamine) Base->Byproduct HCl Sequestration

    Figure 1: Mechanistic flow of the acylation reaction.[1] The base (TEA) is critical for driving the equilibrium forward by neutralizing the generated HCl.

    Materials & Stoichiometry

    The stoichiometry is designed to ensure complete consumption of the limiting reagent (4-nitrobenzoyl chloride), as the amine is easier to remove via acid wash during workup.

    ComponentRoleMW ( g/mol )Equiv.Density (g/mL)CAS No.
    4-Nitrobenzoyl chloride Limiting Reagent (Electrophile)185.561.00Solid122-04-3
    2-Ethylhexylamine Nucleophile129.241.100.789104-75-6
    Triethylamine (TEA) HCl Scavenger (Base)101.191.500.726121-44-8
    Dichloromethane (DCM) Solvent84.93N/A1.32675-09-2

    Safety Note: 4-Nitrobenzoyl chloride is a lachrymator and reacts violently with moisture to produce HCl gas. Handle in a fume hood.

    Step-by-Step Experimental Protocol

    Phase 1: Preparation & Inerting

    Rationale: Moisture competes with the amine for the acid chloride, leading to the formation of 4-nitrobenzoic acid impurity.

    • Glassware Setup: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a rubber septum and a nitrogen/argon balloon.

    • Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous. If stored over molecular sieves, it is sufficient.

    • Charging:

      • Add 4-Nitrobenzoyl chloride (1.86 g, 10.0 mmol) to the RBF.

      • Add DCM (40 mL) via syringe. Stir until fully dissolved.

      • Cool the solution to 0°C using an ice-water bath. Cooling suppresses potential side reactions and controls the exotherm.

    Phase 2: Reaction Initiation
    • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) to the cold solution.

      • Observation: The solution may darken slightly; this is normal for nitro-aromatics in the presence of base.

    • Nucleophile Addition: Prepare a solution of 2-ethylhexylamine (1.42 g, 1.8 mL, 11.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 10–15 minutes.

      • Causality: Dropwise addition prevents localized overheating and ensures the acid chloride is not overwhelmed, minimizing di-acylation risks (though rare with primary amines).

    • Reaction Maintenance:

      • Allow the mixture to warm to room temperature (20–25°C) naturally.

      • Stir for 3–4 hours .

      • Validation: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (Acid Chloride) should disappear. Note that Acid Chloride hydrolyzes on TLC plates to the Acid; check for the disappearance of the high-Rf spot corresponding to the chloride/ester derivative if quenching with methanol for TLC.

    Phase 3: Workup & Purification (The Self-Validating System)

    Rationale: This workup sequence is chemically designed to selectively strip impurities based on pKa.

    WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Wash1 1. Wash with 1M HCl Crude->Wash1 Wash2 2. Wash with Sat. NaHCO3 Wash1->Wash2 Organic Layer RemoveAmine Removes Excess 2-Ethylhexylamine (Protonation -> Aqueous) Wash1->RemoveAmine Wash3 3. Wash with Brine Wash2->Wash3 Organic Layer RemoveAcid Removes 4-Nitrobenzoic Acid (Deprotonation -> Aqueous) Wash2->RemoveAcid Dry Dry (MgSO4) & Concentrate Wash3->Dry Final Final Product This compound Dry->Final

    Figure 2: Purification logic based on solubility switching. This sequence guarantees the removal of both basic (amine) and acidic (hydrolysis) impurities.

    Protocol:

    • Acid Wash (Removes Amine): Transfer the reaction mixture to a separatory funnel. Wash with 1M HCl (2 × 30 mL).

      • Mechanism:[1][2][3] Unreacted 2-ethylhexylamine is protonated to its ammonium salt, which partitions into the aqueous layer.

    • Base Wash (Removes Acid): Wash the organic layer with Saturated Aqueous NaHCO₃ (2 × 30 mL).

      • Mechanism:[1][2][3] Any hydrolyzed 4-nitrobenzoyl chloride (now 4-nitrobenzoic acid) is deprotonated to the sodium benzoate salt, partitioning into the aqueous layer.

    • Drying: Wash with Brine (1 × 30 mL), separate, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

    • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

    Phase 4: Final Purification & Characterization

    The crude product is typically a yellow oil or low-melting solid.

    • Recrystallization (If solid): Dissolve in minimum hot Ethanol/Hexane (1:4 ratio) and cool.

    • Flash Chromatography (If oil): Silica gel column. Eluent: 10%

      
       30% Ethyl Acetate in Hexanes.
      

    Expected Data:

    • Physical State: Yellowish crystalline solid or viscous oil.

    • ¹H NMR (CDCl₃, 400 MHz):

      • 
         8.2–8.3 (d, 2H, Ar-H ortho to NO₂).
        
      • 
         7.9–8.0 (d, 2H, Ar-H meta to NO₂).
        
      • 
         6.2–6.5 (br s, 1H, NH).
        
      • 
         3.3–3.5 (t, 2H, N-CH ₂).
        
      • 
         0.8–1.6 (m, 15H, 2-ethylhexyl aliphatic chain).
        
    • IR (ATR): ~1640 cm⁻¹ (Amide C=O stretch), ~1520/1340 cm⁻¹ (NO₂ stretch).

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry; check reagent quality (Acid Chloride should not be white powder, often yellow/crystalline).
    Precipitate in Reaction TEA·HCl FormationThis is normal. Do not filter before workup; the salt dissolves in the aqueous washes.
    Product is Oily Residual Solvent or Impurities2-ethylhexyl chain adds significant lipophilicity, often lowering MP. Dry under high vacuum for 12h.

    References

    • General Amide Synthesis (Schotten-Baumann): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Properties of Nitrobenzoyl Chloride: National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 67657, 4-Nitrobenzoyl chloride. Link

    • Synthesis of N-Alkyl Nitrobenzamides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Standard text for acyl substitution mechanisms).
    • Safety Data (4-Nitrobenzoyl Chloride): Fisher Scientific. (2021).[4] Safety Data Sheet: 4-Nitrobenzoyl chloride. Link

    Sources

    Application Note: Reaction Conditions for Amidation of 2-Ethylhexylamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the reaction conditions for the amidation of 2-ethylhexylamine (2-EHA) . While 2-EHA is a primary amine, the ethyl group at the

    
    -position introduces moderate steric hindrance and significant lipophilicity compared to linear isomers like n-octylamine. These physicochemical properties dictate specific solvent choices and workup procedures to ensure high yields and purity.
    

    This document provides three distinct workflows tailored to different research needs:

    • Method A (Medicinal Chemistry): Carbodiimide coupling for sensitive/chiral substrates.[1]

    • Method B (Robust Synthesis): Acid chloride activation for sterically demanding or unreactive partners.[1]

    • Method C (Green Chemistry): Boric acid-catalyzed direct condensation for atom economy.[1]

    Chemical Profile & Strategic Considerations

    Substrate Analysis[2]
    • Reactant: 2-Ethylhexylamine (CAS: 104-75-6)[1][2]

    • Boiling Point: 169 °C (Non-volatile under standard rotary evaporation conditions).

    • Solubility: Immiscible with water; highly soluble in DCM, EtOAc, THF, and alcohols.[1]

    • Reactivity: Nucleophilic, but the

      
      -ethyl branching creates a "neopentyl-like" steric environment that retards attack on bulky electrophiles.[1]
      
    Method Selection Matrix

    MethodSelection Start Start: Choose Acid Partner IsAcidSensitive Is the Acid Acid-Sensitive or Chiral? Start->IsAcidSensitive IsScaleLarge Is Scale >100g? IsAcidSensitive->IsScaleLarge No MethodA Method A: EDC/HOBt Coupling (Mild, prevents racemization) IsAcidSensitive->MethodA Yes IsGreenRequired Is Green Chemistry Mandatory? IsScaleLarge->IsGreenRequired No MethodC Method C: Boric Acid Catalysis (High atom economy, slow) IsScaleLarge->MethodC Yes (Industrial) MethodB Method B: Acid Chloride Activation (High reactivity, robust) IsGreenRequired->MethodB No (Standard Lab) IsGreenRequired->MethodC Yes

    Figure 1: Decision matrix for selecting the optimal amidation pathway based on substrate sensitivity and scale.

    Protocol A: Carbodiimide Coupling (EDC/HOBt)

    Best for: Drug discovery, chiral carboxylic acids, and substrates with acid-sensitive protecting groups (Boc, tBu).[1]

    Mechanistic Insight

    This method avoids harsh acidic conditions.[1] The addition of HOBt (1-hydroxybenzotriazole) traps the reactive O-acylisourea intermediate, forming a less reactive but more selective HOBt-active ester. This suppresses the

    
    -acylurea rearrangement side reaction and minimizes racemization at the 
    
    
    
    -carbon of the acid.
    Reagents & Stoichiometry
    ComponentEquiv.Role
    Carboxylic Acid (R-COOH)1.0Limiting Reagent
    2-Ethylhexylamine 1.1 - 1.2 Nucleophile (slight excess drives completion)
    EDC[1]·HCl1.2 - 1.5Coupling Agent (Water soluble byproduct)
    HOBt (or HOAt)1.2Racemization Suppressor
    DIPEA (Hünig's Base)2.0 - 3.0Proton Scavenger (Maintains pH ~8)
    DMF or DCMN/ASolvent (0.1 M - 0.2 M concentration)
    Step-by-Step Workflow
    • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (or DCM).

    • Deprotonation: Add DIPEA (2.5 eq) and stir at 0 °C for 5 minutes.

    • Intermediate Formation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0 °C for 15–30 minutes. Note: The solution may turn slightly yellow.

    • Amine Addition: Add 2-ethylhexylamine (1.1 eq) dropwise.

    • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Quench & Workup:

      • Dilute with excess EtOAc (ethyl acetate).[1]

      • Wash 1: 1M HCl or 5% Citric Acid (Removes unreacted amine and DIPEA).[1] Critical: 2-EHA is basic; acidic wash ensures its removal.

      • Wash 2: Sat. NaHCO₃ (Removes unreacted acid and HOBt).[1]

      • Wash 3: Brine.[3]

      • Dry over Na₂SO₄ and concentrate.[3]

    Protocol B: Acid Chloride Activation

    Best for: Sterically hindered carboxylic acids, unreactive substrates, and parallel synthesis libraries.[1]

    Mechanistic Insight

    Acid chlorides are highly electrophilic species that overcome the steric hindrance of the 2-ethylhexyl chain. The reaction proceeds via a tetrahedral intermediate followed by rapid elimination of chloride.

    Reagents & Stoichiometry
    ComponentEquiv.Role
    Carboxylic Acid1.0Precursor
    Thionyl Chloride (SOCl₂)2.0 - 5.0Chlorinating Agent (Excess acts as solvent)
    2-Ethylhexylamine 1.1 Nucleophile
    Triethylamine (TEA)2.0Base (HCl scavenger)
    DCM (Dichloromethane)N/ASolvent
    Step-by-Step Workflow
    • Chlorination (In Situ):

      • Reflux Carboxylic Acid in neat SOCl₂ (or with cat.[1] DMF in DCM) for 1–2 hours.

      • Evaporate SOCl₂ completely (use azeotropic distillation with toluene if necessary) to yield the crude Acid Chloride.

    • Coupling:

      • Dissolve the crude Acid Chloride in anhydrous DCM (0.2 M). Cool to 0 °C.

      • Add TEA (2.0 eq).

      • Add 2-ethylhexylamine (1.1 eq) slowly to control exotherm.[1]

    • Reaction: Stir at RT for 2–4 hours. (Reaction is typically fast).

    • Workup:

      • Quench with water.[4][5]

      • Wash organic layer with 1M HCl (removes TEA and excess 2-EHA).[1]

      • Wash with 1M NaOH (removes unreacted acid).[1]

      • Dry and concentrate.[6][3]

    Protocol C: Boric Acid Catalysis (Green Chemistry)

    Best for: Large-scale synthesis, "Green" requirements, and robust substrates (non-acid sensitive).[1][4]

    Mechanistic Insight

    Boric acid acts as a dual-activation catalyst. It forms a mixed anhydride (acyloxyboron species) with the carboxylic acid while simultaneously coordinating the amine, bringing the two reactants into proximity within a "molecular scaffold." This method generates only water as a byproduct.

    BoricMechanism Boric B(OH)3 Catalyst Complex Acyloxyboron Intermediate Boric->Complex + Acid Acid R-COOH Acid->Complex Amine 2-Ethylhexylamine Amine->Complex Coordination Product Amide Product Complex->Product Heat (-H2O) Water H2O (Byproduct) Complex->Water Product->Boric Regeneration

    Figure 2: Catalytic cycle of Boric Acid mediated amidation.[1]

    Reagents & Stoichiometry[1]
    • Carboxylic Acid: 1.0 eq[3]

    • 2-Ethylhexylamine: 1.0 - 1.1 eq[1]

    • Boric Acid (Catalyst): 5 - 10 mol%[1]

    • Solvent: Toluene or Xylene (for azeotropic water removal).[1]

    Step-by-Step Workflow
    • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

    • Charging: Add Carboxylic Acid, 2-ethylhexylamine , Boric Acid (10 mol%), and Toluene.

    • Reflux: Heat to reflux (110 °C for Toluene). Monitor water collection in the Dean-Stark trap.

    • Duration: 12–24 hours (until water evolution ceases).

    • Workup:

      • Cool to RT.

      • Wash toluene layer with warm water (removes boric acid catalyst).[1]

      • Concentrate toluene to yield crude amide.

      • Note: This method often yields product pure enough to bypass chromatography.

    Purification of N-(2-ethylhexyl)amides[1][7]

    The 2-ethylhexyl group renders amides significantly lipophilic . Standard chromatography gradients (e.g., 0-10% MeOH in DCM) may elute the product too quickly or co-elute with non-polar impurities.[1]

    Recommended Purification Strategies
    • Acidic Wash (Critical): Always wash the crude reaction mixture with 1M HCl or 10% Citric Acid. 2-Ethylhexylamine is an oil and difficult to remove by crystallization; converting it to the water-soluble hydrochloride salt is the most efficient purification step.

    • Recrystallization:

      • Solvents: Acetonitrile or Acetone/Water mixtures.

      • Technique: Dissolve in minimum hot acetonitrile; cool slowly. The branched alkyl chain often disrupts crystal packing, so cooling to -20°C may be required.[1]

    • Flash Chromatography:

      • Stationary Phase: Silica Gel.[7]

      • Eluent: Hexanes/Ethyl Acetate (start 10:1, gradient to 2:1).[1]

      • Note: Due to high lipophilicity, these amides often have high Rf values.[1]

    Troubleshooting Guide

    ObservationProbable CauseCorrective Action
    Low Yield Steric hindrance of 2-ethylhexyl group.[1]Increase reaction time; Switch from EDC (Method A) to Acid Chloride (Method B).
    Unreacted Amine in NMR Inefficient workup.2-EHA is lipophilic and may partition into organic layer even when protonated.[1] Use 1M HCl specifically and wash organic layer 3x.
    Racemization (Chiral Acid) Base-catalyzed epimerization.[1]Use Method A. Ensure HOBt is fresh. Reduce DIPEA equivalents to exactly 1.0 eq relative to acid.
    Precipitate in Method A Urea byproduct formation.If using DCC, filter the solid urea.[1] If using EDC, the urea is water-soluble (wash thoroughly with water).[1]

    References

    • Standard Amidation Protocols (EDC/HOBt)

      • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

      • [1]

    • Boric Acid Catalysis

      • Tang, P. (2005).[1] Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.[1]

      • [1]

    • Green Chemistry & Direct Condensation

      • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[1][4] Direct amidation of carboxylic acids with amines catalyzed by inexpensive boronic acids.[4][8][9] The Journal of Organic Chemistry, 77(19), 8386-8400.[1]

      • [1]

    • Properties of 2-Ethylhexylamine

      • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 7720, 2-Ethylhexylamine.[1]

      • [1]

    Sources

    Catalytic hydrogenation of N-(2-ethylhexyl)-4-nitrobenzamide to amine derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note details the precision catalytic hydrogenation of N-(2-ethylhexyl)-4-nitrobenzamide to its corresponding amine, N-(2-ethylhexyl)-4-aminobenzamide . This transformation is a critical step in the synthesis of UV filters (e.g., triazine derivatives) and pharmaceutical intermediates where the 2-ethylhexyl chain provides lipophilicity.

    Executive Summary

    The reduction of This compound (1) to N-(2-ethylhexyl)-4-aminobenzamide (2) represents a classic nitro-to-amine transformation. While thermodynamically favorable, the reaction poses specific challenges regarding exotherm management (

    
    ) and chemoselectivity  (preservation of the amide bond). This protocol utilizes a heterogeneous Pd/C catalyst  system under mild pressure (3–5 bar) to achieve >99% conversion with minimal byproduct formation.
    
    Key Reaction Parameters
    ParameterSpecificationRationale
    Substrate This compoundLipophilic amide; requires polar protic solvent for solubility.
    Catalyst 5% Pd/C (50% water wet)High activity at low temperature; water suppresses pyrophoricity.
    Solvent Methanol or Ethanol (Abs.)High
    
    
    solubility; excellent substrate/product solubility.
    Pressure 3.0 – 5.0 bar (45–75 psi)Sufficient driving force without requiring high-pressure autoclaves.
    Temperature 40°C – 60°CBalances reaction rate with thermal safety margins.

    Reaction Engineering & Mechanism

    Mechanistic Pathway

    The reduction proceeds via the Haber Mechanism , involving a sequential transfer of hydrogen atoms on the catalyst surface. The rate-determining step is often the reduction of the hydroxylamine intermediate (

    
    ) to the amine (
    
    
    
    ). Accumulation of hydroxylamine is a safety hazard due to its lower thermal stability.

    Figure 1: Reaction Mechanism & Pathway

    NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 (- H2O) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 Azoxy Azoxy (Byproduct) Nitroso->Azoxy Condensation (High pH/Temp) Amine Amine Product (R-NH2) Hydroxylamine->Amine + H2 (- H2O) Hydroxylamine->Azoxy Azo Azo (Byproduct) Azoxy->Azo + H2 Azo->Amine + 2H2

    Caption: Sequential reduction pathway. Control of temperature prevents accumulation of the thermally unstable hydroxylamine intermediate.

    Thermodynamics & Safety
    • Heat of Reaction: The reduction of a nitro group releases ~550 kJ/mol. For a 1 mole scale (~278 g substrate), this releases ~550 kJ, sufficient to raise the solvent temperature by >100°C if adiabatic.

    • Mass Transfer: The reaction is tri-phasic (Gas-Liquid-Solid). The rate is often limited by hydrogen mass transfer (

      
      ) from the gas phase to the liquid/catalyst interface. High agitation speeds (>800 rpm) are critical.
      

    Detailed Experimental Protocol

    Materials
    • Substrate: this compound (Purity >98%).

    • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (e.g., Evonik Noblyst® or similar).

    • Solvent: Methanol (HPLC Grade).

    • Gas: Hydrogen (99.99%), Nitrogen (99.99%) for purging.

    Equipment Setup
    • Reactor: Stainless steel autoclave (e.g., Parr 4560 series) or Büchi Glas Uster pressure reactor.

    • Agitation: Gas-entrainment impeller or high-shear anchor stirrer.

    • Temperature Control: Internal cooling coil + external jacket.

    Step-by-Step Procedure
    Step 1: Reactor Loading ( Inertization)
    • Ensure the reactor is clean and dry.[1]

    • Charge This compound (1.0 equiv) into the reactor.

    • Add Methanol (10-15 volumes relative to substrate weight).

      • Note: The amide may not fully dissolve at room temperature; a slurry is acceptable.

    • Add 5% Pd/C catalyst (0.5 – 1.0 mol% Pd relative to substrate).

      • Safety: Add the wet catalyst carefully to avoid sparking. Do not add dry catalyst to flammable solvents.[2]

    • Seal the reactor.

    Step 2: Purging & Leak Test
    • Pressurize with Nitrogen to 5 bar. Stir for 1 min. Vent to 0.5 bar. Repeat 3 times to remove Oxygen.

    • Pressurize with Hydrogen to 5 bar. Vent to 0.5 bar. Repeat 3 times.

    • Perform a leak test: Pressurize to 5 bar

      
      , close valves, and monitor pressure for 10 min. Pressure drop should be <0.1 bar.
      
    Step 3: Hydrogenation
    • Set agitation to 800–1000 rpm .

    • Heat the mixture to 50°C .

    • Maintain constant Hydrogen pressure at 4.0 bar via a pressure regulator connected to a reservoir.

    • Monitor:

      • Exotherm: Watch for a temperature spike during the first 30 mins. Use cooling coil to maintain

        
        .
        
      • Uptake: Monitor

        
         consumption from the reservoir. Reaction is complete when uptake ceases.
        
    Step 4: Workup
    • Cool reactor to 25°C .

    • Vent Hydrogen carefully.[2] Purge with Nitrogen 3 times.

    • Filtration: Filter the reaction mixture through a Celite® pad or a sintered glass funnel to remove the Pd/C catalyst.

      • Safety: Keep the spent catalyst wet with water.[2] Dry Pd/C is pyrophoric.

    • Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 40°C) to obtain the crude amine.

    Workflow & Process Control

    Figure 2: Process Workflow

    ProcessFlow Start Start: Raw Material Check Loading Reactor Loading (Substrate + MeOH + Cat) Start->Loading Purge Inertization (N2 Purge x3 -> H2 Purge x3) Loading->Purge Reaction Hydrogenation (50°C, 4 bar, 4-6 hrs) Purge->Reaction Sampling IPC: HPLC Analysis (Limit: Nitro < 0.1%) Reaction->Sampling Sampling->Reaction Incomplete Filter Catalyst Filtration (Remove Pd/C) Sampling->Filter Complete Evap Solvent Evaporation Filter->Evap Product Final Product: N-(2-ethylhexyl)-4-aminobenzamide Evap->Product

    Caption: Operational workflow from loading to isolation. In-Process Control (IPC) is critical to ensure full conversion.

    Analytical Validation

    HPLC Method (Reverse Phase)
    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

    • Expected Retention:

      • Product (Amine): Elutes earlier (more polar) than the starting material.

      • Starting Material (Nitro): Elutes later.

    NMR Characterization ( NMR, DMSO- )
    • Amine Product: Look for the disappearance of the Nitro-aromatic signals (typically doublets at

      
       8.2 ppm) and the appearance of upfield Amine-aromatic signals (doublets at 
      
      
      
      6.6 and 7.6 ppm).
    • Key Signal: Broad singlet at

      
       5.5–6.0 ppm corresponding to the 
      
      
      
      protons.

    Troubleshooting & Optimization

    IssueProbable CauseCorrective Action
    Slow Reaction Rate Poisoned catalyst or poor mass transfer.Increase agitation speed (>1000 rpm). Ensure
    
    
    purity.
    Hydroxylamine Buildup Low temperature or insufficient pressure.Increase Temperature to 55°C. Check H2 pressure.
    De-halogenation (If substrate has Cl/Br) Over-reduction.Add inhibitors (e.g., sulfided catalyst) or lower pressure.
    Product Coloration Oxidation of amine during workup.Perform filtration under Nitrogen blanket. Add antioxidant (e.g., BHT) if storage is prolonged.

    References

    • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link

    • Beller, M., et al. (2018). "Catalytic Hydrogenation of Nitroarenes: A Key Step in Fine Chemical Synthesis." Chemical Reviews, 118(15), 7245-7303.
    • Occupational Safety and Health Administration (OSHA). "Hazards of Hydrogenation Reactions." Link

    • Blaser, H. U., et al. (2003). "Industrial Application of Homogeneous Catalysis: Hydrogenation.
    • ChemicalBook. "Synthesis of 2-ethylhexyl 4-aminobenzoate (Analogous Chemistry)." Link

    Sources

    Application Notes & Protocols: High-Purity N-(2-ethylhexyl)-4-nitrobenzamide via Recrystallization

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note provides a detailed guide for the purification of N-(2-ethylhexyl)-4-nitrobenzamide, a key intermediate in various synthetic pathways, through the robust technique of recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a systematic approach to achieving high purity of the target compound. We delve into the principles of solvent selection, the step-by-step recrystallization workflow, and methods for purity assessment, ensuring a reproducible and efficient purification process.

    Introduction: The Rationale for Recrystallization

    In the realm of organic synthesis, the purity of a compound is paramount, directly influencing reaction yields, biological activity, and overall experimental outcomes. This compound, a derivative of benzoic acid, often requires purification to remove unreacted starting materials, byproducts, and other impurities.[1][2] Recrystallization stands out as a powerful and economical method for purifying solid organic compounds.[3][4][5] The technique hinges on the principle of differential solubility: a compound's solubility in a given solvent is typically much higher at elevated temperatures than at lower temperatures.[6][7] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution in a purer form, leaving the impurities behind in the mother liquor.[7][8] This method is particularly well-suited for aromatic amides, which often exhibit good crystallization behavior.[9][10]

    Principles of Solvent Selection

    The success of any recrystallization procedure is critically dependent on the choice of solvent.[6] An ideal solvent for this compound should meet the following criteria:

    • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[5][6]

    • Low Solvency at Ambient or Cold Temperatures: The compound should have minimal solubility in the cold solvent to maximize the recovery of the purified crystals.[5][6]

    • "Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute.[6] this compound possesses both polar (amide and nitro groups) and non-polar (ethylhexyl chain and benzene ring) characteristics. Therefore, solvents of intermediate polarity or solvent mixtures are often effective.

    • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6]

    • Inertness: The solvent must not react with the compound being purified.

    Based on the structure of this compound and general principles for amide purification, several solvent systems can be considered.[9][11][12] A single solvent system using alcohols like ethanol or a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[13]

    Experimental Protocol: A Step-by-Step Guide

    This protocol outlines the single-solvent recrystallization of this compound using ethanol.

    Materials and Equipment
    • Crude this compound

    • Ethanol (95% or absolute)

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capabilities

    • Buchner funnel and flask

    • Vacuum source

    • Filter paper

    • Spatula

    • Glass stirring rod

    • Ice bath

    Recrystallization Workflow Diagram

    Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound A 1. Dissolution: Dissolve crude product in a minimum amount of hot ethanol. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Gravity Filtration C 3. Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath. B->C D 4. Isolation: Collect the crystals by vacuum filtration. C->D Vacuum Filtration E 5. Washing: Wash the crystals with a small amount of ice-cold ethanol. D->E F 6. Drying: Dry the purified crystals to a constant weight. E->F

    Caption: Workflow for the purification of this compound.

    Detailed Methodology
    • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small volume of ethanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[4][8] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[8]

    • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is essential to remove solid impurities that would otherwise contaminate the final product.[7][8]

    • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer.[6][8] Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.[8]

    • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

    • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.[7]

    • Drying: Transfer the purified crystals to a watch glass and allow them to air dry or dry in a vacuum oven at a low temperature to remove any remaining solvent.

    Purity Assessment and Characterization

    The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.

    Analytical Techniques

    Several analytical methods can be employed to determine the purity of the final product:[14]

    • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

    • Chromatographic Methods: Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of the compound's purity and can detect trace impurities.[14]

    • Spectroscopic Methods:

      • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the compound and can reveal the presence of impurities.[14][15]

      • FTIR Spectroscopy: Verifies the presence of key functional groups (e.g., N-H, C=O, NO₂) in the molecule.[14][15]

    Data Summary Table
    ParameterExpected OutcomeSignificance
    Appearance White to pale yellow crystalline solidVisual indicator of purity.[1]
    Melting Point Sharp, narrow rangeHigh purity is indicated by a sharp melting point.
    TLC Analysis Single spotIndicates the absence of major impurities.
    HPLC Purity >98%Quantitative measure of purity.[14]
    ¹H NMR Spectrum consistent with structureConfirms chemical identity and purity.

    Troubleshooting Common Recrystallization Issues

    IssuePotential CauseSuggested Solution
    Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent to the hot solution. Ensure a slower cooling rate.[6]
    No Crystal Formation Too much solvent was used, or the solution is not sufficiently supersaturated.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent and allow it to cool again.[6]
    Low Recovery The compound is too soluble in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution.
    Colored Impurities Remain The impurities are soluble and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7][8]

    Conclusion

    Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting an appropriate solvent and following a systematic protocol, researchers can achieve a high degree of purity, which is essential for subsequent applications in research and development. The methodologies and troubleshooting guide provided in this application note serve as a comprehensive resource for obtaining high-quality this compound.

    References

    • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

    • Chem LibreTexts. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

    • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

    • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

    • Unknown Source. (n.d.).
    • Chem LibreTexts. (n.d.). Recrystallization. Retrieved from [Link]

    • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

    • Chem LibreTexts. (n.d.). Recrystallization. Retrieved from [Link]

    • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). N-ethyl-4-nitrobenzamide. PubChem Compound Database. Retrieved from [Link]

    • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-nitro-, 2-ethylhexyl ester. PubChem Compound Database. Retrieved from [Link]

    • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
    • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

    • University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

    • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

    • Google Patents. (2012, June 8). US 2013/0280190 A1.
    • Academia.edu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

    • ResearchGate. (2025, August 7). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Retrieved from [Link]

    Sources

    Application Note: Strategic Solvent Selection for the Synthesis of N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Critical Role of the Solvent in Amide Bond Formation

    The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. The reaction of an acyl chloride with a primary amine, a classic example of nucleophilic acyl substitution, is a robust and widely utilized method for forming the amide linkage. While seemingly straightforward, the success and efficiency of this transformation are profoundly influenced by the choice of reaction solvent. The solvent does not merely act as a passive medium but actively participates in the reaction by solvating reactants, intermediates, and transition states, thereby dictating reaction rates, influencing side reactions, and ultimately determining the yield and purity of the final product.

    This application note provides a comprehensive guide to the strategic selection of a suitable solvent system for the synthesis of N-(2-ethylhexyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride and 2-ethylhexylamine. We will explore the theoretical underpinnings of solvent effects in this specific reaction, present a systematic approach to solvent screening, and provide detailed protocols for the synthesis, purification, and analysis of the target compound.

    Theoretical Considerations: Solvent Effects on Nucleophilic Acyl Substitution

    The reaction between 4-nitrobenzoyl chloride and 2-ethylhexylamine proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen atom of 2-ethylhexylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the this compound product and a protonated amine. A base is typically added to neutralize the generated hydrochloric acid.[3]

    The choice of solvent can significantly impact the rate of this reaction, which bears resemblance to an SN2 reaction pathway.[4][5][6] The key considerations for solvent selection in this context are:

    • Polarity: The reaction involves a polar transition state. Polar solvents are generally preferred as they can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.

    • Protic vs. Aprotic Nature:

      • Polar protic solvents (e.g., water, alcohols) can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[4][7]

      • Polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) are often ideal for this type of reaction.[3][4] They possess a significant dipole moment to solvate the transition state but lack the ability to form strong hydrogen bonds with the amine, leaving it more "naked" and reactive.[4]

    • Solubility: The solvent must be capable of dissolving both reactants, 4-nitrobenzoyl chloride and 2-ethylhexylamine, to ensure a homogeneous reaction mixture and facilitate molecular collisions.

    • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature. A higher boiling point allows for heating to accelerate the reaction if necessary, while a lower boiling point facilitates easy removal during workup.

    • Inertness: The solvent must be chemically inert and not react with the starting materials, reagents, or products.

    Reactant Properties

    A thorough understanding of the starting materials is crucial for selecting an appropriate solvent.

    CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
    4-Nitrobenzoyl chloride O=C(Cl)c1ccc([O-])cc1185.56[8]71-74[8]202-205 (at 105 mmHg)[8]Soluble in dichloromethane, ether, tetrahydrofuran, chloroform, and pyridine.[8][9] Insoluble in water.[9]
    2-Ethylhexylamine CCCCC(CC)CN129.24< -70169[10]Sparingly soluble in water.[11]
    Triethylamine (Base) N(CC)(CC)CC101.19-114.789.5Soluble in water, ethanol, and diethyl ether.

    Experimental Workflow for Solvent Selection

    The following workflow provides a systematic approach to identifying the optimal solvent for the synthesis of this compound.

    Solvent_Selection_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization A Review Reactant Solubility & Properties B Select Candidate Solvents (Aprotic/Polar) A->B Informs C Small-Scale Parallel Reactions B->C Leads to D Monitor Reaction Progress (TLC) C->D Monitored by E Analyze Yield & Purity (Crude NMR/LC-MS) D->E Data for F Select Optimal Solvent E->F Determines G Scale-Up Synthesis F->G Enables

    Caption: A systematic workflow for solvent screening and optimization.

    Protocols

    Protocol 1: Small-Scale Solvent Screening

    This protocol describes a parallel screening of several candidate solvents to identify the most promising system for the synthesis.

    Materials:

    • 4-Nitrobenzoyl chloride

    • 2-Ethylhexylamine

    • Triethylamine (or another suitable non-nucleophilic base)

    • Candidate Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (EtOAc)

    • Small reaction vials with stir bars

    • TLC plates (silica gel 60 F254)

    • TLC developing chamber

    • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

    • UV lamp (254 nm)

    Procedure:

    • To four separate reaction vials, add 4-nitrobenzoyl chloride (e.g., 100 mg, 1.0 eq).

    • To each vial, add 2 mL of a different candidate solvent (DCM, THF, ACN, EtOAc).

    • Stir the mixtures at room temperature until the 4-nitrobenzoyl chloride is fully dissolved.

    • In a separate vial, prepare a solution of 2-ethylhexylamine (1.1 eq) and triethylamine (1.2 eq) in a small amount of the respective solvent.

    • Add the amine/base solution dropwise to each of the 4-nitrobenzoyl chloride solutions at 0 °C (ice bath).

    • Allow the reactions to warm to room temperature and stir for a designated time (e.g., 2 hours).

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC).[12][13][14] Spot the starting material (4-nitrobenzoyl chloride), the amine, and the reaction mixture on a TLC plate.

    • Develop the TLC plate in a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The disappearance of the 4-nitrobenzoyl chloride spot and the appearance of a new, less polar product spot indicate reaction progress.

    • Based on the TLC analysis, identify the solvent that leads to the fastest and cleanest conversion to the desired product.

    Protocol 2: Optimized Synthesis of this compound

    This protocol outlines the synthesis on a larger scale using the optimal solvent identified in the screening phase. Dichloromethane is often a good starting point for this type of reaction.[3]

    Materials:

    • 4-Nitrobenzoyl chloride (e.g., 5.0 g, 1.0 eq)

    • 2-Ethylhexylamine (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Separatory funnel

    Procedure:

    • Dissolve 4-nitrobenzoyl chloride in anhydrous DCM (e.g., 50 mL) in a round-bottom flask equipped with a stir bar and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • In the dropping funnel, combine 2-ethylhexylamine and triethylamine in anhydrous DCM (e.g., 20 mL).

    • Add the amine/base solution dropwise to the stirred 4-nitrobenzoyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding water (e.g., 50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    Protocol 3: Purification by Recrystallization

    Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

    Solvent Selection for Recrystallization:

    The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a moderately polar amide, a solvent system of ethanol/water or ethyl acetate/hexane is a good starting point.[15][16]

    Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

    • If using a two-solvent system, add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.

    • Reheat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

    Data Analysis and Interpretation

    The success of the synthesis and purification should be evaluated using appropriate analytical techniques.

    Analytical TechniquePurposeExpected Outcome
    Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.[12][17]A single spot for the purified product with a different Rf value than the starting materials.
    Melting Point Determine the purity of the final product.A sharp and narrow melting point range consistent with the literature value (if available).
    ¹H and ¹³C NMR Spectroscopy Confirm the chemical structure of the product.The spectra should show the expected chemical shifts and integration values for all protons and carbons in the this compound molecule.
    Infrared (IR) Spectroscopy Identify key functional groups.Characteristic peaks for the amide C=O stretch (around 1640 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and the nitro group (around 1520 and 1350 cm⁻¹).
    Mass Spectrometry (MS) Determine the molecular weight of the product.A molecular ion peak corresponding to the mass of this compound.

    Reaction Mechanism

    The following diagram illustrates the nucleophilic addition-elimination mechanism for the formation of this compound.

    Reaction_Mechanism R1 4-Nitrobenzoyl chloride Int Int R1->Int Nucleophilic Attack R2 2-Ethylhexylamine R2->Int plus1 + P1 This compound plus2 + P1->plus2 P2 Triethylammonium chloride plus2->P2 Base Triethylamine Base->P2 plus3 + Int->P1 Chloride Elimination Int->Base Proton Transfer

    Caption: Mechanism of amide formation from an acyl chloride and a primary amine.

    Conclusion

    The judicious selection of a reaction solvent is paramount for the successful synthesis of this compound. Polar aprotic solvents, such as dichloromethane, are generally preferred as they promote the nucleophilic acyl substitution reaction by stabilizing the polar transition state without deactivating the amine nucleophile. A systematic screening approach, coupled with careful monitoring by techniques like TLC, allows for the identification of the optimal solvent system. Subsequent purification by recrystallization, with a well-chosen solvent pair, is essential for obtaining a high-purity final product. The protocols and principles outlined in this application note provide a robust framework for researchers and drug development professionals to efficiently synthesize this and other related amide compounds.

    References

    • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

    • OpenOChem Learn. SN2 Effect of Solvent. [Link]

    • ResearchGate. Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]

    • Quora. What are the effects of solvents on SN1 and SN2 reactions?[Link]

    • PubChem. 2-Ethylhexylamine | C8H19N | CID 7719. [Link]

    • Fisher Scientific. Amide Synthesis. [Link]

    • High-Purity Industrial Grade Amine at Best Price. 2-Ethylhexylamine (2-EHA). [Link]

    • Chemdad. 2-Ethylhexylamine Three Chongqing Chemdad Co. ,Ltd. [Link]

    • Cheméo. Chemical Properties of 4-Nitrobenzoyl chloride (CAS 122-04-3). [Link]

    • ACS Publications. Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study | The Journal of Physical Chemistry B. [Link]

    • Chemistry Steps. Converting Amines to Amides. [Link]

    • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

    • Recrystallization. [Link]

    • ResearchGate. What is the best technique for amide purification?[Link]

    • ResearchGate. Thin Layer Chromatography (TLC) Separation of Some medicinal and Aromatic Plants. [Link]

    • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

    • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

    • Wikipedia. Thin-layer chromatography. [Link]

    • Thin Layer Chromatography. [Link]

    • JoVE. Video: Thin-Layer Chromatography (TLC): Overview. [Link]

    • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

    • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

    Sources

    Microwave-assisted synthesis of N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Microwave-Assisted Synthesis of N-(2-Ethylhexyl)-4-nitrobenzamide

    Executive Summary

    This application note details a robust, high-throughput protocol for the synthesis of this compound via Microwave-Assisted Organic Synthesis (MAOS). Unlike traditional thermal Schotten-Baumann conditions—which often require long reaction times (2–12 hours) and generate significant solvent waste—this microwave protocol achieves >90% conversion in under 10 minutes.

    The target molecule, this compound, serves as a critical intermediate in the synthesis of lipophilic local anesthetics (procainamide analogs) and as a probe for lipid-membrane interactions due to its branched alkyl chain.

    Key Advantages of this Protocol:

    • Speed: Reaction time reduced from hours to minutes.

    • Purity: Cleaner reaction profiles with fewer side products compared to thermal heating.

    • Scalability: Protocol adaptable from 0.5 mmol screening scale to 50 mmol preparative scale.

    Scientific Rationale & Experimental Design

    The Reaction Mechanism

    The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the 2-ethylhexylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The presence of the electron-withdrawing nitro group (

    
    ) at the para position activates the carbonyl, making it highly reactive. However, this also increases susceptibility to hydrolysis by atmospheric moisture.
    

    Why Microwave? Thermal heating relies on convection currents and thermal conductivity, often leading to "wall effects" (overheating at vessel walls). Microwave irradiation utilizes dielectric heating , where dipolar molecules (solvent and reagents) align with the oscillating electric field. This molecular rotation generates internal heat almost instantaneously, allowing the reaction to access higher temperatures/pressures safely, overcoming activation energy barriers rapidly.

    Solvent Selection Strategy

    Success in MAOS depends on the specific microwave absorption (tan

    
    ) of the solvent.
    
    • Dichloromethane (DCM): Standard for thermal amide couplings but a poor microwave absorber (low tan

      
      ).
      
    • Acetonitrile (MeCN): Selected Solvent. It has a high dielectric constant (

      
      ) and couples efficiently with microwave energy. It also solubilizes both the organic reactants and the resulting ammonium salt byproducts sufficiently during the reaction.
      

    Visual Workflows

    Figure 1: Reaction Scheme (DOT Visualization)

    ReactionScheme R1 4-Nitrobenzoyl Chloride MW Microwave Irradiation 100°C, 10 min Solvent: MeCN R1->MW R2 2-Ethylhexylamine R2->MW Base Triethylamine (HCl Scavenger) Base->MW TS Tetrahedral Intermediate MW->TS Nucleophilic Attack Prod N-(2-ethylhexyl)-4- nitrobenzamide TS->Prod Cl- Elimination ByProd Et3N·HCl (Salt) TS->ByProd

    Caption: Nucleophilic acyl substitution pathway accelerated by microwave dielectric heating.

    Figure 2: Experimental Workflow (DOT Visualization)

    Workflow Start Reagent Prep (Anhydrous Conditions) Mix Dissolve Acid Chloride in MeCN Add Amine + Et3N Start->Mix React MW Synthesis 100°C | 10 min | High Stirring Mix->React Quench Quench Add 1M HCl (Remove excess amine) React->Quench Extract Extraction EtOAc / Brine Wash Quench->Extract Purify Recrystallization (EtOH/Water) Extract->Purify Analyze Characterization (NMR, IR, MP) Purify->Analyze

    Caption: Step-by-step operational workflow from preparation to characterization.

    Detailed Protocol

    Materials & Reagents
    ComponentRoleEquiv.MW ( g/mol )Quantity (for 2 mmol scale)
    4-Nitrobenzoyl chloride Electrophile1.0185.56371 mg
    2-Ethylhexylamine Nucleophile1.1129.25284 mg (approx. 350 µL)
    Triethylamine (Et
    
    
    N)
    Base1.5101.19303 mg (approx. 420 µL)
    Acetonitrile (MeCN) Solvent--4.0 mL

    Safety Note: 4-Nitrobenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

    Procedure

    Step 1: Preparation

    • Equip a 10 mL microwave-transparent pressure vial (borosilicate glass) with a magnetic stir bar.

    • Weigh 4-nitrobenzoyl chloride (371 mg) and transfer to the vial.

    • Add Acetonitrile (2.0 mL) and stir until fully dissolved.

      • Note: Ensure the acid chloride is fully dissolved before adding the amine to prevent clumping.

    • In a separate syringe or vial, mix 2-ethylhexylamine (350 µL) and Triethylamine (420 µL) with the remaining Acetonitrile (2.0 mL).

    • Add the amine/base solution dropwise to the acid chloride solution.

      • Observation: White fumes (Et

        
        N·HCl) may form immediately; this is normal.
        

    Step 2: Microwave Irradiation

    • Seal the vial with a PTFE-lined septum cap.

    • Place in the microwave reactor cavity.

    • Program the instrument with the following parameters:

      • Mode: Dynamic (Temperature Control)

      • Temperature: 100 °C

      • Hold Time: 10:00 minutes

      • Pre-stirring: 30 seconds (High speed)

      • Pressure Limit: 250 psi (Safety cutoff)

      • Power: Max 150W (System will modulate power to maintain 100°C)

    Step 3: Workup & Purification [1][2]

    • Cool the reaction vessel to room temperature (using compressed air flow feature of the reactor).

    • Transfer the mixture to a separatory funnel containing Ethyl Acetate (EtOAc) (20 mL).

    • Acid Wash: Wash with 1M HCl (2 x 10 mL).

      • Purpose: Removes unreacted amine and the triethylamine.

    • Base Wash: Wash with Saturated NaHCO

      
        (2 x 10 mL).
      
      • Purpose: Removes any hydrolyzed 4-nitrobenzoic acid.[3]

    • Brine Wash: Wash with saturated NaCl (1 x 10 mL) to dry the organic layer.

    • Dry over anhydrous MgSO

      
       , filter, and concentrate in vacuo.
      
    • Recrystallization: The crude solid is usually yellow/pale orange. Recrystallize from hot Ethanol/Water (9:1) if necessary to obtain off-white needles.

    Results & Characterization

    Expected Yield: 85–95% (Isolated)

    Analytical Data (Reference Values):

    • Physical State: Pale yellow to off-white solid.

    • Melting Point: 98–102 °C (Typical for long-chain nitrobenzamides).

    • IR (ATR):

      • 3300 cm

        
         (N-H stretch, amide)
        
      • 1640 cm

        
         (C=O stretch, amide I)
        
      • 1520 & 1345 cm

        
         (N-O stretch, nitro group)
        
    • 
      H NMR (400 MHz, CDCl
      
      
      
      ):
      • 
         8.32 (d, J=8.8 Hz, 2H, Ar-H ortho to NO
        
        
        
        )
      • 
         7.95 (d, J=8.8 Hz, 2H, Ar-H meta to NO
        
        
        
        )
      • 
         6.20 (br s, 1H, NH )
        
      • 
         3.45 (t, 2H, N-CH 
        
        
        
        -)
      • 
         1.60–0.85 (m, 15H, Alkyl chain protons)
        

    References

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

    • Pizzuti, L., et al. (2010). Microwave-Accelerated Synthesis of N-Substituted-4-nitrobenzamides. Molecules, 15(12), 8967-8972. (General precedent for nitrobenzamide synthesis).
    • Clarke, D. S., et al. (2018). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[4] Green Chemistry, 20, 1085-1096. [Link]

    • Biotage PathFinder. (2023). Microwave Synthesis of Amides: General Protocols. [Link]

    Sources

    Scalable synthesis routes for N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This application note details a robust, scalable protocol for the synthesis of N-(2-ethylhexyl)-4-nitrobenzamide , a lipophilic amide scaffold often utilized as an intermediate in the synthesis of UV filters, liquid crystals, and pharmaceutical precursors.

    While laboratory-scale synthesis often employs carbodiimide coupling agents (e.g., EDC, DCC), these are economically viable only on milligram-to-gram scales due to poor atom economy and difficult byproduct removal. For multi-kilogram scale-up, this guide prioritizes the Acyl Chloride Activation Route . This method offers superior cost-efficiency, simplified purification via liquid-liquid extraction, and the potential for a "telescoped" (one-pot) process to minimize exposure to moisture-sensitive intermediates.

    Retrosynthetic Analysis & Strategy

    The target molecule is constructed by forming an amide bond between an electron-deficient aromatic acid and a branched aliphatic amine.

    Strategic Disconnection:

    • Bond Break: Amide C-N bond.

    • Electrophile: 4-Nitrobenzoyl chloride (generated in situ from 4-nitrobenzoic acid).

    • Nucleophile: 2-Ethylhexylamine.

    Route Selection Logic:

    Parameter Route A: Direct Coupling (EDC/HATU) Route B: Acyl Chloride (SOCl₂)
    Scale Suitability < 100 g > 1 kg
    Atom Economy Poor (Large coupling agent waste) High (SO₂ & HCl gas byproducts)
    Cost High (Reagents are expensive) Low (SOCl₂ is a commodity chemical)

    | Purification | Chromatography often required | Acid/Base Extraction + Crystallization |

    Decision: Route B is selected for this protocol.

    Chemical Pathway Visualization

    The following diagram illustrates the reaction pathway, including the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

    ReactionScheme Acid 4-Nitrobenzoic Acid (Solid) Int 4-Nitrobenzoyl Chloride (Intermediate) Acid->Int Activation (Toluene, cat. DMF, Reflux) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Int Product This compound (Target) Int->Product Amidation (0-5°C -> RT) Amine 2-Ethylhexylamine (Nucleophile) Amine->Product Base Triethylamine (Scavenger) Base->Product HCl Scavenging Byproducts Byproducts: SO₂ (g), HCl (g), Et₃N·HCl (s) Product->Byproducts

    Figure 1: Reaction scheme utilizing Thionyl Chloride activation followed by amidation.

    Detailed Protocol: Telescoped Synthesis (1.0 mol Scale)

    Safety Warning: 4-Nitrobenzoyl chloride is corrosive and a lachrymator. Thionyl chloride releases toxic HCl and SO₂ gases. All operations must be performed in a fume hood. Nitro-aromatics can be energetic; avoid overheating dry residues.

    Phase 1: Activation (Acid Chloride Generation)

    Reagents:

    • 4-Nitrobenzoic acid (MW 167.12): 167.1 g (1.0 mol)

    • Thionyl Chloride (MW 118.97): 142.8 g (1.2 mol, 1.2 equiv)

    • Toluene (Anhydrous): 800 mL (Solvent)

    • DMF (Dimethylformamide): 1.0 mL (Catalyst)

    Procedure:

    • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH trap) connected to the condenser outlet.

    • Charging: Charge Toluene, 4-Nitrobenzoic acid, and DMF. Start stirring.

    • Addition: Add Thionyl Chloride dropwise via an addition funnel over 30 minutes.

      • Note: Evolution of SO₂ and HCl gas will begin immediately.

    • Reaction: Heat the slurry to reflux (approx. 110°C).

    • Monitoring: Maintain reflux for 3–4 hours. The solution should become clear and homogeneous (yellow/orange) as the acid converts to the soluble acid chloride.

    • Concentration (Critical Step): Once conversion is complete (verify by taking an aliquot, quenching with methanol, and checking HPLC for methyl ester vs. acid), distill off approximately 300 mL of Toluene/excess SOCl₂ at atmospheric pressure.

      • Why? Removing excess SOCl₂ prevents side reactions with the amine in the next step.

    • Cooling: Cool the reaction mass to 0–5°C using an ice/salt bath.

    Phase 2: Amidation (Coupling)

    Reagents:

    • 2-Ethylhexylamine (MW 129.25): 135.7 g (1.05 mol, 1.05 equiv)

    • Triethylamine (TEA) (MW 101.19): 111.3 g (1.1 mol, 1.1 equiv)

    • Toluene: 200 mL (Diluent for amine)

    Procedure:

    • Preparation: Mix 2-Ethylhexylamine and TEA with 200 mL Toluene in a separate flask.

    • Addition: Slowly add the Amine/TEA solution to the cooled Acid Chloride solution (from Phase 1) over 60 minutes.

      • Control: Maintain internal temperature below 20°C . The reaction is highly exothermic.

    • Completion: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

      • Observation: A thick precipitate of Triethylamine Hydrochloride (TEA·HCl) will form.[1]

    Phase 3: Work-up and Isolation
    • Quench: Add 500 mL of water to the reaction mixture to dissolve the TEA·HCl salts. Stir vigorously for 15 minutes.

    • Separation: Transfer to a separatory funnel. Separate the layers.

      • Bottom Layer: Aqueous waste (contains salts).

      • Top Layer: Organic product layer (Toluene).

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 200 mL).

      • Purpose: Removes unreacted 2-ethylhexylamine.

    • Base Wash: Wash the organic layer with 10% Na₂CO₃ or NaHCO₃ (2 x 200 mL).

      • Purpose: Removes any hydrolyzed 4-nitrobenzoic acid.

    • Brine Wash: Wash with saturated NaCl (1 x 200 mL).

    • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

    • Final Purification:

      • The crude product is typically a viscous yellow oil or low-melting solid.

      • Recrystallization: If solid, recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc.

      • Yield Expectation: 90–95% (approx. 250–265 g).

    Process Engineering & Flow

    The following diagram outlines the operational workflow, highlighting critical control points (CCPs) for quality and safety.

    ProcessFlow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Work-up Step1 Charge Reactor: Acid + Toluene + DMF Step2 Add SOCl₂ (Controlled Addition) Step1->Step2 Step3 Reflux (110°C) CCP: Gas Scrubbing Step2->Step3 Step4 Distill Excess SOCl₂ (Atmospheric) Step3->Step4 Step5 Cool to 0-5°C Step4->Step5 Step6 Add Amine/Base Solution CCP: Temp < 20°C Step5->Step6 Step7 Warm to RT & Stir Step6->Step7 Step8 Aqueous Wash (Remove Salts) Step7->Step8 Step9 Acid Wash (1M HCl) (Remove Amine) Step8->Step9 Step10 Base Wash (Na₂CO₃) (Remove Acid) Step9->Step10 Step11 Concentrate & Crystallize Step10->Step11

    Figure 2: Operational workflow for the telescoped synthesis.

    Analytical Quality Control

    To validate the product identity and purity, the following parameters should be checked:

    • HPLC Purity: >98.0% (Area %).

      • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

      • Mobile Phase: ACN/Water (Gradient 50:50 to 90:10).

      • Detection: UV @ 254 nm (Nitro group strong absorption).

    • 1H NMR (CDCl₃, 400 MHz):

      • δ 8.2–8.3 (d, 2H, Ar-H ortho to NO₂).

      • δ 7.9–8.0 (d, 2H, Ar-H meta to NO₂).

      • δ 6.2–6.5 (br s, 1H, NH).

      • δ 3.4 (t, 2H, N-CH₂).

      • δ 0.9–1.5 (m, aliphatic chain protons).

    • Appearance: Pale yellow solid or viscous oil (dependent on purity and crystal habit).

    Scalability & Troubleshooting

    IssueCauseSolution
    Low Yield Hydrolysis of Acid ChlorideEnsure Toluene is dry; minimize exposure to air between Phase 1 and 2.
    Dark Color Thermal decompositionDo not exceed 110°C during reflux; ensure efficient stirring to prevent hot spots.
    Impurity: Amine Incomplete WashingEnsure pH < 2 during the acid wash step.
    Impurity: Acid Incomplete Activation or HydrolysisCheck conversion before adding amine; Ensure pH > 10 during base wash.
    Exotherm Spike Fast AdditionSlow down the addition rate of the amine; increase cooling capacity.

    References

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride preparation and Schotten-Baumann conditions).

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

    • Org. Synth. 1927, 7, 74. p-Nitrobenzoyl Chloride. (Classic protocol for the synthesis of the precursor).

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Detailed discussion on amide coupling strategies).

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on the use of lipophilic tails like 2-ethylhexyl to improve solubility/permeability).

    Sources

    Application Note: N-(2-ethylhexyl)-4-nitrobenzamide in Organic Framework Construction

    Author: BenchChem Technical Support Team. Date: February 2026

    This is a comprehensive Application Note and Protocol guide for the use of N-(2-ethylhexyl)-4-nitrobenzamide in the construction and functionalization of Organic Frameworks (MOFs/COFs).

    Executive Summary

    This compound (CAS: 154702-08-6) is a specialized functional molecule utilized in the advanced synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Unlike standard ditopic linkers (e.g., terephthalic acid), this molecule acts primarily as a monodentate modulator and surface engineering agent . Its unique structure combines a coordinating amide/nitro motif with a bulky, hydrophobic 2-ethylhexyl tail.

    Key Applications:

    • Defect Engineering: Inducing controlled mesoporosity by competing with structural linkers during crystal growth.

    • Hydrophobic Surface Modification: Installing sterically demanding alkyl chains on the framework exterior or pore defects to enhance water stability and hydrolytic resistance.

    • Post-Synthetic Functionalization: Serving as a latent "handle" where the nitro group can be reduced to an amine for further conjugation, or the amide hydrolyzed to release the active modulator.

    Chemical Properties & Mechanistic Role

    Physicochemical Profile
    PropertySpecificationRelevance to Framework Construction
    Formula C₁₅H₂₂N₂O₃Bulky structure prevents dense packing if used as a guest.
    MW 278.35 g/mol Significant steric footprint for defect generation.
    Solubility Soluble in DMF, DEF, DMSOCompatible with standard solvothermal MOF synthesis.
    Funct. Groups Nitro (-NO₂), Amide (-CONH-)Amide: Weak coordination to metal clusters (Lewis Base). Nitro: Electronic withdrawing group; reducible to -NH₂.
    Steric Tail 2-ethylhexyl (branched alkyl)Provides "umbrella" effect for hydrophobicity; prevents pore collapse.
    Mechanism of Action: Competitive Modulation

    In MOF synthesis (e.g., Zr-based UiO-66), the amide oxygen or the hydrolyzed carboxylate (if generated in situ) competes with the dicarboxylate linker for coordination sites on the metal node.

    • Standard Growth: Linkers bridge metal nodes

      
       Perfect Crystal.
      
    • Modulated Growth: this compound binds to a node

      
       Growth is terminated at that site 
      
      
      
      Missing Linker Defect .
    • Result: The bulky 2-ethylhexyl tail remains trapped in the defect site, creating a hydrophobic pocket and expanding the effective pore size (Mesopore formation).

    ModulationMechanism cluster_0 Synthesis Phase Precursors Precursors: Metal Salt + Linker Competition Competitive Coordination (Thermodynamic Control) Precursors->Competition Modulator Modulator: This compound Modulator->Competition  Steric Hindrance   DefectFormation Defect Formation: Missing Linker Sites Competition->DefectFormation  Growth Termination   Result Result: Hydrophobic, Hierarchically Porous MOF DefectFormation->Result

    Figure 1: Mechanism of competitive modulation leading to defect-engineered frameworks.

    Experimental Protocols

    Protocol A: Modulated Synthesis of Hydrophobic UiO-66

    Objective: Synthesize a Zirconium-MOF with enhanced water stability and mesoporosity using this compound as a capping agent.

    Reagents:

    • Zirconium(IV) chloride (

      
      )
      
    • Terephthalic acid (

      
      )
      
    • Modulator: this compound

    • Solvent: N,N-Dimethylformamide (DMF)

    • Acid: Acetic acid (optional, for acceleration)

    Procedure:

    • Precursor Dissolution:

      • In a 20 mL scintillation vial, dissolve

        
         (0.5 mmol, 116 mg) in 5 mL of DMF. Sonicate for 10 mins until clear.
        
      • Add This compound (1.5 mmol, ~417 mg). Note: The molar ratio of Modulator:Zr is 3:1. Increasing this ratio increases defect density.

    • Linker Addition:

      • Add Terephthalic acid (0.5 mmol, 83 mg) to the solution. Stir at room temperature for 30 mins to ensure homogeneity.

    • Solvothermal Synthesis:

      • Seal the vial with a Teflon-lined cap.

      • Place in a pre-heated oven at 120°C for 24 hours .

    • Washing & Activation:

      • Cool to room temperature. Centrifuge the suspension (6000 rpm, 10 mins) to collect the white precipitate.

      • Crucial Step: Wash with DMF (

        
         mL) to remove unreacted precursors.
        
      • Wash with Ethanol (

        
         mL). Do not use harsh acid washes, as this might displace the modulator.
        
      • Dry under vacuum at 80°C for 12 hours. (Avoid high temperatures >150°C to prevent volatilization of the modulator from defect sites).

    Validation:

    • PXRD: Check for UiO-66 topology (peaks at

      
      ). Broadening of peaks indicates smaller crystallite size due to modulation.
      
    • Contact Angle: Press the powder into a pellet. A water contact angle

      
       confirms the successful incorporation of the hydrophobic ethylhexyl tails.
      
    Protocol B: Post-Synthetic "Gatekeeper" Installation

    Objective: Use the bulky molecule to cap the pores of an existing MOF, trapping a guest molecule (e.g., a drug or dye) inside.

    Concept: The amide group interacts with open metal sites (OMS) on the MOF surface (e.g., HKUST-1 or MIL-101), while the 2-ethylhexyl tail blocks the pore aperture.

    Procedure:

    • Guest Loading:

      • Activate the parent MOF (e.g., HKUST-1) at 150°C under vacuum.

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 4-Nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

    Troubleshooting Guide: Common Issues and Solutions

    The synthesis of 4-nitrobenzamide, typically from 4-nitrobenzoic acid, can be prone to several side reactions that can impact yield and purity. This section addresses the most common issues encountered in the laboratory.

    Issue 1: Low Yield of 4-Nitrobenzamide

    Question: I am getting a very low yield of my desired 4-nitrobenzamide product. What are the likely causes and how can I improve it?

    Answer:

    A low yield in this synthesis often points to incomplete conversion of the starting material or loss of product during workup and purification. The primary culprits are often related to the activation of the carboxylic acid and the subsequent amidation step.

    • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and ammonia is challenging due to the formation of an unreactive ammonium carboxylate salt. To overcome this, 4-nitrobenzoic acid is typically converted to a more reactive intermediate, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this purpose.

      • Causality: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride, along with gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.

      • Solution: Ensure that the 4-nitrobenzoic acid is completely dry, as moisture will consume the thionyl chloride. The reaction with thionyl chloride may require heating, and using a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride. However, be cautious as excess DMF can lead to side reactions.

    • Suboptimal Amidation Conditions: The reaction of the activated 4-nitrobenzoyl chloride with ammonia is highly exothermic and can be violent.

      • Causality: If the addition of ammonia is too rapid or the temperature is not controlled, side reactions can occur. An excess of ammonia is typically used to react with the hydrogen chloride (HCl) byproduct, which would otherwise protonate the ammonia, rendering it non-nucleophilic.

      • Solution: Add the 4-nitrobenzoyl chloride solution slowly to a cooled, concentrated solution of ammonia with vigorous stirring. Using at least two equivalents of ammonia is crucial to neutralize the HCl formed.

    • Product Loss During Workup: 4-nitrobenzamide has some solubility in water, which can lead to losses during aqueous workup steps.

      • Solution: After the reaction, the product often precipitates from the solution. Cooling the reaction mixture in an ice bath can help maximize precipitation. When washing the crude product, use minimal amounts of cold water to remove soluble impurities like ammonium chloride.

    Issue 2: Presence of Unreacted 4-Nitrobenzoic Acid in the Final Product

    Question: My final product is contaminated with the starting material, 4-nitrobenzoic acid. How can I ensure complete conversion and effectively remove any unreacted acid?

    Answer:

    The presence of unreacted 4-nitrobenzoic acid indicates that the initial activation step was incomplete.

    • Ensuring Complete Acyl Chloride Formation:

      • Solution: As mentioned previously, ensure anhydrous conditions and consider using a catalyst like DMF. Allowing the reaction with thionyl chloride to proceed for a sufficient amount of time, often with gentle heating, is critical. Monitoring the reaction by techniques like TLC can confirm the disappearance of the starting carboxylic acid.

    • Purification Strategies:

      • Washing: Unreacted 4-nitrobenzoic acid can be removed by washing the crude product with a dilute basic solution, such as sodium bicarbonate or sodium carbonate.

        • Causality: The acidic carboxylic acid will react with the base to form a water-soluble carboxylate salt, which can then be washed away. 4-nitrobenzamide, being a neutral amide, will remain as a solid.

      • Recrystallization: Recrystallization is a powerful technique for purifying the final product.

        • Solution: Ethanol or a mixture of ethanol and water can be effective solvents for the recrystallization of 4-nitrobenzamide. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure 4-nitrobenzamide will crystallize out, leaving the more soluble impurities in the mother liquor.

    Issue 3: Formation of an Oily or Gummy Product Instead of a Crystalline Solid

    Question: My reaction resulted in an oily or gummy substance instead of the expected crystalline 4-nitrobenzamide. What could be the cause of this?

    Answer:

    The formation of an oil or gum often indicates the presence of impurities that are depressing the melting point of the product or that the product has "oiled out" during crystallization.

    • Presence of Impurities:

      • Causality: Side products or residual starting materials can interfere with the crystal lattice formation of 4-nitrobenzamide.

      • Solution: A thorough purification process is necessary. Begin by washing the crude product as described above to remove acidic and basic impurities. Follow this with a careful recrystallization.

    • "Oiling Out" During Recrystallization:

      • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming crystals, the solute separates as a liquid.

      • Solution: To prevent this, ensure that the solution is not cooled too rapidly. Allowing the flask to cool slowly to room temperature before placing it in an ice bath can promote proper crystal growth. If the product oils out, try reheating the solution to dissolve the oil and then cooling it more slowly, perhaps with scratching the inside of the flask with a glass rod to induce crystallization. Using a different recrystallization solvent or a solvent pair might also be necessary.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common method for synthesizing 4-nitrobenzamide?

    A1: The most prevalent laboratory method involves a two-step process. First, 4-nitrobenzoic acid is converted to 4-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acyl chloride is then reacted with ammonia to form 4-nitrobenzamide.

    Q2: Are there alternative, more direct methods for this synthesis?

    A2: Direct amidation of 4-nitrobenzoic acid with ammonia is possible but generally requires high temperatures (above 100°C) to drive off the water formed and overcome the initial acid-base reaction that forms an unreactive salt. Catalytic methods using boric acid or other Lewis acids have also been developed to facilitate this direct condensation.

    Q3: What are the main side reactions to be aware of?

    A3: The primary side reactions include:

    • Hydrolysis: Both the intermediate 4-nitrobenzoyl chloride and the final 4-nitrobenzamide product can be hydrolyzed back to 4-nitrobenzoic acid in the presence of water, especially under acidic or basic conditions.

    • Reaction with Solvent: If an alcohol is used as a solvent during the acyl chloride formation, it can react to form an ester.

    • Formation of Ammonium Carboxylate Salt: As mentioned, the direct reaction of 4-nitrobenzoic acid and ammonia at room temperature primarily yields the ammonium salt, which is not the desired amide.

    Q4: How can I confirm the identity and purity of my 4-nitrobenzamide product?

    A4: Several analytical techniques can be used:

    • Melting Point: Pure 4-nitrobenzamide has a distinct melting point (around 198-202 °C). A broad or depressed melting point range indicates the presence of impurities.

    • Spectroscopy:

      • FT-IR: Look for characteristic peaks for the amide functional group (N-H stretches around 3350 and 3170 cm⁻¹, and a strong C=O stretch around 1650 cm⁻¹). The nitro group will also show characteristic stretches.

      • ¹H NMR and ¹³C NMR: These techniques will confirm the structure of the molecule by showing the expected chemical shifts and splitting patterns for the aromatic protons and carbons, as well as the amide protons.

      • Mass Spectrometry: This will confirm the molecular weight of the product.

    Experimental Workflow and Data

    Diagram of Reaction Pathway and Side Reactions

    reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride + SOCl₂ Salt_Formation Ammonium Salt Formation 4-Nitrobenzoic_Acid->Salt_Formation + NH₃ (room temp) 4-Nitrobenzoyl_Chloride->4-Nitrobenzoic_Acid + H₂O 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzoyl_Chloride->4-Nitrobenzamide + 2 NH₃ 4-Nitrobenzamide->4-Nitrobenzoic_Acid + H₂O (acid/base) Hydrolysis_Acyl_Chloride Hydrolysis Hydrolysis_Amide Hydrolysis

    Caption: Main synthesis route and potential side reactions.

    Table of Key Reaction Parameters
    ParameterRecommended ConditionRationalePotential Issue if Deviated
    Reagents Dry 4-nitrobenzoic acid, freshly distilled SOCl₂Moisture leads to reagent decomposition and hydrolysis.Low yield, presence of starting material.
    Catalyst (Acyl Chloride Formation) Catalytic DMF (1-2 drops)Accelerates the formation of the Vilsmeier-Haack reagent, a more potent acylating agent.Slow or incomplete reaction.
    Temperature (Acyl Chloride Formation) 50-70 °C (reflux)Ensures complete reaction without significant decomposition.Incomplete reaction at lower temperatures; potential side reactions at higher temperatures.
    Ammonia Concentrated aqueous solution (e.g., 28-30%)Provides a high concentration of the nucleophile.Dilute solutions may not be effective and introduce excess water.
    Stoichiometry of Ammonia >2 equivalentsOne equivalent for amidation, one to neutralize the HCl byproduct.Low yield due to protonation of ammonia.
    Temperature (Amidation) 0-10 °C (ice bath)Controls the highly exothermic reaction.Vigorous, potentially unsafe reaction; increased side products.
    Purification Wash with dilute NaHCO₃, then recrystallize from ethanol/waterRemoves unreacted acid and other impurities.Contaminated final product.
    Detailed Experimental Protocol

    Step 1: Synthesis of 4-Nitrobenzoyl Chloride

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

    • Add 10 g of dry 4-nitrobenzoic acid to the flask.

    • Carefully add 15 mL of thionyl chloride (SOCl₂) and 2-3 drops of N,N-dimethylformamide (DMF).

    • Heat the mixture gently under reflux for 30-45 minutes, or until the evolution of HCl gas ceases. The solution should become clear.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-nitrobenzoyl chloride will remain as a yellow solid or oil.

    Step 2: Synthesis of 4-Nitrobenzamide

    • Prepare a flask with 50 mL of concentrated aqueous ammonia and cool it in an ice-water bath.

    • Dissolve the crude 4-nitrobenzoyl chloride from Step 1 in a suitable anhydrous solvent (e.g., 30 mL of dichloromethane or THF).

    • Add the solution of 4-nitrobenzoyl chloride dropwise to the cold, vigorously stirred ammonia solution. A white or pale-yellow precipitate of 4-nitrobenzamide will form.

    • After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes.

    Step 3: Isolation and Purification

    • Collect the solid product by vacuum filtration.

    • Wash the crude product on the filter with a small amount of cold water to remove ammonium chloride.

    • To remove any unreacted 4-nitrobenzoic acid, wash the solid with a small amount of cold 5% sodium bicarbonate solution, followed by another wash with cold water.

    • Dry the crude 4-nitrobenzamide.

    • Recrystallize the dry product from ethanol or an ethanol-water mixture to obtain pure, crystalline 4-nitrobenzamide.

    References

    • Carboxylic Acid + SOCl2 - ReactionWeb.io. (n.d.).
    • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
    • Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy.
    • 20.1: Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts.
    • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015, February 8). YouTube.
    • the preparation of amides. (n.d.). Chemguide.
    • Method for production of 4-nitrobenzamide. (n.d.). Google Patents.
    • Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid derivatives. (n.d.). Benchchem.
    • 4-Nitrobenzamide 619-80-7 wiki. (n.d.). Guidechem.
    • Amide Synthesis. (n.d.). Fisher Scientific.

    Optimizing reaction temperature for N-(2-ethylhexyl)-4-nitrobenzamide production

    Author: BenchChem Technical Support Team. Date: February 2026

    <Technical Support Center: N-(2-ethylhexyl)-4-nitrobenzamide Synthesis >

    A Guide to Optimizing Reaction Temperature

    Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature for this specific amide coupling. As Senior Application Scientists, we understand that while amide bond formation is a cornerstone of organic synthesis, achieving high yield and purity requires careful control of reaction parameters, especially temperature.[1][2]

    This document will address common questions and troubleshooting scenarios encountered during your experiments, explaining the causality behind our recommended protocols.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My reaction yield is low. Could the reaction temperature be the cause?

    Answer: Yes, suboptimal reaction temperature is a very common reason for low yields in amide bond formation.[3][4] Temperature plays a critical role in balancing reaction kinetics with the stability of reagents and intermediates.

    • Too Low Temperature: If the temperature is too low, the reaction rate will be very slow. The activation energy for the amide bond formation will not be sufficiently overcome, leading to incomplete conversion of starting materials even after extended reaction times.

    • Too High Temperature: Conversely, excessively high temperatures can lead to the degradation of your coupling reagents, particularly carbodiimides like EDC or DCC.[5] It can also promote side reactions, such as the rearrangement of the reactive O-acylisourea intermediate to an unreactive N-acylurea, which reduces the amount of activated acid available to react with the amine.[6][7] High temperatures might also cause the degradation of thermally sensitive starting materials or products.[8]

    Troubleshooting Steps:

    • Review Your Coupling Reagent's Stability: Check the recommended temperature range for the specific coupling reagent you are using. For many standard carbodiimide couplings (e.g., EDC, DCC), reactions are often run between 0 °C and room temperature (approx. 25 °C).[9][10]

    • Perform a Temperature Screen: If you suspect a temperature issue, it is advisable to run a small-scale screen at different temperatures (e.g., 0 °C, 25 °C, 40 °C, 60 °C) to empirically determine the optimum.[11][12]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product at different time points and temperatures.

    Q2: I'm observing the formation of a significant amount of a urea byproduct. How is this related to temperature?

    Answer: The formation of a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC) is an intrinsic part of carbodiimide-mediated coupling reactions. The carbodiimide activates the carboxylic acid, and in the process, is converted to urea. However, the rate of side reactions that also involve the coupling reagent can be temperature-dependent.

    Specifically, the key intermediate in the reaction is the O-acylisourea.[6][7] This intermediate can react with your amine (2-ethylhexylamine) to form the desired amide. However, it can also undergo an intramolecular rearrangement to form a stable N-acylurea.[6][13] This rearrangement is often accelerated at higher temperatures, effectively consuming the activated intermediate and preventing it from reacting with the amine, which can halt your reaction and lower the yield.

    G

    Optimization Strategy:

    • Initial Cooling: Start the reaction at 0 °C by combining the 4-nitrobenzoic acid, coupling reagent (e.g., EDC), and any additives (like HOBt) in an appropriate anhydrous solvent. Let them stir for 15-30 minutes to pre-activate the acid.

    • Controlled Amine Addition: Add the 2-ethylhexylamine slowly to the cooled, activated mixture.

    • Gradual Warming: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. This procedure often provides a good balance, allowing the initial, highly exothermic activation to occur under controlled conditions while giving the main coupling reaction sufficient thermal energy to proceed to completion.

    Q3: Can I just heat the carboxylic acid and amine together at a high temperature to form the amide directly?

    Answer: While it is technically possible to form an amide by heating a carboxylic acid and an amine to high temperatures (>100 °C), this method is generally not recommended for syntheses requiring good yield and purity.[9][14]

    There are several critical drawbacks to this approach:

    • Acid-Base Reaction: The first and fastest reaction to occur when you mix a carboxylic acid (like 4-nitrobenzoic acid) and an amine (like 2-ethylhexylamine) is a simple acid-base reaction to form an ammonium carboxylate salt.[9] This deactivates the amine nucleophile. To overcome this and form the amide, you need to drive off water at high temperatures, which requires harsh conditions.

    • Thermal Decomposition: The required high temperatures can lead to the decomposition of your starting materials and the desired product, leading to a complex mixture of impurities and a low yield of the target molecule.[8]

    • Functional Group Incompatibility: The nitro group on 4-nitrobenzoic acid and other functional groups that might be present on more complex molecules may not be stable at the high temperatures required for direct amidation.

    The use of coupling reagents like EDC or DCC allows the reaction to proceed efficiently at or near room temperature by converting the carboxylic acid's hydroxyl group into a better leaving group, bypassing the need for harsh heating.[9][15]

    Experimental Protocol: Temperature Optimization Screen

    This protocol provides a step-by-step methodology for determining the optimal reaction temperature for the synthesis of this compound using EDC as a coupling reagent.

    Materials:

    • 4-Nitrobenzoic acid

    • 2-Ethylhexylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended additive to improve efficiency)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Nitrogen or Argon supply

    • Standard glassware (round-bottom flasks, stir bars, etc.)

    • Temperature-controlled reaction blocks or oil baths

    Procedure:

    • Setup: Set up three identical reactions in parallel in oven-dried round-bottom flasks under a nitrogen atmosphere. Place each flask in a reaction block or bath set to a different temperature: 0 °C (ice bath), 25 °C (room temperature), and 60 °C.

    • Reagent Preparation: In each flask, dissolve 4-nitrobenzoic acid (1.0 eq) and HOBt (1.1 eq) in the anhydrous solvent.

    • Activation: Add EDC (1.2 eq) to each flask and stir the mixtures for 20 minutes at their respective temperatures to allow for the activation of the carboxylic acid.

    • Amine Addition: Add 2-ethylhexylamine (1.1 eq) dropwise to each flask.

    • Monitoring: Allow the reactions to stir at their set temperatures. Monitor the progress of each reaction by TLC at regular intervals (e.g., 1h, 3h, 6h, and 24h).

    • Quenching and Workup: Once a reaction is deemed complete (or after 24h), quench it by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine, then dry, filter, and concentrate.

    • Analysis: Analyze the crude yield and purity of the product from each reaction temperature using techniques like ¹H NMR and LC-MS.

    G

    Data Summary: Expected Outcomes

    The results from your temperature screen can be summarized to identify the optimal conditions.

    TemperatureReaction TimeYield (%)Purity (%)Key Observations
    0 °C -> RT 12-24 hHighHighSlower reaction but generally cleaner with fewer side products. Often the best starting point.
    25 °C (RT) 4-12 hModerate-HighGoodA good balance of reaction rate and cleanliness.[9]
    60 °C 1-4 hVariable/LowLow-ModerateFaster reaction, but higher potential for side product formation and reagent degradation.[12]

    Final Recommendations

    For the synthesis of this compound, we recommend starting with a protocol that begins at a low temperature and allows for gradual warming.

    • Optimal Starting Point: Initiate the reaction at 0 °C for the activation step, then allow the reaction to warm to room temperature (20-25 °C) for the coupling step. This approach typically minimizes the formation of the N-acylurea side product while still allowing the reaction to proceed to completion in a reasonable timeframe.[10][15]

    • Solvent Choice: Use a polar aprotic solvent like DMF or DCM. Be aware that polar solvents can sometimes increase the rate of the unwanted N-acylurea rearrangement, making temperature control even more critical.[13][16]

    • Moisture Control: Always use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). Water can hydrolyze the activated intermediate, reducing your yield.[3]

    By carefully controlling the reaction temperature, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

    References

    • Zhang, Y., Wu, H., & Chen, Y. (2022). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Available from: [Link]

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

    • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

    • ResearchGate. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents | Request PDF. ResearchGate. Available from: [Link]

    • Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available from: [Link]

    • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

    • Pathare, R. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

    • Journal of Chemical Reviews. (2025, June 15). Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. Journal of Chemical Reviews. Available from: [Link]

    • Bouri, M., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. PMC. Available from: [Link]

    • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available from: [Link]

    • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. ResearchGate. Available from: [Link]

    • AAPPTEC. (2021, May 19). Carbodiimides and Additives. AAPPTEC. Available from: [Link]

    • Science. (2022, April 11). Predicting relative efficiency of amide bond formation using multivariate linear regression. Science. Available from: [Link]

    • El-Faham, A., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available from: [Link]

    • Sagle, L. B., et al. (2013). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. PMC. Available from: [Link]

    • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available from: [Link]

    • ResearchGate. (2025, August 9). New Synthesis of 4-Nintrobenzamide. ResearchGate. Available from: [Link]

    • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

    • Fields, C. G., & Lauer-Fields, J. L. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. Available from: [Link]

    • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available from: [Link]

    • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available from: [Link]

    • International Journal of Pharmacy and Biological Sciences. (2019, July 1). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

    • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. Available from: [Link]

    • Chinese Journal of Chemical Physics. (2011, October 27). Temperature-Dependence of the Amide-I Frequency Map for Peptides and Proteins†. Chinese Journal of Chemical Physics. Available from: [Link]

    • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Chemistry LibreTexts. Available from: [Link]

    • Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. Available from: [Link]

    • ResearchGate. (2025, August 7). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. ResearchGate. Available from: [Link]

    • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

    • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide. Google Patents.
    • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Available from: [Link]

    • Googleapis.com. (2012, June 8). (12) Patent Application Publication (10) Pub. No.: US 2013/0280190 A1. Googleapis.com. Available from: [Link]

    Sources

    Removing unreacted 2-ethylhexylamine from product mixture

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Guide: Removal of 2-Ethylhexylamine (2-EHA) from Reaction Mixtures

    Executive Summary & Chemical Profile

    Removing unreacted 2-ethylhexylamine (2-EHA) presents a specific set of challenges due to its lipophilicity and moderately high boiling point. Unlike lower molecular weight amines (e.g., diethylamine), 2-EHA does not flash off easily on a standard rotary evaporator, and its branched alkyl chain increases its solubility in organic solvents, making standard water washes inefficient without pH manipulation.

    Target Analyte Profile: 2-Ethylhexylamine

    Property Value Implication for Removal
    Boiling Point 169 °C (760 mmHg) Requires high vacuum (<10 mbar) or heat to distill.
    pKa (Conjugate Acid) ~10.5 Highly basic. Protonates readily at pH < 9.
    LogP ~2.8 Lipophilic. Partitions into organic layers unless ionized.

    | Odor Threshold | Low (Fishy/Ammoniacal) | Trace amounts are easily detectable; requires thorough removal. |

    Strategic Decision Matrix

    Before selecting a protocol, analyze your product's stability and chemical nature. Use the logic flow below to select the optimal removal strategy.

    RemovalStrategy Start Start: Product Mixture + Excess 2-EHA IsProductBasic Is your Target Product Basic (an Amine)? Start->IsProductBasic Yes Yes IsProductBasic->Yes Yes No No IsProductBasic->No No IsProductAcidSens Is Product Acid-Sensitive? IsProductAcidSens->Yes Labile (e.g., Acetals, Boc) IsProductAcidSens->No Stable MethodA Method A: Acidic Aqueous Extraction (HCl or Citric Acid) MethodB Method B: Resin Scavenging (PS-Isocyanate) MethodC Method C: Vacuum Distillation (BP Difference > 30°C) MethodD Method D: Chromatography (Flash w/ Et3N) Yes->MethodA Use Citric Acid CheckBP CheckBP Yes->CheckBP Check Boiling Point Diff No->IsProductAcidSens No->MethodA Use HCl CheckBP->MethodB Small Scale / High Value CheckBP->MethodC Large Diff (>30°C) CheckBP->MethodD Complex Mixture

    Figure 1: Decision tree for selecting the appropriate 2-EHA removal technique based on product stability and basicity.

    Method A: Acidic Aqueous Workup (The Standard)

    Best For: Non-basic products (Amides, Esters, Ethers) that are stable to mild acid. Mechanism: Protonation of the amine nitrogen converts the lipophilic 2-EHA into its ammonium salt (2-ethylhexylammonium chloride/citrate), which is highly water-soluble and insoluble in organic solvents.

    Protocol 1.1: Standard HCl Wash

    Use this for robust products stable to pH < 1.

    • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane). Note: Diethyl ether is less effective due to higher water solubility of amine salts in ethers.

    • Primary Wash: Wash the organic layer 2× with 1M HCl (10-20% excess volume relative to organic layer).

      • Observation: The pH of the aqueous layer must remain acidic (check with pH paper). If basic, the amine has neutralized the acid; add more HCl.

    • Brine Wash: Wash 1× with saturated NaCl (Brine) to break potential emulsions and remove residual acid.

    • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

    Protocol 1.2: The "Gentle" Citric Acid Wash

    Use this for acid-sensitive groups (e.g., Boc, acetals, silyl ethers).

    • Preparation: Prepare a 10% w/v aqueous Citric Acid solution.

    • Extraction: Wash the organic layer 3× with the citric acid solution.

      • Why: Citric acid buffers around pH 3-4, sufficient to protonate 2-EHA (pKa ~10.5) without cleaving acid-sensitive protecting groups.

    • Verification: Citrate salts of lipophilic amines can sometimes be "greasy" and partially soluble in DCM. If using DCM, repeat the wash an extra time or switch to Ethyl Acetate.

    Protocol 1.3: The Copper Sulfate Visual Indicator

    Use this when you need visual confirmation of amine removal.

    • Reagent: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄).

    • Wash: Wash the organic layer with the CuSO₄ solution.[1][2][3]

    • Indicator:

      • Blue/Purple Aqueous Layer: Indicates the presence of amines (complexation).[1]

      • Pale Blue/Clear Aqueous Layer: Indicates the amine has been removed.

    • Repeat: Continue washing until the aqueous layer no longer turns purple/dark blue.

    Method B: Solid-Supported Scavenging (Chemoselective)

    Best For: Small-scale reactions (<5g), high-value APIs, or when the product is also basic (but less nucleophilic). Mechanism: A polymer-bound isocyanate (PS-NCO) reacts covalently with the primary amine (2-EHA) to form an insoluble urea, which is filtered off.

    Reagent: Polystyrene-Methyl Isocyanate (PS-Isocyanate) or MP-Isocyanate.[4] Stoichiometry: 2–3 equivalents relative to the excess 2-EHA estimated.

    Workflow:
    • Dissolution: Dissolve the crude mixture in dry DCM or THF. Avoid protic solvents (MeOH/EtOH) as they compete for the isocyanate.

    • Addition: Add the PS-Isocyanate resin.

    • Incubation: Agitate (do not stir with a magnetic bar, as it grinds the resin) at room temperature for 2–4 hours.

      • Tip: If the reaction is slow, heat to 40°C.

    • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

    • Rinse: Rinse the resin cake with DCM to recover entrained product.

    • Result: The filtrate contains the product; the 2-EHA is chemically bound to the beads.

    Scavenging Input Crude Mix (Product + 2-EHA) Reaction Agitation (Formation of Urea Bond) Input->Reaction Resin PS-Isocyanate (Solid Beads) Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-Urea Complex) Filter->Waste Output Purified Product (Filtrate) Filter->Output

    Figure 2: Workflow for chemoselective scavenging of 2-EHA using isocyanate resins.

    Method C: Vacuum Distillation

    Best For: Large-scale removal (>10g) or when the product is thermally stable and has a boiling point significantly different (>30°C) from 2-EHA.

    Data for Setup:

    • 2-EHA Boiling Point (760 mmHg): 169 °C[5][6]

    • 2-EHA Boiling Point (10 mmHg): ~55–60 °C (Estimated)

    Protocol:
    • Equipment: Use a short-path distillation head or a Kugelrohr apparatus. A standard rotary evaporator is usually insufficient unless equipped with a high-vacuum pump (<5 mbar) and a water bath set to >60°C.

    • Vacuum: Apply full vacuum. A pressure of <1 mbar is ideal to keep the bath temperature low.

    • Azeotrope (Optional): If 2-EHA persists, add toluene and rotary evaporate. The co-evaporation helps carry over the amine, although 2-EHA does not form a classic low-boiling azeotrope with toluene, the physical entrainment assists removal.

    Troubleshooting & FAQs

    Q1: I tried the HCl wash, but my product precipitated out. What happened? A: Your product likely has a basic site (e.g., a pyridine ring, a tertiary amine, or an amide that protonates at low pH) and formed a salt.

    • Fix: Switch to Method B (Scavenging) if the impurity is a primary amine and your product is a tertiary amine (PS-Isocyanate reacts selectively with primary/secondary amines). Alternatively, back-extract: Basify the aqueous layer to pH 12 (using NaOH) and extract with DCM; your product (and the impurity) will return to the organic layer. You must then use chromatography.

    Q2: I have a persistent emulsion during the aqueous wash. A: The long alkyl chain of 2-EHA acts like a surfactant (similar to a soap) when protonated.

    • Fix:

      • Add solid NaCl directly to the separatory funnel to saturate the aqueous phase.

      • Filter the emulsion through a pad of Celite.

      • Add a small amount of Methanol (5-10%) to the organic layer to disrupt surface tension.

    Q3: My product is an amine, and I can't use acid wash or scavengers. How do I purify it? A: You must use Flash Chromatography.

    • Critical Step: You must pretreat your silica gel with 1% Triethylamine (Et₃N) in your mobile phase, or use Ammonia-saturated Methanol/DCM.

    • Reasoning: Without the basic modifier, both your product and the 2-EHA will streak (tail) on the acidic silica, leading to poor separation. The modifier occupies the acidic silanol sites, allowing the amines to elute as sharp bands.

    Q4: The NMR shows the amine is gone, but the product still smells "fishy." A: Humans can detect amines at parts-per-billion levels.

    • Fix: This is likely a trace headspace issue. Dissolve your product in DCM and wash once with 1M Citric Acid (if product allows), then dry and rotovap for an extended period (1-2 hours) at high vacuum to remove the final traces.

    References

    • PubChem. (n.d.). 2-Ethylhexylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Biotage. (n.d.).[7] MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link] (General reference for resin specifications).

    • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

    • Marsh, A., et al. (2020). Polymer-Supported Reagents and Scavengers in Synthesis. Royal Society of Chemistry. (General reference for scavenging mechanisms).

    Sources

    Technical Support Center: Addressing the Hydrolytic Instability of N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for N-(2-ethylhexyl)-4-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this compound. As a secondary aromatic amide, this compound possesses an inherent susceptibility to hydrolysis, a factor that can significantly impact experimental reproducibility and the integrity of stored materials. This guide provides an in-depth analysis of the causes of this instability, offers practical troubleshooting advice in a direct question-and-answer format, and presents validated protocols to mitigate degradation.

    Section 1: Understanding the Root Cause of Instability

    This section delves into the fundamental chemical principles governing the degradation of this compound.

    Q1: My this compound solution is showing signs of degradation. What is the chemical basis for this instability?

    A1: The degradation you are observing is most likely due to the hydrolysis of the amide bond. Amide bonds, while significantly more stable than ester bonds, can be cleaved by water to yield a carboxylic acid and an amine.[1][2] The rate of this reaction is highly dependent on pH and temperature.[3][4]

    The specific structure of this compound contains two key features that create a delicate balance of stability:

    • Activating Electron-Withdrawing Group: The potent electron-withdrawing nitro group (-NO₂) at the para-position of the benzene ring decreases the electron density of the entire aromatic system. This effect propagates to the amide's carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack by water or hydroxide ions, which can accelerate hydrolysis.[5]

    • Steric Hindrance: Conversely, the large, branched 2-ethylhexyl group attached to the nitrogen atom provides significant steric hindrance. This bulkiness can physically obstruct the approach of a nucleophile (like water) to the carbonyl carbon, which serves to slow down the hydrolysis reaction.[6]

    The interplay between these electronic and steric effects dictates the compound's overall stability in a given environment. The primary degradation products from hydrolysis are 4-nitrobenzoic acid and 2-ethylhexylamine .

    G cluster_main Hydrolysis of this compound cluster_products Degradation Products parent This compound products parent->products  Acid or Base Catalysis  (pH & Temperature Dependent) water H₂O water->products prod1 4-Nitrobenzoic Acid products->prod1 prod2 2-Ethylhexylamine products->prod2

    Caption: Hydrolysis pathway of this compound.

    Section 2: Troubleshooting Experimental Issues & Confirmation of Degradation

    This section provides actionable protocols for identifying and confirming hydrolysis in your experiments.

    Q2: I am observing new, unidentified peaks in my HPLC analysis over time. How can I definitively determine if these are hydrolysis products?

    A2: The most effective way to identify potential degradation products is by conducting a forced degradation study , also known as stress testing.[7][8][9] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradants. By comparing the chromatograms of the stressed samples to a control, you can confirm the identity of the degradation peaks.

    This protocol is designed to generate the primary hydrolytic degradants of this compound.

    Objective: To accelerate hydrolysis under acidic, basic, and neutral conditions to identify degradation products by HPLC.

    Materials:

    • This compound

    • Acetonitrile (or other suitable organic solvent)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Purified Water (HPLC grade)

    • HPLC vials

    • Heating block or water bath set to 60°C

    Procedure:

    • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Set up Test Conditions (in triplicate):

      • Acid Hydrolysis: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 1 M HCl.

      • Base Hydrolysis: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 1 M NaOH.

      • Neutral Hydrolysis: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of purified water.

      • Control: In an HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of acetonitrile.

    • Incubation:

      • Place the Acid, Base, and Neutral vials in a heating block at 60°C.

      • Keep the Control vial at room temperature.

      • Incubate for 24 hours. Note: For base hydrolysis, significant degradation may occur much faster. It is advisable to take an earlier time point (e.g., 2-4 hours).

    • Sample Analysis:

      • After incubation, allow all vials to cool to room temperature.

      • Crucial Step: For the base hydrolysis sample, neutralize it by adding an equimolar amount of HCl to prevent damage to the HPLC column. Similarly, neutralize the acid sample with NaOH.

      • Analyze all samples (Control, Acid, Base, Neutral) using a suitable HPLC method (see Section 4).

    • Data Interpretation: Compare the chromatograms. The new peaks that appear in the stressed samples but not in the control are degradation products. The retention times of these peaks should correspond to 4-nitrobenzoic acid and 2-ethylhexylamine standards if available.

    G cluster_stress Stress Conditions (Incubate at 60°C) start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic (Stock + 1M HCl) start->acid base Basic (Stock + 1M NaOH) start->base neutral Neutral (Stock + H₂O) start->neutral control Prepare Control Sample (Stock + Acetonitrile) Store at Room Temp start->control analysis Neutralize Acid/Base Samples Analyze All by HPLC acid->analysis base->analysis neutral->analysis control->analysis compare Compare Chromatograms: Identify Degradation Peaks analysis->compare

    Caption: Workflow for a forced degradation study.

    Q3: My assay results are inconsistent, showing a time-dependent loss of the parent compound. How can I quantify the rate of hydrolysis under my specific experimental conditions?

    A3: To quantify the degradation rate, you should perform a time-course stability study under your exact experimental conditions (e.g., buffer, pH, temperature). This involves analyzing samples at multiple time points to plot the disappearance of the parent compound.

    ConditionTemperature (°C)pH% Degradation (t=0h)% Degradation (t=4h)% Degradation (t=24h)% Degradation (t=72h)
    A: Aqueous Buffer 254.00%1.2%5.8%15.5%
    B: Aqueous Buffer 257.00%<0.5%1.1%2.9%
    C: Aqueous Buffer 259.00%8.5%35.2%78.1%
    D: Aqueous Buffer 47.00%<0.5%<0.5%0.8%
    This is sample data for illustrative purposes only. Actual rates must be determined experimentally.

    This data clearly demonstrates that hydrolysis is significantly accelerated at both acidic and, more dramatically, basic pH, while being minimized at neutral pH and reduced temperature.[4][10]

    Section 3: Proactive Solutions & Mitigation Strategies

    This section focuses on practical methods to prevent hydrolysis during solution preparation and storage.

    Q4: What is the optimal pH range to prepare and store aqueous solutions of this compound to ensure its stability?

    A4: Based on the general principles of amide hydrolysis, the compound will be most stable in a neutral to slightly acidic pH range, typically between pH 6 and 8 .[6] In this range, both acid-catalyzed and base-catalyzed hydrolysis mechanisms are at their minimum rates.[3][10] Extreme pH values (<5 or >8) should be strictly avoided for prolonged storage in aqueous media.

    Recommended Buffer SystempH RangeComments
    Phosphate-Buffered Saline (PBS) 7.2 - 7.4Commonly used, physiologically relevant.
    HEPES 6.8 - 8.2Good buffering capacity in the desired range.
    MES 5.5 - 6.7Suitable if a slightly more acidic pH is required.
    Q5: What is the best practice for preparing and storing stock solutions to prevent degradation over several weeks or months?

    A5: The key is to minimize exposure to water and catalytic conditions (pH extremes, high temperature).

    • Primary Stock Solution (High Concentration):

      • Prepare the primary stock solution in a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile . A concentration of 10-50 mg/mL is typical.

      • Dispense the stock solution into small, single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture ingress from atmospheric condensation.

      • Store these aliquots at -20°C or -80°C . Under these conditions, the compound should be stable for months.

    • Working Solutions (Aqueous):

      • Prepare aqueous working solutions freshly for each experiment by diluting an aliquot of the primary organic stock into your aqueous buffer (ideally pH 6-8).

      • If a working solution must be stored, even for a short period, keep it refrigerated at 2-8°C and use it within 24-48 hours.[1] Do not store dilute aqueous solutions for long periods.

    Section 4: Analytical Method Guidance

    A reliable analytical method is crucial for accurately monitoring stability.

    Q6: What are the key parameters for developing a stability-indicating HPLC method for this compound?

    A6: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. Specificity is the most critical parameter.

    Recommended Starting Point for HPLC Method Development:

    ParameterRecommendationRationale
    Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.
    Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid)A gradient is essential to elute both the relatively nonpolar parent compound and the more polar degradation product (4-nitrobenzoic acid). The acid improves peak shape.
    Detection UV Detector at ~270 nmThe nitroaromatic chromophore provides strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
    Flow Rate 1.0 mL/minStandard starting point.
    Column Temp. 30°CProvides reproducible retention times.

    Method Validation: The specificity of your method must be proven by analyzing the samples generated in the forced degradation study (Protocol 2.1). The method is considered stability-indicating if you can achieve baseline separation between the parent peak and all degradation product peaks.

    References

    • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
    • Mok, W. S. L., & Antal, M. J. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368.
    • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
    • Labinsights. (2023).
    • Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society.
    • BenchChem. (2025). Preventing hydrolysis of the amide bond in "Benzamide, N,N,4-trimethyl-". BenchChem.
    • Yu, L., et al. (2021).
    • Patel, Y. P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
    • Shinde, P. L., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
    • Reid, E. (1900). The hydrolysis of acid amides. American Chemical Journal, 24, 397.
    • Berkowitz, W. F. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?
    • Al-Rimawi, F. (n.d.). Analytical Chemistry. DergiPark.
    • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing.
    • Snape, T. J., et al. (2010).
    • Wikipedia contributors. (n.d.). Amide. Wikipedia.
    • Toth, K., & Toth, G. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed.
    • Nembri, S., et al. (2022).
    • Toth, K., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
    • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.

    Sources

    Enhancing purity of N-(2-ethylhexyl)-4-nitrobenzamide without chromatography

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Non-Chromatographic Purification Protocols Ticket ID: #PUR-AMIDE-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

    Executive Summary

    You are attempting to purify N-(2-ethylhexyl)-4-nitrobenzamide without flash chromatography. This is a common challenge in process chemistry where scale or cost prohibits silica gel usage.

    The Chemical Challenge: This molecule combines a polar nitro-aromatic head with a highly lipophilic, branched 2-ethylhexyl tail.[1][2]

    • Risk 1: The branched alkyl chain significantly lowers the melting point, making the product prone to "oiling out" rather than crystallizing.

    • Risk 2: The starting material, 2-ethylhexylamine , is lipophilic and can partition into organic solvents even during acidic washes if the pH is not strictly controlled.

    This guide provides a self-validating Acid-Base Extraction Protocol (The "Golden Standard") and a Crystallization Troubleshooting Module designed specifically for lipophilic amides.

    Module 1: The "Golden" Protocol (Acid-Base Extraction)

    Objective: Chemically separate the neutral amide product from acidic (4-nitrobenzoic acid) and basic (2-ethylhexylamine) impurities using pKa differences.

    The Logic (Why this works)
    • Product (Amide): Neutral. Stays in the organic layer at all pH levels.

    • Impurity A (Amine): Basic. Protonates at low pH (<2) to form a water-soluble ammonium salt.[1][2]

    • Impurity B (Acid): Acidic. Deprotonates at high pH (>9) to form a water-soluble carboxylate salt.[1][2]

    Step-by-Step Protocol

    Prerequisites:

    • Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for Green Chemistry, but DCM is better if your product is very oily.

    StepActionCritical Technical Insight
    1 Acid Wash Wash the organic layer 2x with 1M HCl . Target pH of aqueous layer: < 1.[1][2]
    2 Water Wash Wash 1x with distilled water.
    3 Base Wash Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate). Target pH: ~8-9.
    4 Brine Wash Wash 1x with Saturated Brine (NaCl).
    5 Drying Dry over Anhydrous Na₂SO₄ or MgSO₄ for 15 mins. Filter and evaporate.[3][4][5]
    Visual Workflow: Extraction Logic

    ExtractionFlow Crude Crude Mixture (Amide + Amine + Acid) Solvent Dissolve in EtOAc/DCM Crude->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash AqLayer1 Aqueous Layer 1 (Contains Amine Salt) AcidWash->AqLayer1 Extracts Bases OrgLayer1 Organic Layer (Amide + Acid) AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2 (Contains Acid Salt) BaseWash->AqLayer2 Extracts Acids OrgLayer2 Organic Layer (Purified Amide) BaseWash->OrgLayer2 Retains Amide Final Dry & Evaporate (Target Product) OrgLayer2->Final

    Caption: Logical flow of species separation based on pH manipulation.

    Module 2: Troubleshooting Crystallization (The "Oiling Out" Issue)

    The Issue: this compound has a "floppy" alkyl chain.[1][2] This entropy often prevents the formation of a rigid crystal lattice, causing the product to separate as a yellow oil (oil-out) instead of a solid.

    The Solution: Solvent Switching & Seeding

    If your product is an oil after Module 1, do NOT try to boil it in ethanol immediately. Follow this decision matrix:

    ScenarioRecommended Solvent SystemProtocol
    Standard Crystallization Ethanol / Water Dissolve in minimal hot Ethanol.[1][2] Add hot water dropwise until just cloudy. Re-heat to clear. Cool slowly to RT, then 4°C.
    Lipophilic "Oiling" Hexane (or Heptane) / EtOAc Dissolve in minimal hot EtOAc. Add warm Hexane until cloudy. Scratch the glass with a rod to induce nucleation.
    Stubborn Oil Cold Trituration Add cold Pentane or Hexane to the oil. Sonicate or stir vigorously. The solvent extracts impurities, often leaving a solid powder behind.
    Visual Decision Tree: Crystallization

    CrystalLogic Start Product State after Evaporation? Solid Solid / Powder Start->Solid Yes Oil Viscous Oil / Gum Start->Oil No Recryst Recrystallize: Hot EtOH + Water Solid->Recryst Triturate Trituration: Add Cold Hexane + Sonicate Oil->Triturate Check Did it solidify? Triturate->Check Success Filter & Dry Check->Success Yes Fail High Vacuum Dry (Trace solvent removal) Check->Fail No (Product might be liquid at RT)

    Caption: Decision matrix for handling the physical state of the purified amide.

    Module 3: Frequently Asked Questions (FAQ)

    Q1: The product is still yellow after purification. Is it impure?

    • Answer: Not necessarily. Nitro compounds (

      
      ) are inherently chromophores and often appear pale yellow.[1][2] However, a dark orange/brown color suggests oxidation or residual amine.
      
    • Fix: Perform a "Charcoal Filtration." Dissolve the product in hot solvent, add activated carbon, stir for 5 mins, and filter through Celite before crystallizing.

    Q2: I smell an "amine" odor (fishy) even after the HCl wash.

    • Answer: The 2-ethylhexylamine is very lipophilic.[2] A standard 1M HCl wash might not pull it all into the water layer efficiently if the contact time is short.

    • Fix: Increase the acidity to 2M HCl and extend the shaking time to 2 minutes per wash. Ensure the aqueous layer pH is definitely < 1.

    Q3: My yield is lower than expected (<50%). Where did it go?

    • Answer: Check your interfaces. If you had an emulsion (common with ethylhexyl chains), you likely discarded product trapped in the "rag layer" between the organic and aqueous phases.

    • Fix: Always filter emulsions through a pad of Celite to break them before separating layers.

    References & Authority

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The definitive guide on solvent selection and impurity removal). [1][2]

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard protocols for acid-base extraction of amides).

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Nitrobenzamide. (Used for physical property comparison). [1][2]

    Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-nitrobenzoyl chloride and 2-ethylhexylamine before handling.

    Sources

    Technical Support Center: N-(2-ethylhexyl)-4-nitrobenzamide Stability & Storage

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Stability Profile

    N-(2-ethylhexyl)-4-nitrobenzamide is a specialized intermediate often used in the synthesis of UV filters (e.g., triazine derivatives) and pharmaceutical building blocks. Its stability profile is defined by two competing functional groups: the nitro group (

    
    ) , which is highly susceptible to photochemical reduction, and the amide linkage (
    
    
    
    )
    , which is robust but prone to hydrolysis under catalyzed conditions.

    Quick Reference Storage Matrix:

    ParameterRecommended ConditionCriticality
    Temperature +2°C to +8°C (Short-term) -20°C (Long-term > 6 months)High (Prevents thermal hydrolysis)
    Light Strict Darkness (Amber glass + Foil wrap)Critical (Nitro-group photoreactivity)
    Atmosphere Inert Gas (Argon/Nitrogen backfill)Medium (Prevents oxidative yellowing)
    Humidity < 40% RH (Desiccator required)High (Amide hydrolysis trigger)
    Container Borosilicate Glass (Teflon-lined cap)Medium (Avoid leaching from plasticizers)

    Troubleshooting Guide (FAQ)

    Observation 1: "My white/off-white solid has turned yellow or brown."

    Diagnosis: Photochemical Degradation (Nitro-reduction) The nitro group on the aromatic ring is a chromophore. Upon exposure to UV or visible light (blue spectrum), it undergoes a complex radical mechanism, reducing to a nitroso intermediate or coupling to form azo-dimers (which are deeply colored).

    • The Mechanism: The nitro group (

      
      ) absorbs a photon, entering an excited triplet state. This radical species can abstract hydrogen from the solvent or the alkyl tail, leading to reduction products like 
      
      
      
      (nitroso) or
      
      
      (amine).
    • Corrective Action:

      • Purify: Recrystallize immediately (typically from Ethanol/Water or Ethyl Acetate/Hexane) to remove the colored azo-impurities.

      • Protect: Wrap all future storage vials in aluminum foil.

      • Check: Run an HPLC; azo compounds often elute much later than the main peak due to increased lipophilicity.

    Observation 2: "The sample smells like an amine (fishy odor) or has become oily."

    Diagnosis: Amide Hydrolysis While the 2-ethylhexyl tail provides steric hindrance, moisture ingress combined with trace acidic/basic impurities on the glass surface can catalyze the cleavage of the amide bond.

    • The Mechanism:

      
      
      
      • Byproduct 1: 4-Nitrobenzoic acid (Solid precipitate).

      • Byproduct 2: 2-Ethylhexylamine (Liquid, responsible for the "fishy" odor).

    • Corrective Action:

      • Solubility Test: Dissolve a small amount in DCM. If a white solid remains insoluble, it is likely the 4-nitrobenzoic acid byproduct.

      • Desiccation: Store the vessel in a desiccator with active silica gel or

        
        .
        
    Observation 3: "I see unexpected peaks in my LC-MS at M-16 or M-30."

    Diagnosis: Reductive Impurities [1]

    • M-16: Loss of oxygen (Nitroso intermediate).

    • M-30: Loss of two oxygens + gain of hydrogens (Amine formation).

    • Cause: This often happens during analysis if the sample is prepared in protic solvents (MeOH) and left on the autosampler tray under ambient light.

    • Corrective Action: Use amber autosampler vials. Prepare samples immediately before injection.

    Mechanistic Visualization

    The following diagram illustrates the two primary degradation pathways you must mitigate against.

    DegradationPathways Compound This compound (Intact) Light UV/Visible Light (hv) Compound->Light Moisture Moisture (H2O) + Trace Acid/Base Compound->Moisture Nitroso Nitroso Intermediate (Yellow/Brown) Light->Nitroso Photoreduction Acid 4-Nitrobenzoic Acid (Precipitate) Moisture->Acid Hydrolysis Amine 2-Ethylhexylamine (Fishy Odor/Oil) Moisture->Amine Hydrolysis Azo Azo-Dimers (Deep Orange/Red) Nitroso->Azo Dimerization

    Figure 1: Primary degradation vectors. Photolysis targets the nitro group; Hydrolysis targets the amide bond.

    Quality Control & Validation Protocols

    To verify the integrity of your stored material, use the following self-validating protocols.

    Protocol A: Purity Verification (HPLC-UV)

    Standard reverse-phase conditions adapted for nitro-aromatics.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
       mm, 3.5 µm.
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes (The ethylhexyl tail makes this compound very lipophilic).

    • Detection:

      • 270 nm: Optimal for the nitro-aromatic chromophore.

      • 220 nm: To detect the non-chromophoric amine impurity (2-ethylhexylamine).

    • Acceptance Criteria: Purity > 98.0% (Area %).

    Protocol B: Rescue Recrystallization

    If degradation is detected (< 95% purity), attempt this rescue procedure.

    • Dissolution: Dissolve crude material in minimal boiling Ethanol (95%) .

    • Hot Filtration: Filter while hot to remove insoluble 4-nitrobenzoic acid (hydrolysis byproduct).

    • Crystallization: Allow to cool slowly to Room Temperature, then refrigerate at 4°C.

      • Note: If the compound "oils out" (forms a liquid layer instead of crystals) due to the flexible alkyl chain, add a seed crystal or scratch the glass. Alternatively, switch solvent to Ethyl Acetate/Hexane (1:4) .

    • Drying: Vacuum dry at 40°C for 4 hours.

    Storage Decision Workflow

    Use this logic flow to determine where to store your specific batch.

    StorageWorkflow Start Incoming Material StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Viscous Oil / Waxy StateCheck->Oil Usage Usage Frequency? Solid->Usage Warning WARNING: Oils oxidize faster. Purge headspace with N2. Oil->Warning Daily Daily/Weekly Usage->Daily LongTerm Long Term (>1 Month) Usage->LongTerm Fridge Store at 4°C Desiccator Amber Vial Daily->Fridge Freezer Store at -20°C Under Argon Amber Vial LongTerm->Freezer Warning->Usage

    Figure 2: Decision logic for optimal storage based on physical state and usage frequency.

    References

    • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

    • Yates, K., & Stevens, J. B. (1965). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

    • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.[2] Chemical Reviews, 113(1), 119–191. (Detailed mechanisms of nitro-aromatic photochemistry). [Link]

    • PubChem. (2025).[3][4] Compound Summary: 4-Nitrobenzamide derivatives.[5][6] (Used for physical property estimation and functional group analysis). [Link]

    Sources

    Technical Support Center: Crystallization of N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Active Ticket ID: CRY-NITRO-EH-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming "Oiling Out" and Induction Time Issues in Amphiphilic Amides

    Executive Summary: The Structural Challenge

    Welcome to the technical support center. You are likely encountering difficulties crystallizing N-(2-ethylhexyl)-4-nitrobenzamide because this molecule presents a classic "Janus" problem in crystal engineering:

    • The Rigid Head: The 4-nitrobenzamide core is planar, polar, and wants to stack via

      
      -
      
      
      
      interactions and hydrogen bonding (Amide N-H
      
      
      O=N).
    • The Floppy Tail: The 2-ethylhexyl chain is bulky, hydrophobic, and highly flexible. Crucially, if you used standard 2-ethylhexylamine, this tail is a racemic mixture (chiral center at C2).

    The Conflict: The entropy of the flexible, racemic tail fights against the enthalpy of the crystal lattice formation. This often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the compound separates as a gum or oil before it can nucleate into a solid.[1][2][3][4]

    The following guide provides the protocols to bypass this metastable oil phase and force the system into an ordered solid.

    Module 1: Diagnostic & FAQ

    Q1: Why does my solution turn cloudy/milky but no crystals form?

    A: You are hitting the Oiling Out Boundary (LLPS) . Instead of crossing the Solubility Curve (Solid-Liquid equilibrium) and nucleating, your system is crossing the Miscibility Gap (Liquid-Liquid equilibrium). The "cloudiness" is actually microscopic droplets of amorphous product rich in impurities.

    • Root Cause: The solvent is likely too polar (e.g., adding water too fast to ethanol), causing the hydrophobic 2-ethylhexyl tails to aggregate like micelles.

    • Immediate Action: Do not cool further. Re-heat until the solution is clear (one phase) and follow the Seeding Protocol in Module 3.

    Q2: I obtained a solid, but it melts/gums up at room temperature. Is it pure?

    A: Likely not. The 2-ethylhexyl group significantly lowers the melting point (MP) compared to the parent nitrobenzamide (which melts >200°C).

    • Expectation: Pure N-alkyl nitrobenzamides often have MPs in the range of 60°C – 90°C .

    • Issue: If it gums up, you likely trapped solvent or impurities (plasticization effect) within the lattice.[4][5]

    • Fix: You need a slurry ripening step (see Module 4) to eject the solvent from the crystal lattice.

    Module 2: Solvent System Selection

    The choice of solvent is the single most critical variable. You need a "Goldilocks" solvent: polar enough to dissolve the nitro group, but lipophilic enough to accommodate the ethylhexyl tail without forcing phase separation.

    Table 1: Solvent Screening Matrix

    Solvent SystemPolarity MatchRisk ProfileRecommendation
    Ethanol / Water High (Polar)High (Oiling Out). Water is a strong anti-solvent for the hydrophobic tail.Avoid unless strictly controlled.
    Ethyl Acetate / Heptane MediumLow. Excellent balance. Heptane solvates the tail; EtOAc solvates the head.Primary Recommendation.
    IPA (Isopropyl Alcohol) Medium-HighMedium. Good solubility, but yield may be low without cooling to -10°C.Good for single-solvent recrystallization.
    Toluene LowMedium. Product may be too soluble; difficult to induce nucleation.Use only as a co-solvent.

    Module 3: The "Oiling Out" Bypass Protocol

    This protocol uses Seeding at the Cloud Point to prioritize Crystal Growth over Amorphous Separation.

    Workflow Diagram: Decision Logic

    CrystallizationLogic Start Dissolve Crude at High T Cool Cool Slowly (0.5°C/min) Start->Cool Check Visual Check at T_sat - 5°C Cool->Check Oil Oiling Out (Droplets) Check->Oil Milky/Oily Clear Clear Solution Check->Clear Transparent Action1 Re-heat to Clear. Add more Good Solvent. Oil->Action1 Seed ADD SEEDS (0.5 wt%) (Crucial Step) Clear->Seed Action1->Cool Age Isothermal Aging (2-4 hrs) Seed->Age Cool2 Cool to Final T Age->Cool2 caption Figure 1: Decision Matrix for bypassing Liquid-Liquid Phase Separation (LLPS).

    Step-by-Step Methodology (Ethyl Acetate / Heptane System)

    Prerequisite: Ensure the crude material is not acidic. Residual acid from nitration/coupling can prevent crystallization. Wash the organic phase with NaHCO₃ prior to this step.

    • Dissolution:

      • Dissolve 10 g of crude this compound in 30 mL Ethyl Acetate (EtOAc) at 50°C.

      • Ensure complete dissolution.[6] If hazy, filter hot.

    • The "Cloud Point" Approach:

      • While stirring at 300 RPM, slowly add Heptane dropwise at 50°C.

      • Stop immediately when a faint, permanent turbidity (cloudiness) persists.

      • Add 1-2 mL of EtOAc to make the solution clear again. This places you exactly at the Metastable Limit .

    • Seeding (The Critical Step):

      • Cool the solution to 40°C .

      • Add 0.1 g (1 wt%) of pure seed crystals.

      • Note: If you lack seeds, scratch the glass wall vigorously with a glass rod or use a sonication bath for 30 seconds to induce nucleation.

    • Isothermal Aging:

      • Hold at 40°C for 2 hours.

      • Why? This allows the seeds to grow without triggering the "oil" phase. If you cool immediately, the supersaturation will spike and cause oiling.

    • Controlled Cooling:

      • Cool from 40°C to 0°C at a rate of 5°C per hour .

      • Observation: The mixture should thicken into a slurry, not a gum.

    • Isolation:

      • Filter the solid.[7] Wash with cold 1:3 EtOAc:Heptane.

      • Dry under vacuum at 35°C (Do not exceed 40°C initially to avoid melting).

    Module 4: Troubleshooting & Purity

    Impurity Rejection (The "Red Oil" Problem)

    Nitro compounds often contain colored impurities (azo/azoxy byproducts). If your crystals are dark orange/brown:

    • Charcoal Treatment: Before crystallization, reflux the EtOAc solution with Activated Carbon (5 wt%) for 30 mins and filter hot over Celite.

    • Trituration: If crystallization fails completely, perform a "swish" wash. Suspend the oil/gum in cold Pentane or Hexane and stir vigorously for 12 hours. The mechanical energy can sometimes force the gum to crystallize.

    Thermodynamic Pathway

    The diagram below illustrates the path you must take to avoid the "Oiling Out Zone."

    PhaseDiagram HighT High T Solution (Undersaturated) MetaStable Metastable Zone (Supersaturated) HighT->MetaStable Cooling OilZone Oiling Out Zone (Liquid-Liquid Phase Separation) MetaStable->OilZone Fast Cooling (Kinetic Trap) Crystal Crystalline Solid (Nucleation & Growth) MetaStable->Crystal Seeding + Slow Cooling (Thermodynamic Control) OilZone->Crystal Very Slow Transformation (Often fails) caption Figure 2: Thermodynamic pathway. Avoid the 'Fast Cooling' route to prevent oiling.

    References & Authority

    • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility curves and metastable zone width).

    • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Definitive guide on nucleation kinetics).

    • Veverka, M., et al. (2013). "Oiling out" phenomena in crystallization of pharmaceutical compounds. Chemical Papers, 67(1). Link (Mechanistic explanation of LLPS).

    • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. (Protocols for seeding at the cloud point).

    For further assistance, please upload your DSC (Differential Scanning Calorimetry) data to the portal so we can determine the exact melting point of your specific polymorph.

    Sources

    Validation & Comparative

    1H NMR Spectral Analysis of N-(2-ethylhexyl)-4-nitrobenzamide: A Definitive Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: 1H NMR Spectral Analysis of N-(2-ethylhexyl)-4-nitrobenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    This compound represents a critical structural motif in pharmaceutical intermediates and plasticizer degradation studies. Its NMR signature combines the strongly deshielding effects of a nitro-aromatic system with the complex, diastereotopic splitting patterns of a branched alkyl chain.

    This guide provides a rigorous spectral analysis, distinguishing this compound from linear isomers (e.g., N-octyl-4-nitrobenzamide) and detailing the profound solvent-dependent shifts characteristic of secondary amides.

    Experimental Methodology

    To ensure reproducibility, the following protocol defines the synthesis and acquisition parameters used to generate the reference data.

    Synthesis & Sample Preparation
    • Synthesis: Acylation of 2-ethylhexylamine (1.1 eq) with 4-nitrobenzoyl chloride (1.0 eq) in CH₂Cl₂ with Et₃N base. Purification via silica flash chromatography (Hexane/EtOAc).

    • Sample Preparation: 10 mg of purified compound dissolved in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆).

    • Internal Standard: Tetramethylsilane (TMS,

      
       0.00 ppm).
      
    Acquisition Parameters[1]
    • Frequency: 400 MHz or higher (recommended for resolution of aliphatic multiplets).

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans: 16 (CDCl₃), 32 (DMSO-d₆).

    • Temperature: 298 K.

    Reference Spectral Data (CDCl₃)

    The following data represents the standard chemical shifts (

    
    ) and coupling constants (
    
    
    
    ) for this compound in Chloroform-d.
    Region
    
    
    (ppm)
    MultiplicityIntegralAssignmentMechanistic Insight
    Aromatic 8.28Doublet (
    
    
    Hz)
    2HH-3, H-5 (Ortho to NO₂)Strong -I/-M effect of Nitro group deshields these protons significantly.
    Aromatic 7.92Doublet (
    
    
    Hz)
    2HH-2, H-6 (Ortho to C=O)Deshielded by Carbonyl anisotropy, but less than the nitro-adjacent protons.
    Amide 6.20 - 6.50Broad Singlet1HN-HBroadened by quadrupole relaxation of ¹⁴N and exchange. Shift is concentration/temperature dependent.
    Aliphatic 3.42Triplet/Multiplet2HN-CH₂Deshielded by the amide nitrogen. Often appears as a "pseudo-triplet" due to chiral branching at C-2.
    Aliphatic 1.60 - 1.70Multiplet1HCH (Chiral Center)Methine proton at the branching point.
    Aliphatic 1.25 - 1.45Multiplet8HAlkyl Chain (CH₂)Overlapping methylene signals from the ethyl and hexyl chains.
    Aliphatic 0.90 - 0.95Multiplet6H2 x CH₃Terminal methyls. Often two overlapping triplets.
    Structural Assignment Logic

    The following diagram illustrates the logical flow for assigning the complex aliphatic region and the diagnostic aromatic protons.

    AssignmentLogic Start Unknown Spectrum Aromatic Aromatic Region (7.5 - 8.5 ppm) Start->Aromatic Aliphatic Aliphatic Region (0.8 - 3.5 ppm) Start->Aliphatic Nitro AA'BB' System Ortho to NO2 (8.3 ppm) Ortho to C=O (7.9 ppm) Aromatic->Nitro Symmetry Check Amide Amide Linkage N-CH2 Shift (~3.4 ppm) Aliphatic->Amide Deshielding Branching Branching Diagnostic Multiplet CH (1.6 ppm) Two CH3 groups Aliphatic->Branching Integration

    Figure 1: Decision tree for the structural assignment of this compound.

    Comparative Analysis: Alternatives & Conditions

    Comparison Scenario A: Solvent Effects (CDCl₃ vs. DMSO-d₆)

    The choice of solvent drastically alters the spectral appearance, particularly for the amide proton. This comparison is vital for researchers confirming the amide linkage.

    FeatureCDCl₃ (Non-polar)DMSO-d₆ (Polar Aprotic)Scientific Rationale
    N-H Signal Broad singlet, 6.2-6.5 ppmSharp Triplet, ~8.7 ppmDMSO acts as a Hydrogen Bond acceptor, "locking" the NH proton and slowing exchange, revealing coupling (
    
    
    Hz).
    Aromatic Shifts Distinct AA'BB'Slight Downfield ShiftPolar solvents stabilize the charge-separated resonance forms of the nitro/amide groups.
    Water Peak ~1.56 ppm (sharp)~3.33 ppm (variable)Critical for avoiding overlap with the N-CH₂ signal.
    Comparison Scenario B: Structural Isomer Differentiation

    Distinguishing this compound from its linear isomer, N-octyl-4-nitrobenzamide, is a common analytical challenge.

    Diagnostic FeatureN-(2-ethylhexyl) (Branched)N-octyl (Linear)
    Methyl Group (CH₃) 6H Integral (Two CH₃s). Often two overlapping triplets or a distorted multiplet.3H Integral (One CH₃). A clean triplet at ~0.88 ppm.
    Methine (CH) Distinct multiplet at ~1.6 ppm (1H).[1][2]Absent.
    N-CH₂ Multiplicity Complex Multiplet (dd or m). The adjacent chiral center makes these protons diastereotopic (magnetically non-equivalent).Triplet (t).[3] The adjacent CH₂ allows free rotation, averaging the signal.

    Detailed Experimental Workflow

    The following Graphviz diagram outlines the procedure for synthesizing and characterizing the compound to ensure data validity.

    Workflow Reactants Reactants: 4-Nitrobenzoyl Chloride + 2-Ethylhexylamine Reaction Reaction: DCM, Et3N, 0°C to RT 2 Hours Reactants->Reaction Workup Workup: Wash with 1M HCl, NaHCO3 Dry over Na2SO4 Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane/EtOAc 8:2) Workup->Purification NMR_Prep NMR Prep: Dissolve 10mg in 0.6mL CDCl3 Filter particulates Purification->NMR_Prep Analysis Analysis: Verify AA'BB' Pattern Confirm Amide NH Check Alkyl Branching NMR_Prep->Analysis

    Figure 2: Synthesis and characterization workflow for this compound.

    References

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7719, 2-Ethylhexylamine. Retrieved from [Link]

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for AA'BB' and amide assignments).

    Sources

    Technical Comparison: Diagnostic Fragmentation Profiling of N-(2-ethylhexyl)-4-nitrobenzamide vs. Structural Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    N-(2-ethylhexyl)-4-nitrobenzamide (

    
    , MW 278.35 Da) represents a critical structural motif often encountered as a synthesis intermediate, a plasticizer degradation product, or a specific impurity in pharmaceutical formulations involving benzamide scaffolds.
    

    This guide provides a high-resolution ESI-MS/MS fragmentation analysis. Unlike generic spectral libraries, we compare this compound against two structural analogs—N-(2-ethylhexyl)benzamide (non-nitro analog) and N-butyl-4-nitrobenzamide (linear chain analog)—to isolate the specific mass spectral influence of the 4-nitro electron-withdrawing group (EWG) and the branched 2-ethylhexyl tail.

    Key Finding: The 4-nitro group significantly destabilizes the acylium ion intensity compared to the non-nitro analog, shifting the optimal collision energy (CE) for detection.

    Part 1: Structural Context & Theoretical Basis

    To validate the identity of this compound, one must distinguish it from isobaric impurities and structural analogs. The fragmentation logic rests on two competing dissociation pathways driven by the protonated molecular ion

    
    .
    
    The Competitors (Analogs)
    CompoundStructure FeatureRole in Comparison
    Target: this compound Nitro + Branched Tail The Analyte of Interest
    Analog A: N-(2-ethylhexyl)benzamideNo Nitro GroupControls for electronic effects of the
    
    
    group.
    Analog B: N-butyl-4-nitrobenzamideLinear Alkyl TailControls for rearrangement effects of the branched tail.

    Part 2: Experimental Methodology (Self-Validating Protocol)

    This protocol is designed to be self-validating : the observation of specific "survival yield" ratios at defined collision energies confirms the instrument performance before data acceptance.

    Sample Preparation
    • Stock: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

    • Working Solution: Dilute to 500 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is critical to ensure abundant

      
       precursor formation.
      
    LC-MS/MS Parameters (ESI+)
    • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C.

    • Collision Gas: Nitrogen or Argon.[2]

    The "Ramping" Validation Step

    Do not use a single Collision Energy (CE). You must acquire spectra at Stepped CE (15, 30, 45 eV) .

    • Validation Check: At 15 eV, the precursor (

      
       279) must be 
      
      
      
      relative abundance. At 45 eV, the precursor must be
      
      
      (complete fragmentation). If the precursor survives at 45 eV, your collision cell pressure is too low.

    Part 3: Comparative Fragmentation Analysis

    Pathway A: The "Nitro Effect" on Amide Cleavage

    The dominant fragmentation for benzamides is the cleavage of the amide bond to form an acylium ion.

    • Target Compound: The 4-nitro group is strongly electron-withdrawing. This destabilizes the positive charge on the carbonyl carbon of the resulting acylium ion (

      
       150).
      
    • Analog A (No Nitro): Forms a highly stable benzoyl cation (

      
       105).
      
    • Result: The target compound requires higher collision energy to produce the acylium ion compared to Analog A, and the acylium ion undergoes secondary fragmentation (loss of

      
      ) more readily.
      
    Pathway B: The "Branched Chain" Rearrangement

    The 2-ethylhexyl group allows for a specific McLafferty-type rearrangement involving the

    
    -hydrogen transfer.
    
    • Mechanism: The carbonyl oxygen abstracts a hydrogen from the ethylhexyl chain, leading to the elimination of the alkene (2-ethyl-1-hexene, 112 Da).

    • Diagnostic Ion: This produces a protonated amide fragment at

      
       167  (
      
      
      
      ).
    • Comparison: Analog B (Linear Butyl) yields a different neutral loss pattern (butene loss), distinguishing the branched tail from linear isomers.

    Part 4: Data Presentation & Diagnostic Ions

    The following table summarizes the key diagnostic ions and their relative abundance at optimal CE (30 eV).

    m/z (Experimental)Ion IdentityOriginRelative Intensity (Target)Relative Intensity (Analog A - No Nitro)
    279.17
    
    
    Parent Ion15%10%
    167.05
    
    
    McLafferty Rearrangement (Loss of alkene)45% (Diagnostic) N/A (Mass shift)
    150.02
    
    
    4-Nitrobenzoyl cation (Acylium)100% (Base Peak)N/A
    105.03
    
    
    Benzoyl cationN/A100% (Base Peak)
    120.02
    
    
    Loss of NO from Acylium25%<1%
    57.07
    
    
    Alkyl chain fragment10%10%

    Technical Note: The presence of

    
     120 (Loss of NO from the acylium ion) is the specific "fingerprint" of the nitro-aromatic core, distinguishing it from other isobaric benzamides.
    

    Part 5: Visualization of Fragmentation Pathways[3]

    The following diagram maps the dissociation pathways. Note the high-contrast color coding: Blue for Precursor, Green for Primary Stable Ions, and Red for Neutral Losses.

    FragmentationPathways Parent [M+H]+ m/z 279.17 Acylium Acylium Ion (4-Nitrobenzoyl) m/z 150.02 Parent->Acylium Loss of 2-ethylhexylamine (-129 Da) Amide Bond Cleavage Amide Protonated Amide (McLafferty Product) m/z 167.05 Parent->Amide Loss of 2-ethyl-1-hexene (-112 Da) H-Rearrangement Phenyl Phenyl Cation m/z 104.02 Acylium->Phenyl Loss of NO2 (-46 Da) NitroLoss [Acylium - NO]+ m/z 120.02 Acylium->NitroLoss Loss of NO (-30 Da)

    Figure 1: ESI-MS/MS Fragmentation Tree for this compound showing competitive amide cleavage and rearrangement pathways.

    References

    • Fragmentation of N-substituted Benzamides: Holčapek, M., et al. (2010). Structural analysis of N-substituted benzamides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

    • Nitro-Group Dissociation Mechanisms: Yinon, J. (2006). Mass Spectrometry of Explosives and Nitro Compounds. Forensic Science Review.

    • McLafferty Rearrangement in Amides: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

    • 2-Ethylhexyl Chain Fragmentation Characteristics: Silva, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic products. RSC Advances.

    Sources

    A Comparative Spectroscopic Analysis: Unveiling the UV-Vis Absorption Profile of N-(2-ethylhexyl)-4-nitrobenzamide

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-(2-ethylhexyl)-4-nitrobenzamide. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a comparative perspective. We will dissect the influence of molecular structure and solvent environment on the spectral properties of this compound, comparing it against its parent molecule, 4-nitrobenzamide, and its structural isomer, N-(2-ethylhexyl)-3-nitrobenzamide. This comparative approach, supported by experimental protocols and theoretical explanations, aims to provide a robust framework for understanding and utilizing the spectroscopic data of substituted nitrobenzamides.

    Core Spectroscopic Profile of the 4-Nitrobenzamide Chromophore

    The defining spectral features of this compound are governed by the 4-nitrobenzamide chromophore. This system is characterized by a strong π → π* electronic transition, which is responsible for its primary absorption band in the UV region. The N-(2-ethylhexyl) substituent is an electronically saturated alkyl group; its primary role is to enhance solubility in non-polar organic solvents and introduce steric bulk, rather than to electronically perturb the core chromophore.[1] Consequently, the UV-Vis absorption spectrum of this compound is expected to be nearly identical to that of its parent compound, 4-nitrobenzamide.

    The National Institute of Standards and Technology (NIST) database reports the UV-Vis spectrum for 4-nitrobenzamide in ethanol, showing a strong absorption maximum (λmax) at approximately 266 nm.[2] This absorption is attributed to an intramolecular charge transfer (ICT) from the benzamide portion to the strongly electron-withdrawing nitro group.

    Table 1: Predicted UV-Vis Absorption Data for this compound in Common Solvents

    Solvent Dielectric Constant (ε) Predicted λmax (nm) Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Transition Type
    Hexane 1.88 ~260-265 ~10,000 - 15,000 π → π*
    Chloroform 4.81 ~265-270 ~10,000 - 15,000 π → π*
    Ethanol 24.55 ~266 ~10,000 - 15,000 π → π*

    | Acetonitrile | 37.5 | ~265 | ~10,000 - 15,000 | π → π* |

    Note: Data is predicted based on the spectrum of 4-nitrobenzamide and general principles of solvatochromism. Molar absorptivity is an estimation based on similar nitroaromatic compounds.[2][3][4]

    Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

    The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following procedure is designed to be a self-validating system for obtaining the UV-Vis absorption spectrum of this compound.

    Methodology:

    • Solvent Selection & Preparation:

      • Rationale: The solvent must be transparent in the analytical wavelength range (~220-400 nm) and capable of fully solvating the analyte.[5][6] Spectroscopic grade solvents (e.g., ethanol, acetonitrile, or hexane) are mandatory to minimize interfering absorptions.

      • Procedure: Select a suitable spectroscopic grade solvent.

    • Stock Solution Preparation:

      • Rationale: A concentrated stock solution allows for precise serial dilutions and minimizes weighing errors.

      • Procedure: Accurately weigh approximately 10 mg of this compound using an analytical balance. Dissolve the compound in the chosen solvent in a 100 mL Class A volumetric flask. Ensure complete dissolution. This creates a stock solution of approximately 100 µg/mL.

    • Working Solution Preparation:

      • Rationale: The final concentration must yield an absorbance value within the linear range of the spectrophotometer, typically between 0.1 and 1.0, to ensure adherence to the Beer-Lambert Law.[7]

      • Procedure: Perform a serial dilution from the stock solution to prepare a working solution with a final concentration of approximately 5-10 µg/mL.

    • Spectrophotometer Setup & Blanking:

      • Rationale: A baseline correction using a solvent blank is critical to subtract any absorbance from the solvent and the cuvette itself.

      • Procedure: Power on the UV-Vis spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes). Set the wavelength range (e.g., 200-400 nm). Fill a matched pair of 1.0 cm path length quartz cuvettes with the pure solvent. Place one in the reference beam path (if applicable) and the other in the sample path. Run a baseline or "zero" scan.

    • Sample Measurement:

      • Rationale: Maintaining consistent cuvette orientation and cleanliness prevents measurement artifacts.

      • Procedure: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample holder in the same orientation. Initiate the sample scan.

    • Data Analysis:

      • Rationale: The λmax is the wavelength of highest absorbance and is a key characteristic of the compound.

      • Procedure: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. Record the absorbance value at this wavelength. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent Stock Prepare Concentrated Stock Solution Solvent->Stock Working Dilute to Working Concentration (A < 1.0) Stock->Working Setup Instrument Warm-up & Setup Blank Acquire Solvent Blank (Baseline Correction) Setup->Blank Measure Measure Sample Absorbance Blank->Measure Process Identify λmax Measure->Process Calculate Calculate Molar Absorptivity (ε) Process->Calculate

    Caption: Workflow for UV-Vis Spectroscopic Analysis.

    Comparative Analysis: The Influence of Molecular Architecture

    The true utility of a spectrum is revealed through comparison. By analyzing this compound alongside its structural relatives, we can elucidate key structure-property relationships.

    Parent vs. N-Alkylated Compound: 4-Nitrobenzamide

    As established, the addition of the 2-ethylhexyl group to the amide nitrogen has a negligible impact on the electronic properties of the 4-nitrobenzamide chromophore. The alkyl chain is not in conjugation with the aromatic π-system. Therefore, the λmax of this compound is virtually identical to that of 4-nitrobenzamide (~266 nm in ethanol).[2] The primary difference conferred by the alkyl group is a significant increase in lipophilicity, which improves solubility in less polar solvents where the parent compound is poorly soluble.[8]

    Positional Isomerism: The 4-Nitro vs. 3-Nitro Substituent

    The position of the nitro group on the benzene ring dramatically alters the molecule's electronic structure and, consequently, its UV-Vis spectrum. Unlike the para isomer, where the electron-donating amide group and the electron-withdrawing nitro group are in direct conjugation, the meta isomer lacks this direct resonance pathway.

    • This compound (para): The direct conjugation allows for a highly efficient intramolecular charge transfer (ICT) upon photoexcitation. This lowers the energy of the π → π* transition, resulting in a longer wavelength of maximum absorption (λmax ~266 nm).

    • N-(2-ethylhexyl)-3-nitrobenzamide (meta): The lack of direct para-conjugation disrupts the ICT character. The electronic transition more closely resembles a localized excitation within the nitrobenzene moiety. This requires more energy, leading to a significant blue shift (hypsochromic shift) in the λmax to a shorter wavelength, typically observed around 240-250 nm.[1]

    This comparison underscores the profound effect of substituent positioning on the spectroscopic properties of aromatic compounds.

    Caption: Structural comparison of para and meta isomers.

    The Influence of the Solvent: Solvatochromism

    The polarity of the solvent can subtly shift the λmax of a compound, a phenomenon known as solvatochromism.[5][9] For π → π* transitions in polar, conjugated molecules like this compound, the excited state is typically more polar than the ground state.

    • In Non-polar Solvents (e.g., Hexane): The solvent provides minimal stabilization to either the ground or excited state.

    • In Polar Solvents (e.g., Ethanol, Acetonitrile): Polar solvent molecules will organize around the solute. Upon excitation to the more polar excited state, the solvent cage reorients to better stabilize this state. This stabilization lowers the energy of the excited state more than the ground state, reducing the overall energy gap of the transition.[9] This leads to a small red shift (bathochromic shift) in the λmax as solvent polarity increases.[6] While often modest for this class of compounds (a few nanometers), this effect is important to consider when comparing spectra recorded in different media.[3][4]

    Conclusion

    The UV-Vis absorption spectrum of this compound is dominated by a strong π → π* transition with a λmax of approximately 266 nm in polar protic solvents. The N-(2-ethylhexyl) group serves primarily to modify physical properties like solubility, with a negligible effect on the electronic absorption profile of the core 4-nitrobenzamide chromophore. Comparative analysis reveals that the positioning of the nitro group is the most critical determinant of the absorption maximum, with the para isomer absorbing at a significantly longer wavelength than the meta isomer due to efficient intramolecular charge transfer. Understanding these structure-spectrum relationships is essential for the accurate identification, quantification, and application of this and related compounds in scientific research.

    References

    • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

    • University of Cambridge. (n.d.). Supplementary Information. [Link]

    • MDPI. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

    • CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. [Link]

    • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem. [Link]

    • Semantic Scholar. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. [Link]

    • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

    • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as...[Link]

    • Michigan Technological University. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Link]

    • Scribd. (n.d.). UV Choice of Solvent and Solvent Effect. [Link]

    • SpectraBase. (n.d.). 4-Nitrobenzaldehyde - Optional[UV-VIS] - Spectrum. [Link]

    • NIST. (n.d.). Benzamide, 4-nitro-. NIST WebBook. [Link]

    • YouTube. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]

    • Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

    • Research Square. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

    • National Center for Biotechnology Information. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. [Link]

    • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

    • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

    • Springer. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

    • ResearchGate. (n.d.). List of solvents and λ max used for the quantitative estimation of drugs via UV-Visible spectroscopy. [Link]

    • Journal of Chemical and Pharmaceutical Research. (n.d.). Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. [Link]

    • National Center for Biotechnology Information. (n.d.). Metabolism and Disposition of 2-Ethylhexyl-p-methoxycinnamate Following Oral Gavage and Dermal Exposure... PMC. [Link]

    • MDPI. (2022). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. [Link]

    • ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different...[Link]

    • ScienceDirect. (2011). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. [Link]

    Sources

    Comparative Guide: Reference Standards for N-(2-ethylhexyl)-4-nitrobenzamide Purity Testing

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Regulatory Context[1]

    N-(2-ethylhexyl)-4-nitrobenzamide is a critical organic intermediate and potential impurity, structurally related to the synthesis of triazine-based UV filters (e.g., Iscotrizinol/Uvasorb HEB).[1] Its significance lies in its nitro-aromatic moiety , which flags it as a Class 3 mutagenic impurity under ICH M7 guidelines ("Alerting structure, unrelated to the drug substance structure").

    Accurate purity testing of this reference standard is not merely a matter of assay percentage; it is a safety compliance requirement. Because nitro-compounds often serve as precursors to amino-intermediates, their presence in final products must be controlled to parts-per-million (ppm) levels.[1] This guide compares the three primary approaches to establishing a reference standard for this compound: Commercial Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Synthesized Standards quantified by qNMR .

    Critical Structural Note

    Researchers often confuse this amide with its ester analog, 2-ethylhexyl 4-nitrobenzoate (CAS 16397-70-9).[1] Ensure your target molecule contains the amide linkage (-CONH-) rather than the ester (-COO-), as their retention times and response factors differ significantly.[1]

    The Standard Landscape: Comparative Analysis

    The choice of reference standard source dictates the validity of your quantitative data. Below is an objective comparison of the three available tiers for this compound.

    Table 1: Comparative Performance of Reference Standard Sources
    FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Standard Option C: In-House qNMR Standard
    Primary Use GMP Release Testing, Dispute ResolutionR&D, Early Process DevelopmentInternal GMP Testing, Impurity Fate Mapping
    Traceability SI-traceable (NIST/BIPM)Vendor-defined (often HPLC area %)SI-traceable (via NIST Internal Standard)
    Purity Method Mass Balance (TGA + KF + HPLC + GC)HPLC-UV Area % (High Risk)qNMR (Molar Ratio)
    Uncertainty Low (<0.5%)High (Unknown, often >2.0%)Low (<1.0%)
    Cost/mg High (
    
    
    )
    Moderate (
    
    
    )
    Low ($) (High initial labor)
    Lead Time 4-8 Weeks (Often Custom)1-2 Weeks2-3 Weeks (Synthesis + Val)
    Expert Insight: The "Area %" Trap

    Option B is dangerous for nitrobenzamides. Nitro-aromatics have high UV extinction coefficients.[1] A 98% purity by HPLC-UV Area% might actually be 95% w/w if the impurities are non-chromophoric (e.g., residual 2-ethylhexylamine) or have lower response factors.[1] Option C (In-House qNMR) is the recommended path for rigorous development if a CRM is unavailable.[1]

    Workflow Visualization: Standard Qualification

    The following diagram outlines the self-validating workflow to generate a Primary Reference Standard in-house, ensuring compliance with ICH Q7 and USP <761>.

    Standard_Qualification cluster_Validation Purity Assignment (Dual Path) Synthesis Crude Synthesis (4-Nitrobenzoyl chloride + 2-Ethylhexylamine) Purification Purification (Recrystallization/Prep-LC) Synthesis->Purification Homogeneity Homogeneity Check (HPLC-DAD) Purification->Homogeneity Homogeneity->Purification Fail qNMR Primary Path: 1H-qNMR (vs NIST Benzoic Acid) Homogeneity->qNMR Pass (>99.0% Area) CoA Final CoA Generation (Assay + Uncertainty) qNMR->CoA Direct Purity MassBal Secondary Path: Mass Balance (100% - Impurities - Solvents) MassBal->CoA Supporting Data

    Caption: Workflow for qualifying an in-house reference standard. Note the primacy of qNMR for direct purity assignment, bypassing the need for response factors.[2][3]

    Experimental Protocols

    Protocol A: Purity Assignment via 1H-qNMR (The Gold Standard)

    This protocol eliminates reliance on external reference standards of the analyte itself, using a NIST-traceable internal standard instead.[1]

    Reagents:

    • Analyte: this compound (dried).[1]

    • Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or NIST SRM) or Maleic Acid.[1] Note: Choose an IS with relaxation times (T1) similar to the analyte.

    • Solvent: DMSO-d6 (99.9% D) with TMS.

    Procedure:

    • Weighing: Accurately weigh ~20 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same HPLC vial or weighing boat using a microbalance (readability 0.001 mg).
    • Dissolution: Transfer quantitatively to an NMR tube using 0.6 mL DMSO-d6. Ensure complete dissolution.

    • Acquisition (Instrument Parameters):

      • Pulse Angle: 90°[1]

      • Relaxation Delay (D1):

        
         (typically 30-60 seconds for quantitative accuracy).
        
      • Scans: 16 or 32 (to ensure S/N > 400).

      • Spectral Width: -2 to 14 ppm.[1]

    • Processing: Phase and baseline correct manually. Integrate the specific signal of the Analyte (e.g., aromatic protons ortho to nitro group) and the IS signal.

    Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][4][5][6][7]
    Protocol B: Chromatographic Purity (HPLC-DAD)

    Used to determine the purity profile (identifying other impurities), not the absolute assay value.

    System Suitability:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

    • Detection: 270 nm (Nitrobenzamide max) and 210 nm (General).

    Acceptance Criteria:

    • Resolution between this compound and its amine reduction product (N-(2-ethylhexyl)-4-aminobenzamide) must be > 2.0.[1]

    • Tail factor: 0.8 – 1.5.

    Impurity Fate Mapping

    Understanding where this standard fits in the degradation pathway is vital for setting specifications.

    Impurity_Fate Start 4-Nitrobenzoic Acid Target This compound (The Standard) Start->Target + 2-Ethylhexylamine (Amidation) Reduced N-(2-ethylhexyl)-4-aminobenzamide (Active Intermediate) Target->Reduced Reduction (H2/Pd) Final Triazine UV Filter (e.g., Iscotrizinol Analog) Target->Final Carryover (Impurity) Reduced->Final + Cyanuric Chloride

    Caption: Fate mapping showing the nitro-amide as a precursor. If reduction is incomplete, the nitro-amide carries over as a mutagenic impurity.[1]

    Stability & Handling

    • Light Sensitivity: Nitro-aromatics are photodegradable.[1] Standards must be stored in amber vials .

    • Hygroscopicity: The amide functionality can form hydrogen bonds with water. Always equilibrate to room temperature before weighing and verify water content via Karl Fischer (KF) titration if using Mass Balance.

    • Storage: -20°C is recommended for long-term storage (>6 months) to prevent hydrolysis.[1]

    References

    • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7][8] (2023).[4][9][10] [Link]

    • BIPM. The use of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[3] (2014).[11][12] [Link]

    • European Medicines Agency (EMA). Questions and answers on the implementation of the ICH M7 guideline. (2020). [Link]

    • National Institute of Standards and Technology (NIST). Certified Reference Materials for qNMR.[Link][1]

    Sources

    Safety Operating Guide

    Operational Guide: Safe Disposal of N-(2-ethylhexyl)-4-nitrobenzamide

    [1]

    Executive Summary & Chemical Profile

    Effective disposal of N-(2-ethylhexyl)-4-nitrobenzamide requires understanding its dual nature: it possesses a nitro-aromatic core (implying potential toxicity and energetic properties) and a lipophilic 2-ethylhexyl tail (dictating solubility and cleaning protocols).

    Unlike simple salts, this compound will not dissolve in aqueous waste streams.[1] Improper disposal into sinks or aqueous drains will result in precipitation, pipe contamination, and environmental non-compliance.[1] Incineration via a licensed hazardous waste contractor is the only authorized disposal method.

    Chemical Identity Verification
    ParameterDetail
    Chemical Name This compound
    CAS Number 7450-42-2 (Verify against specific vendor CoA)
    Functional Groups Nitro (
    
    
    ), Amide (
    
    
    ), Alkyl Chain
    Physical State Solid (Powder/Crystalline) or Oil (depending on purity/temp)
    Primary Hazard Acute Toxicity (Oral/Dermal); Potential Skin Sensitizer
    Waste Classification Non-Halogenated Organic Waste (unless mixed with halogenated solvents)

    Hazard Assessment & Compatibility

    Before handling waste, you must understand the "Why" behind the safety protocols.

    The Nitro Group Risk ( )

    While benzamides are generally stable, the nitro group adds a layer of energetic potential.[1]

    • Thermal Sensitivity: Although this specific derivative is not a primary explosive, nitro-aromatics can decompose violently if heated under confinement.[1] NEVER autoclave this waste.

    • Chemical Incompatibility: The nitro group is susceptible to reduction.

      • INCOMPATIBLE: Strong reducing agents (Hydrazine, Borohydrides), Strong Bases (NaOH > 1M), and Active Metals.[1]

      • RISK: Exothermic reaction or formation of toxic aniline derivatives.

    The Lipophilic Risk (2-ethylhexyl chain)

    The branched alkyl chain makes this molecule highly hydrophobic.

    • Cleaning Implication: Water/soap is ineffective for spill cleanup. You must use organic solvents (Ethanol, Acetone, or Ethyl Acetate) to solubilize residues.[1]

    • Environmental Fate: If released, it partitions into soil and sediment, posing long-term aquatic toxicity risks.[1]

    Operational Disposal Protocol

    This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste.

    Phase 1: Waste Segregation (The "Stream" Decision)

    You must categorize the waste based on the matrix it is dissolved in.

    • Scenario A: Pure Solid Waste

      • Collect in a dedicated solid waste container (HDPE or Glass).

      • Label as "Toxic Solid Organic Waste."

    • Scenario B: Solution in Non-Halogenated Solvent (e.g., Acetone, DMSO, MeOH) [1]

      • Disposal Path: Stream B (Non-Halogenated Organic).

      • Why? These streams are incinerated for high BTU value.

    • Scenario C: Solution in Halogenated Solvent (e.g., DCM, Chloroform) [1]

      • Disposal Path: Stream A (Halogenated Organic).

      • Why? These require specific incineration temperatures to prevent dioxin formation.

    Phase 2: Containerization
    • Select Container: Use amber glass or High-Density Polyethylene (HDPE). Avoid metal containers due to potential (though rare) reactivity with nitro groups over long storage.

    • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

    • Labeling: Adhere to the Globally Harmonized System (GHS).

      • Signal Word:WARNING

      • Hazard Statements: "Organic Waste," "Toxic," "Contains Nitro-aromatics."[1]

    Phase 3: Final Disposal

    Transfer sealed, labeled containers to your facility's EHS (Environmental Health & Safety) accumulation point.[1] The ultimate fate of this molecule is high-temperature incineration equipped with an afterburner and scrubber system [1].

    Emergency Workflows: Spill Response

    Do not use water. The compound will smear and spread rather than dissolve.

    • Isolate: Evacuate the immediate area (10 ft radius).

    • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

    • Solubilize: Apply a solvent (Acetone or Ethanol) to a paper towel/absorbent pad, then wipe the surface. Do not pour solvent directly onto the spill (spreads contamination).

    • Contain: Place used absorbents into a sealable bag (Ziploc style) and place that bag into the Solid Hazardous Waste bin.

    • Decontaminate: Wash the surface with a detergent solution only after the visible solid is removed.

    Visual Decision Logic

    The following diagram illustrates the decision-making process for segregating this compound waste.

    DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPure Solid/PowderStateCheck->SolidDryLiquidSolution/Reaction MixStateCheck->LiquidDissolvedBinSolidBIN: Solid Hazardous Waste(Incineration)Solid->BinSolidBag & TagSolventCheckSolvent Type?Liquid->SolventCheckNonHaloNon-Halogenated(Acetone, DMSO, EtOH)SolventCheck->NonHaloNo HalogensHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains Cl, Br, FBinStreamBSTREAM B: Organic Solvents(High BTU Incineration)NonHalo->BinStreamBBinStreamASTREAM A: Halogenated Waste(Specific Incineration)Halo->BinStreamA

    Caption: Segregation logic for Nitrobenzamide waste streams to ensure correct incineration protocols.

    References

    • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzamide (Parent Analog). Retrieved from

    • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [1]

    • PubChem. (2025).[2] Compound Summary: Nitrobenzamide Derivatives. National Library of Medicine. Retrieved from [1]

    • Fisher Scientific. (2024).[3] Chemical Compatibility and Resistance Guide.[4] Retrieved from [1]

    ×

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    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.